Product packaging for 10-Formylfolic acid-d4(Cat. No.:CAS No. 171777-72-3)

10-Formylfolic acid-d4

货号: B563110
CAS 编号: 171777-72-3
分子量: 445.4 g/mol
InChI 键: OVBPIULPVIDEAO-ALIZGMTFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Folic Acid-d4 is a high-purity, deuterium-labeled stable isotope of Folic Acid (Vitamin B9), specifically designed for use as an internal standard in quantitative bioanalysis. Its primary application is in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for the accurate determination of unmetabolized folic acid levels in human plasma and other biological matrices. By utilizing this internal standard, researchers can correct for variations during sample preparation and ionization, thereby achieving enhanced precision, accuracy, and reliability in their analytical results. This is crucial for high-throughput analyses in critical areas such as folate bioavailability studies, nutritional epidemiology, and investigating the health implications of circulating unmetabolized folic acid. The use of a deuterated standard is particularly valuable in rapid HPLC-MS/MS methods that require minimal sample preparation, such as simple protein precipitation with acetonitrile, and feature very short chromatographic run times as brief as 3.5 minutes. Folic Acid-d4 is essential for research investigating folate metabolism, including studies on how high doses of folic acid may lead to its unmetabolized presence in circulation. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N7O6 B563110 10-Formylfolic acid-d4 CAS No. 171777-72-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBPIULPVIDEAO-ALIZGMTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747819
Record name N-[4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171777-72-3
Record name N-[4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Role of 10-Formylfolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological significance of 10-formylfolic acid and its reduced, biologically active derivative, 10-formyltetrahydrofolate (10-CHO-THF). While 10-formylfolic acid itself exhibits limited direct bioactivity in mammalian systems, its role as a potent inhibitor of dihydrofolate reductase (DHFR) and its conversion by gut microbiota into usable folate forms underscore its importance. The core of one-carbon metabolism revolves around 10-CHO-THF, an indispensable cofactor in the de novo synthesis of purines and a key player in amino acid metabolism. This guide will dissect the metabolic pathways involving 10-CHO-THF, present available quantitative data, detail relevant experimental methodologies, and provide visual representations of the key processes to facilitate a comprehensive understanding for researchers in drug development and the life sciences.

Introduction: The Distinction Between 10-Formylfolic Acid and 10-Formyltetrahydrofolate

It is critical to distinguish between 10-formylfolic acid and its biologically active form, 10-formyltetrahydrofolate (10-CHO-THF). 10-formylfolic acid is the oxidized form and is not directly usable by mammalian cells in one-carbon transfer reactions. In fact, evidence suggests that 10-formylfolic acid must first be metabolized by enteric bacteria to a bioactive form to be utilized by the vertebrate host.[1] Conversely, 10-CHO-THF is a central intermediate in folate-mediated one-carbon metabolism, carrying a formyl group that is essential for various biosynthetic pathways.

The Central Role of 10-Formyltetrahydrofolate in One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that are fundamental to cellular proliferation, differentiation, and survival. These pathways are responsible for the transfer of one-carbon units in various oxidation states. 10-CHO-THF is a key carrier of the most oxidized one-carbon unit, the formyl group.

De Novo Purine Synthesis

The most significant role of 10-CHO-THF is its contribution to the de novo synthesis of purine nucleotides, which are the building blocks of DNA and RNA. This pathway is particularly crucial for rapidly proliferating cells, including cancer cells. 10-CHO-THF serves as the one-carbon donor in two critical steps of the purine biosynthesis pathway:

  • Glycinamide Ribonucleotide (GAR) Transformylase (GART): This enzyme utilizes 10-CHO-THF to formylate GAR, producing formylglycinamide ribonucleotide (FGAR). This is the third step in the de novo purine synthesis pathway.

  • 5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) Transformylase (ATIC): In the penultimate step of the pathway, AICAR transformylase uses 10-CHO-THF to formylate AICAR, yielding 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).

purine_synthesis cluster_GART Step 3 cluster_ATIC Step 9 GAR Glycinamide Ribonucleotide (GAR) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GART AICAR AICAR FGAR->AICAR Multiple Steps FAICAR FAICAR AICAR->FAICAR ATIC IMP Inosine Monophosphate (IMP) FAICAR->IMP CHO_THF 10-Formyl-THF THF Tetrahydrofolate (THF) CHO_THF->THF CHO_THF2 10-Formyl-THF THF2 Tetrahydrofolate (THF) CHO_THF2->THF2

Amino Acid Metabolism

10-CHO-THF is interconvertible with other tetrahydrofolate derivatives that are crucial for amino acid metabolism. For instance, 10-CHO-THF can be synthesized from serine and glycine metabolism via the formation of 5,10-methylenetetrahydrofolate, which is then oxidized. This interconnectivity places 10-CHO-THF at a critical juncture between nucleotide and amino acid biosynthesis.

The Bioactivation of Folic Acid and the Role of Gut Microbiota

The synthetic form of folate, folic acid, requires reduction to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR) to become biologically active.[2] Human-residential bifidobacteria are known to produce folate, suggesting a potential for the gut microbiota to contribute to the host's folate status.[3] The folate biosynthesis pathway has been identified in various gut commensals, including Bifidobacterium species.[4][5] These bacteria possess the genetic machinery to synthesize folate de novo, which can then be absorbed by the host. Furthermore, gut bacteria can utilize breakdown products of folic acid to synthesize new folate.

bacterial_folate_metabolism Folic_Acid Folic Acid (Dietary) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR_b DHFR_b Dihydrofolate Reductase (Bacterial) THF Tetrahydrofolate (THF) DHF->THF DHFR_b CHO_THF 10-Formyl-THF THF->CHO_THF Formylation Host_Absorption Host Absorption CHO_THF->Host_Absorption

10-Formylfolic Acid as a Dihydrofolate Reductase Inhibitor

While not a direct participant in one-carbon transfer, 10-formylfolic acid has been identified as a potent natural inhibitor of dihydrofolate reductase (DHFR).[6][7] DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, a necessary step for the regeneration of the folate cofactors required for nucleotide synthesis. By inhibiting DHFR, 10-formylfolic acid can disrupt DNA synthesis and repair, a mechanism that is exploited by antifolate cancer drugs like methotrexate.

Quantitative Data

A comprehensive understanding of the biological role of 10-formylfolic acid and its derivatives requires quantitative data on enzyme kinetics and cellular concentrations. The following tables summarize the available data.

EnzymeSubstrateOrganism/TissueK_m (µM)V_max (µmol/min/mg)Reference
AICAR Transformylase10-FormyltetrahydrofolateCandidatus Liberibacter asiaticus146.60.95[8]
AICAR Transformylase10-FormyldihydrofolateHuman T-cell leukemia (Jurkat)5.3N/A[9]
AnalyteBiological MatrixNormal RangeReference
10-FormyltetrahydrofolateRat Bile321 ± 179 ng/hr (excretion rate)[10]

Experimental Protocols

Spectrophotometric Assay for Dihydrofolate Reductase (DHFR) Activity and Inhibition

This protocol is adapted from commercially available kits and can be used to assess the inhibitory potential of compounds like 10-formylfolic acid on DHFR activity.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm, which is directly proportional to the enzyme's activity.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolic acid (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Inhibitor solution (e.g., 10-formylfolic acid dissolved in a suitable solvent)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the inhibitor at various concentrations. Include a control with no inhibitor.

  • Initiate the reaction by adding the DHFR enzyme to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

  • To determine the IC_50 value, plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC_50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • To determine the inhibition constant (K_i), perform the assay with varying concentrations of both the substrate (DHF) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

DHFR_assay_workflow start Start prep_reagents Prepare Reagents (Buffer, NADPH, DHF, Inhibitor) start->prep_reagents mix Prepare Reaction Mix (Buffer, NADPH, Inhibitor) prep_reagents->mix add_enzyme Add DHFR Enzyme mix->add_enzyme measure Measure A340 Decrease (Kinetic) add_enzyme->measure calculate Calculate Reaction Velocity measure->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 end End determine_ic50->end

Quantification of 10-Formyltetrahydrofolate in Mammalian Cells by HPLC

This protocol provides a general framework for the quantification of 10-CHO-THF in cell extracts using High-Performance Liquid Chromatography (HPLC).

Principle: Cellular folates are extracted and stabilized. The different folate species are then separated by reverse-phase HPLC and detected, often by UV or fluorescence detectors, or more specifically by mass spectrometry (LC-MS).

Materials:

  • Cultured mammalian cells

  • Extraction Buffer (e.g., methanol-based buffer containing an antioxidant like ascorbic acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase (e.g., a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol)

  • 10-Formyltetrahydrofolate standard

  • Internal standard

Procedure:

  • Cell Lysis and Extraction:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse the cells in ice-cold extraction buffer. The buffer should contain an antioxidant to prevent folate degradation.

    • Centrifuge to pellet cell debris and collect the supernatant containing the folate extracts.

  • HPLC Analysis:

    • Inject a known volume of the cell extract onto the HPLC column.

    • Elute the folates using a suitable mobile phase gradient.

    • Detect the eluting folate species. 10-CHO-THF can be monitored by its characteristic UV absorbance.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the 10-CHO-THF standard.

    • Identify the 10-CHO-THF peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Quantify the amount of 10-CHO-THF in the sample by integrating the peak area and comparing it to the standard curve. Normalize the result to the amount of protein or the number of cells in the original sample.

HPLC_workflow start Start harvest_cells Harvest and Wash Cells start->harvest_cells extract_folates Extract Folates with Antioxidant Buffer harvest_cells->extract_folates centrifuge Centrifuge and Collect Supernatant extract_folates->centrifuge inject_hplc Inject Extract onto HPLC centrifuge->inject_hplc separate_folates Separate Folates by HPLC inject_hplc->separate_folates detect_folates Detect Folates (UV/Fluorescence/MS) separate_folates->detect_folates quantify Quantify 10-CHO-THF using Standard Curve detect_folates->quantify end End quantify->end

Conclusion and Future Directions

10-formylfolic acid and its reduced counterpart, 10-formyltetrahydrofolate, represent two facets of folate biology with distinct yet interconnected roles. While 10-formylfolic acid's primary significance in mammalian systems appears to be its inhibitory effect on DHFR and its reliance on gut microbial bioactivation, 10-CHO-THF is unequivocally a cornerstone of one-carbon metabolism. Its indispensable role in purine synthesis makes it a prime target for therapeutic intervention, particularly in oncology.

Future research should focus on several key areas:

  • Elucidating the specific enzymatic pathways in gut microbiota responsible for the conversion of dietary folates, including 10-formylfolic acid, into bioavailable forms for the host.

  • Determining the precise kinetic parameters of human GAR transformylase and DHFR with their respective 10-formyl folate substrates and inhibitors to refine metabolic models and guide drug design.

  • Developing more sensitive and robust analytical methods for the in vivo quantification of 10-CHO-THF and other folate derivatives to better understand their dynamics in health and disease.

A deeper understanding of the intricate roles of these folate species will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of human diseases.

References

A Technical Guide to the Synthesis and Purification of 10-Formylfolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Formylfolic acid, a stable oxidized derivative of folic acid, is a pivotal molecule in one-carbon metabolism and a subject of significant interest in the development of antifolate therapeutics.[1][2] This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of 10-formylfolic acid. Detailed protocols for a robust chemical synthesis route are presented, alongside an exploration of its enzymatic formation in biological systems. This document also outlines rigorous purification and analytical techniques essential for obtaining high-purity 10-formylfolic acid suitable for research and drug development applications. All quantitative data is summarized for clarity, and key experimental workflows are visually represented to facilitate understanding.

Introduction

Folic acid and its derivatives, collectively known as folates, are essential B vitamins that play a critical role in a variety of metabolic processes, including the biosynthesis of nucleotides and the metabolism of amino acids.[1] 10-Formylfolic acid is a key intermediate in these pathways and a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism and a well-established target in cancer therapy.[1][2][3] The ability to synthesize and purify high-quality 10-formylfolic acid is therefore of paramount importance for researchers investigating enzyme kinetics, metabolic pathways, and for the development of novel antifolate drugs.

This guide details the prevalent chemical synthesis method involving the formylation of folic acid and discusses the observed enzymatic formation in vivo. It also provides in-depth experimental protocols and data to aid researchers in the production and characterization of this important compound.

Synthesis of 10-Formylfolic Acid

The synthesis of 10-formylfolic acid can be broadly approached through chemical methods or observed through enzymatic processes in biological systems.

Chemical Synthesis

The most common and straightforward chemical synthesis of 10-formylfolic acid involves the direct formylation of folic acid at the N10 position using concentrated formic acid.[1]

Reaction Scheme:

Folic Acid + HCOOH (conc.) → 10-Formylfolic Acid + H₂O

Experimental Protocol: Chemical Synthesis

This protocol is adapted from established methods for the formylation of folic acid.[4]

Materials:

  • Folic Acid

  • 98% Formic Acid[4]

  • Absolute Ethanol

  • Anhydrous Ether

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 g of folic acid in 60 mL of 98% formic acid.[4]

  • Reflux: Heat the mixture to reflux and maintain for 45 minutes.[4]

  • Concentration: After cooling, evaporate the formic acid under reduced pressure until the volume is reduced to approximately 20 mL.[4]

  • Precipitation: Add approximately 150 mL of water to the concentrated solution to precipitate the crude 10-formylfolic acid.[4]

  • Isolation: Collect the tan-yellow solid product by centrifugation or filtration.[4]

  • Washing: Wash the crude product sequentially with a small amount of water, followed by absolute ethanol, and finally with anhydrous ether.[4]

  • Drying: Dry the purified product under vacuum.

Quantitative Data:

ParameterValueReference
Starting Material1.0 g Folic Acid[4]
Crude Product Yield0.67 g[4]
Product AppearanceTan-yellow solid[1]
Enzymatic Formation (In Vivo Observation)

While a direct, scalable in vitro enzymatic synthesis of 10-formylfolic acid from folic acid is not well-documented, its formation has been observed in biological systems.[2][3] Studies have demonstrated that rat liver slices incubated with radiolabeled folic acid accumulate 10-formylfolic acid, indicating an endogenous enzymatic pathway capable of this conversion.[2][3][5]

Experimental Protocol: Observation of Enzymatic Formation in Rat Liver Slices

This protocol is based on the methodology described by d'Urso-Scott et al.[3]

Materials:

  • Freshly excised rat livers

  • [¹⁴C]folic acid (radiolabeled)

  • Krebs-Ringer bicarbonate buffer

  • Methotrexate (optional, to inhibit DHFR)

  • Ascorbate (or other reducing agent)

  • Sephadex G-15 for gel filtration chromatography

  • DEAE-Sephadex for ion-exchange chromatography

Procedure:

  • Tissue Preparation: Prepare thin slices from freshly excised rat livers.[2]

  • Incubation: Incubate the liver slices in Krebs-Ringer bicarbonate buffer containing [¹⁴C]folic acid. In some experimental setups, methotrexate can be added to inhibit the reduction of folic acid by DHFR.[2]

  • Extraction: After incubation, stop the reaction and extract the folate derivatives. This is typically achieved by boiling the slices in a buffer containing a reducing agent like ascorbate to protect labile folates, followed by homogenization and centrifugation.[2]

  • Purification and Identification:

    • Subject the supernatant containing the folate derivatives to gel filtration chromatography using Sephadex G-15 for initial separation.[2][5]

    • Further purify the fractions containing the product using ion-exchange chromatography on DEAE-Sephadex.[2]

  • Analysis: Confirm the identity of the formed 10-formylfolic acid by co-chromatography with an authentic standard, spectral analysis, and enzymatic assays.[2]

Purification of 10-Formylfolic Acid

Obtaining high-purity 10-formylfolic acid is critical for its use in research and development. The primary purification method for the chemically synthesized product involves precipitation and washing, as described in the synthesis protocol. For further purification, recrystallization or chromatographic techniques can be employed.

Purification Protocol:

  • Dissolution: Dissolve the crude 10-formylfolic acid in a minimal amount of 98% formic acid.[4]

  • Filtration: Dilute the solution with water and filter to remove any insoluble impurities.[1]

  • Lyophilization/Evaporation: Remove the water and formic acid by lyophilization or evaporation under reduced pressure.[4]

  • Reprecipitation: Repeat the dissolution and filtration steps. Precipitate the purified product from the aqueous formic acid solution by the addition of ether.[4]

  • Final Isolation and Drying: Collect the precipitate by centrifugation or filtration and dry under vacuum.

Quantitative Data:

ParameterValueReference
Starting Material0.1 g Crude 10-Formylfolic Acid[4]
Purified Product Yield0.070 g[4]

Quality Control and Analytical Methods

The purity and identity of the synthesized 10-formylfolic acid must be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC Parameters for Purity Analysis:

ParameterConditionReference
Column Accucore C18, 100 x 2.1 mm, 2.6 µm[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.6 mL/min
Column Temperature 30°C[6]
Detection Wavelength 284 nm[7]
Injection Volume 10 µL[6]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the quantification of 10-formylfolic acid, particularly in biological matrices.[1]

LC-MS/MS Parameters for Quantitative Analysis:

ParameterConditionReference
LC System Vanquish Horizon HPLC or equivalent[6]
Mass Spectrometer TSQ Quantiva tandem mass spectrometer or equivalent[6]
Ionization Mode Positive Electrospray[6]
Analysis Mode Multiple Reaction Monitoring (MRM)[1]
Limit of Detection (in serum) As low as 1.2 nmol/L[1]

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Chemical_Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification start Folic Acid + 98% Formic Acid reflux Reflux (45 min) start->reflux concentrate Evaporate Formic Acid (to ~20 mL) reflux->concentrate precipitate Precipitate with Water concentrate->precipitate isolate Isolate Solid (Centrifugation/Filtration) precipitate->isolate wash Wash with Water, Ethanol, Ether isolate->wash dry Dry under Vacuum wash->dry end end dry->end 10-Formylfolic Acid

Caption: Workflow for the chemical synthesis and purification of 10-Formylfolic acid.

Enzymatic_Formation_Workflow cluster_experiment In Vivo Experiment cluster_analysis Analysis prep Prepare Rat Liver Slices incubate Incubate with [¹⁴C]folic acid prep->incubate extract Extract Folate Derivatives incubate->extract gel_filtration Sephadex G-15 Gel Filtration extract->gel_filtration ion_exchange DEAE-Sephadex Ion Exchange gel_filtration->ion_exchange characterize Characterize Product (Co-chromatography, etc.) ion_exchange->characterize end end characterize->end Identified 10-Formylfolic Acid

Caption: Logical workflow for the observation of enzymatic formation of 10-Formylfolic acid.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of 10-formylfolic acid. The described chemical synthesis protocol offers a reliable and straightforward method for producing this compound, while the in vivo enzymatic formation protocol sheds light on its biological synthesis. The purification and analytical methods outlined are essential for ensuring the high purity required for research and drug development applications. Adherence to these detailed protocols will enable researchers to consistently produce and characterize 10-formylfolic acid for their scientific investigations.

References

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Folic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of folic acid and explores the anticipated effects of deuterium substitution on these characteristics. While specific experimental data for deuterated folic acid derivatives are limited in publicly available literature, this document extrapolates from established principles of deuterium isotope effects on drug molecules to offer a predictive framework for researchers. The guide includes detailed experimental protocols for property determination and visual diagrams to illustrate key metabolic pathways and workflows.

Introduction to Folic Acid and the Role of Deuteration

Folic acid, a synthetic form of the water-soluble vitamin B9, is a critical precursor for the biosynthesis of nucleotides and the remethylation of homocysteine.[1] Its biologically active form, tetrahydrofolate (THF), and its derivatives are essential cofactors in one-carbon transfer reactions necessary for DNA synthesis, repair, and methylation.[2][3]

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy increasingly employed in drug development to enhance pharmacokinetic profiles.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) that can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[6] This can lead to improved metabolic stability, reduced formation of toxic metabolites, and an extended drug half-life.[7] While the primary impact of deuteration is on pharmacokinetics, subtle changes in physicochemical properties can also occur.[4][6]

Core Physicochemical Properties

The following sections detail the key physicochemical properties of folic acid, which serve as a baseline for understanding its deuterated analogues. The potential impact of deuteration on each property is also discussed.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid in solution. Folic acid is a polyprotic acid with multiple ionizable groups.[8]

Lipophilicity (LogP) and Distribution Coefficient (LogD)

LogP, the partition coefficient, measures a compound's lipophilicity by quantifying its distribution between an immiscible organic solvent (typically n-octanol) and water.[9] LogD is the distribution coefficient at a specific pH and is more relevant for ionizable compounds in physiological conditions.[10]

Solubility

Solubility is a critical factor for drug absorption and formulation. Folic acid is slightly soluble in water, and its solubility is pH-dependent.[11][12] It is generally insoluble in aqueous solutions below pH 5 but soluble in alkaline solutions.[13]

Stability

Folic acid is sensitive to heat, light, and pH.[13][14][15] It is unstable in acidic solutions and is degraded by UV light.[13][15]

Impact of Deuteration on Physicochemical Properties

The substitution of hydrogen with deuterium can subtly alter a molecule's physicochemical properties.[4] While often minor, these changes can be significant for drug development.

  • pKa: Deuteration can cause slight alterations in pKa values.[4]

  • Lipophilicity: Deuterium is known to have a lower molar volume and can lead to a slight decrease in lipophilicity (lower LogP).[4]

  • Solubility: The effect of deuteration on solubility is not always predictable. However, some studies have shown that deuteration can increase aqueous solubility. For instance, flurbiprofen-d8 showed a 2-fold increase in solubility compared to its non-deuterated counterpart.[6]

  • Stability: The stronger C-D bond can potentially enhance the stability of a molecule at sites prone to chemical degradation, though this effect is generally less pronounced than the impact on metabolic stability.

Quantitative Data Summary

The following tables summarize the available quantitative data for non-deuterated folic acid. As specific data for deuterated folic acid derivatives are not widely available, these values serve as the primary reference point.

Table 1: Physicochemical Properties of Folic Acid

PropertyValueConditionsReference(s)
Molecular Formula C₁₉H₁₉N₇O₆-[16]
Molecular Weight 441.4 g/mol -[1][16]
pKa 4.7, 6.8, 9.030°C[8]
LogP (estimated) -0.990 to -1.1-[1][16]
Water Solubility 1.6 mg/L25°C[16]
Appearance Orange-yellow crystalline powder-[1][11]

Signaling and Metabolic Pathways

Folic acid itself is not biologically active. It must be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[1][3] THF is the central molecule that can be converted into various derivatives to carry one-carbon units for essential biosynthetic reactions.[2][3][17]

Folic_Acid_Metabolism Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF THF Tetrahydrofolate (THF) DHF->THF Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF DNA_Synthesis DNA Synthesis (dTMP) Methylene_THF->DNA_Synthesis Methionine_Cycle Methionine Cycle (Homocysteine -> Methionine) Methyl_THF->Methionine_Cycle Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis

Caption: Simplified Folic Acid Metabolic Pathway.

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following are standard protocols applicable to both folic acid and its deuterated derivatives.

Determination of pKa by Potentiometric Titration

This method involves monitoring pH changes of a solution upon the incremental addition of a titrant.[18][19]

pKa_Protocol Start Start Calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) Start->Calibrate Prep Prepare 1 mM Sample Solution Purge Purge Solution with Nitrogen Prep->Purge Calibrate->Prep Titrate Titrate with 0.1 M NaOH or HCl Purge->Titrate Record Continuously Record pH Titrate->Record Analyze Analyze Titration Curve (Identify Inflection Points) Record->Analyze Calculate Calculate pKa Analyze->Calculate End End Calculate->End

Caption: Workflow for pKa Determination by Potentiometric Titration.

Methodology:

  • Preparation: A sample solution (e.g., 1 mM) is prepared.[18] The potentiometer is calibrated using standard buffers.[18]

  • Titration: The solution is placed in a reaction vessel and purged with nitrogen to remove dissolved CO₂.[18] A standardized titrant (e.g., 0.1 M NaOH or HCl) is added in small increments.[18]

  • Measurement: The pH is recorded after each addition, allowing the system to reach equilibrium.[18]

  • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The inflection points on the curve correspond to the pKa values.[19]

Determination of LogP/LogD by Shake-Flask Method

This is the gold standard method for determining lipophilicity.[9][20]

Methodology:

  • Preparation: n-Octanol and a buffered aqueous phase (e.g., PBS at pH 7.4 for LogD) are mutually saturated by shaking them together for 24 hours.[9][10]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken until equilibrium is reached (e.g., 2 hours).[21]

  • Separation: The mixture is allowed to stand until the two phases completely separate.[21]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.[20][22]

  • Calculation: LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Thermodynamic Solubility

This method measures the equilibrium solubility of a compound.[23][24]

Methodology:

  • Preparation: An excess amount of the solid compound is added to a specific buffer or solvent in a vial.[23]

  • Equilibration: The vials are sealed and agitated (e.g., on a shaker or roller) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[25]

  • Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[25][26]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured, typically by HPLC-UV, against a standard curve.[23]

Stability Testing

Stability studies are conducted according to ICH guidelines to assess how a drug substance is affected by environmental factors over time.[27][28]

Methodology:

  • Stress Testing: The compound is subjected to forced degradation under conditions more severe than accelerated testing, such as high temperature (e.g., 50°C, 60°C), high humidity (≥75% RH), oxidation, and photolysis.[29] Hydrolytic stability across a range of pH values is also assessed.[29]

  • Formal Stability Studies: At least three primary batches of the substance are stored under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[27]

  • Analysis: Samples are withdrawn at specified time points and analyzed for degradation products and changes in physical or chemical properties using a validated stability-indicating analytical method.[27]

Conclusion

While the introduction of deuterium into folic acid derivatives is primarily aimed at modulating pharmacokinetic properties through the kinetic isotope effect, it is crucial for researchers to recognize the potential for subtle yet significant alterations in fundamental physicochemical characteristics. The data and protocols presented in this guide provide a foundational framework for the investigation of these novel compounds. Experimental verification of the pKa, lipophilicity, solubility, and stability of each specific deuterated derivative is imperative for successful drug development. The methodologies outlined herein represent the standard for acquiring this critical data, ensuring a comprehensive understanding of the candidate molecule's behavior.

References

10-Formylfolic Acid as a Dihydrofolate Reductase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

10-Formylfolic acid has been identified in scientific literature as a potent natural inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway and a key target for various therapeutic agents.[1][2][3] However, its mechanism of action appears to be more complex than that of classical DHFR inhibitors like methotrexate. Experimental evidence suggests that 10-formylfolic acid itself may not be readily transported into mammalian cells and lacks direct bioactivity in certain cancer cell lines.[4] Its reduced metabolite, 10-formyl-7,8-dihydrofolic acid, conversely, demonstrates biological activity.[4] This guide provides a comprehensive overview of the current understanding of 10-formylfolic acid as a DHFR inhibitor, including available quantitative data, detailed experimental protocols for its evaluation, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Dihydrofolate Reductase and the Folate Pathway

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor. THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA replication, repair, and cell proliferation.[5][6] Consequently, the inhibition of DHFR leads to the depletion of THF, disrupting DNA synthesis and causing cell cycle arrest, particularly in rapidly dividing cells such as cancer cells. This makes DHFR a prime target for anticancer and antimicrobial drugs.[6]

10-Formylfolic Acid: A Putative DHFR Inhibitor

10-Formylfolic acid is a derivative of folic acid that has been described as a potent natural inhibitor of DHFR.[1][2] Unlike the well-characterized synthetic DHFR inhibitor methotrexate, the direct inhibitory activity and cellular effects of 10-formylfolic acid are less understood.

Mechanism of Action: An Evolving Perspective

While early reports highlighted its potent inhibitory potential, subsequent research indicates that 10-formylfolic acid may not function as a direct, potent inhibitor of intracellular DHFR in mammalian systems in the same manner as classical antifolates. Studies on human leukemia (CCRF-CEM) cells have shown that 10-formylfolic acid does not support cell growth in a folate-depleted medium, suggesting it is not readily taken up or metabolized by these cells to a bioactive form.[4] In contrast, its reduced counterpart, 10-formyl-7,8-dihydrofolic acid, was found to be bioactive and could support the growth of these cells, albeit less effectively than 5-formyl-5,6,7,8-tetrahydrofolic acid (leucovorin).[4] This suggests that the in vivo activity of 10-formylfolic acid may be dependent on its metabolic conversion to a reduced, bioactive form, a process that could potentially be carried out by enteric bacteria.[4]

Quantitative Data on DHFR Inhibition

CompoundTarget EnzymeEnzyme SourceInhibition Constant (Ki)IC50Reference
10-Formylfolic Acid Dihydrofolate ReductaseNot AvailableNot AvailableNot Available[1][2]
10-Formyl-7,8-dihydrofolic acid Dihydrofolate ReductaseHuman Leukemia (CCRF-CEM) cellsNot AvailableNot Available (demonstrated bioactivity)[4]
Methotrexate Dihydrofolate ReductaseHuman~1 pM4.74 nM

Note: The bioactivity of 10-formyl-7,8-dihydrofolic acid was determined by its ability to support the growth of CCRF-CEM cells in a folate-depleted medium containing methotrexate.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 10-formylfolic acid and other potential DHFR inhibitors.

DHFR Enzyme Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials:

  • Purified recombinant DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 10 mM 2-mercaptoethanol

  • Test compound (e.g., 10-formylfolic acid) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF (e.g., 10 mM in 0.1 M NaOH with 50 mM 2-mercaptoethanol). Protect from light.

    • Prepare a stock solution of NADPH (e.g., 10 mM in assay buffer).

    • Prepare serial dilutions of the test compound and a known inhibitor (e.g., methotrexate) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound or vehicle control

      • DHFR enzyme solution (final concentration typically in the nanomolar range)

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 5-10 minutes) to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add NADPH solution to each well.

    • Initiate the enzymatic reaction by adding the DHF solution to each well.

  • Data Acquisition:

    • Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of living cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., CCRF-CEM, HeLa, or A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)

  • Folate-depleted medium (for specific antifolate studies)

  • Test compound (e.g., 10-formylfolic acid)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (growth inhibition 50) or IC50 value.

Visualizations

Signaling Pathway: The Central Role of DHFR in Folate Metabolism

Folate_Metabolism Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF THF Tetrahydrofolate (THF) DHF->THF Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Formyl_THF 10-Formyl-THF THF->Formyl_THF Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->THF dUMP dUMP dTMP dTMP dUMP->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis Purine_Synthesis->DNA_Synthesis DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF TS Thymidylate Synthase (TS) TS->dUMP SHMT Serine Hydroxy- methyltransferase (SHMT) SHMT->THF SHMT->Serine Inhibitor 10-Formylfolic acid (and other antifolates) Inhibitor->DHFR DHFR_Inhibitor_Screening_Workflow Start Compound Library Primary_Screen Primary Screen: High-Throughput DHFR Enzyme Inhibition Assay Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Inactive Inactive Compounds Hit_Identification->Inactive Inactive Secondary_Assay Secondary Assay: Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Dose_Response->Secondary_Assay Lead_Selection Lead Candidate Selection Secondary_Assay->Lead_Selection Active Non_Cell_Permeable Not Cell-Permeable or Inactive in Cells Secondary_Assay->Non_Cell_Permeable Inactive Further_Studies Further Studies: - Mechanism of Action - Selectivity - In vivo Efficacy Lead_Selection->Further_Studies

References

The Pivotal Role of 10-Formylfolic Acid in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Formylfolic acid, a derivative of folic acid, holds a significant position in the intricate network of one-carbon metabolism. While not a direct intermediate in the primary transfer of one-carbon units, its influence stems from its potent inhibitory effect on dihydrofolate reductase (DHFR), a crucial enzyme for maintaining the pool of reduced folates. This technical guide provides a comprehensive overview of the biosynthesis, metabolic functions, and regulatory implications of 10-formylfolic acid. It delves into the quantitative aspects of its interactions with key enzymes, details relevant experimental protocols for its study, and visually represents its role in metabolic and signaling pathways. Understanding the nuances of 10-formylfolic acid's function is paramount for researchers in cellular metabolism, oncology, and the development of novel therapeutics targeting folate-dependent pathways.

Introduction to 10-Formylfolic Acid and One-Carbon Metabolism

One-carbon metabolism is a fundamental set of biochemical reactions essential for the biosynthesis of purines, thymidylate, and several amino acids. These processes are critical for DNA replication, repair, and methylation. The central carriers of these one-carbon units are derivatives of tetrahydrofolate (THF). 10-Formylfolic acid emerges as a key regulatory molecule within this network. It is a naturally occurring metabolite of folic acid, formed in mammalian tissues such as the liver[1][2][3][4]. Although the precise enzymatic pathway for its direct formation from folic acid is not fully elucidated, its presence and potent bioactivity have significant implications for cellular homeostasis.

The primary significance of 10-formylfolic acid lies in its role as a potent endogenous inhibitor of dihydrofolate reductase (DHFR)[1][2][3][4][5][6][7][8]. DHFR is responsible for the reduction of dihydrofolate (DHF) to THF, a necessary step to replenish the pool of active folate coenzymes. By inhibiting DHFR, 10-formylfolic acid can exert regulatory control over the entire one-carbon metabolism pathway, suggesting a potential feedback mechanism.

Furthermore, the metabolic landscape of 10-formylfolic acid is complex, with its reduced counterpart, 10-formyl-7,8-dihydrofolic acid, exhibiting distinct bioactive properties. This reduced form acts as a substrate for key enzymes in folate metabolism, including aminoimidazole carboxamide ribonucleotide (AICAR) transformylase and DHFR itself[6][8][9]. This duality underscores the intricate regulatory functions of 10-formylfolic acid and its metabolites.

Biochemical Pathways and Enzymatic Interactions

The influence of 10-formylfolic acid on one-carbon metabolism is primarily mediated through its interaction with DHFR and the subsequent activity of its reduced form.

Inhibition of Dihydrofolate Reductase (DHFR)

10-Formylfolic acid is consistently described in the literature as a potent natural inhibitor of DHFR[1][2][3][4][5][6][7][8]. This inhibition blocks the regeneration of THF from DHF, thereby depleting the supply of one-carbon donors for critical biosynthetic pathways. While specific inhibition constants (Ki) or IC50 values for 10-formylfolic acid are not consistently reported in readily available literature, its inhibitory capacity is a key aspect of its biological function. The lack of a precise Ki value in the reviewed literature highlights an area for further investigation.

The Bioactive Role of 10-Formyl-7,8-dihydrofolic Acid

Evidence suggests that 10-formylfolic acid itself may not be the primary bioactive form within the cell for all functions. Its reduced derivative, 10-formyl-7,8-dihydrofolic acid, is a substrate for two key enzymes:

  • Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase: This enzyme catalyzes a crucial step in de novo purine synthesis. 10-formyl-7,8-dihydrofolic acid serves as a substrate for AICAR transformylase, highlighting a direct link to nucleotide biosynthesis[6][8][9][10].

  • Dihydrofolate Reductase (DHFR): Interestingly, 10-formyl-7,8-dihydrofolic acid can also be a substrate for DHFR, which would reduce it to 10-formyltetrahydrofolate, a direct one-carbon donor[9].

This metabolic conversion suggests that the overall impact of 10-formylfolic acid may be a balance between DHFR inhibition and the provision of a substrate for other essential reactions upon its reduction.

Quantitative Data

The following tables summarize the available quantitative data regarding the enzymatic interactions of 10-formylfolic acid and related compounds.

Table 1: Enzyme Kinetic Parameters for DHFR
Substrate/InhibitorEnzyme SourceParameterValueReference
Folic AcidRat LiverKm1.8 µM[11]
Folic AcidRat LiverVmax (relative to DHF)850-fold slower[11]
10-Formylfolic AcidRat LiverInhibitionPotent Inhibitor[1][2][3][4]

Note: A specific Ki value for 10-formylfolic acid is not available in the reviewed literature.

Table 2: Enzyme Kinetic Parameters for AICAR Transformylase
SubstrateEnzyme SourceParameterObservationReference
10-Formyl-7,8-dihydrofolic acidJurkat cells (Human T-cell leukemia)KmLower Km than 10-formyltetrahydrofolate[10]
10-Formyl-7,8-dihydrofolic acidJurkat cells, Rat bone marrowVmax/Km~5-fold higher than 10-formyltetrahydrofolate[10]
10-FormyltetrahydrofolateCandidatus Liberibacter asiaticusKm146.6 µM[12]
10-FormyltetrahydrofolateCandidatus Liberibacter asiaticusVmax0.95 µmol/min/mg[12]
AICARCandidatus Liberibacter asiaticusKm34.81 µM[12]
AICARCandidatus Liberibacter asiaticusVmax0.56 µmol/min/mg[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 10-formylfolic acid.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol allows for the determination of the inhibitory activity of compounds like 10-formylfolic acid on DHFR.

Principle: DHFR activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as DHF is reduced to THF. The rate of this decrease is proportional to DHFR activity.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • 10-Formylfolic acid (or other inhibitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHFR in assay buffer.

    • Prepare a stock solution of DHF in assay buffer (may require a small amount of NaOH to dissolve, then adjust pH).

    • Prepare a fresh stock solution of NADPH in assay buffer.

    • Prepare a stock solution of 10-formylfolic acid in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer.

    • Negative Control (100% activity): Assay buffer, DHFR, and solvent control (e.g., DMSO).

    • Test Wells: Assay buffer, DHFR, and varying concentrations of 10-formylfolic acid.

  • Pre-incubation: Add assay buffer, inhibitor (or solvent), and DHFR to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add NADPH and DHF to all wells to start the reaction.

  • Measurement: Immediately begin kinetic measurement of absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration relative to the negative control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Quantification of 10-Formylfolic Acid by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of 10-formylfolic acid in biological samples.

Principle: Liquid chromatography is used to separate 10-formylfolic acid from other components in the sample matrix. Tandem mass spectrometry provides high selectivity and sensitivity for detection and quantification using multiple reaction monitoring (MRM).

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • 10-Formylfolic acid standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₅-Folic Acid)

  • Solid-phase extraction (SPE) cartridges

  • Sample extraction buffer (e.g., containing antioxidants like ascorbic acid)

Procedure:

  • Sample Preparation:

    • Thaw biological samples (e.g., serum, cell lysates) on ice.

    • Add the internal standard to the sample.

    • Perform protein precipitation and/or solid-phase extraction (SPE) to remove interfering substances and enrich the analyte.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a gradient elution with Mobile Phases A and B.

    • Detect and quantify 10-formylfolic acid and the internal standard using optimized MRM transitions.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of 10-formylfolic acid in the samples by interpolating their peak area ratios from the standard curve.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and relationships involving 10-formylfolic acid.

Overview of One-Carbon Metabolism and DHFR Inhibition

One_Carbon_Metabolism Folic_Acid Folic Acid DHFR Dihydrofolate Reductase (DHFR) Folic_Acid->DHFR Reduction Ten_Formylfolic_Acid 10-Formylfolic Acid Folic_Acid->Ten_Formylfolic_Acid Metabolism DHF Dihydrofolate (DHF) DHF->DHFR Reduction THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT SHMT THF->SHMT Serine Serine Serine->SHMT Glycine Glycine dTMP Thymidylate (dTMP) Synthesis Methylene_THF->dTMP MTHFD MTHFD1 Methylene_THF->MTHFD Oxidation Methenyl_THF 5,10-Methenyl-THF Methenyl_THF->MTHFD Hydrolysis Formyl_THF 10-Formyl-THF Purines Purine Synthesis Formyl_THF->Purines DHFR->THF Ten_Formylfolic_Acid->DHFR Inhibition SHMT->Glycine SHMT->Methylene_THF MTHFD->Methenyl_THF MTHFD->Formyl_THF

Caption: Inhibition of DHFR by 10-Formylfolic acid disrupts the folate cycle.

Bioactivation and Subsequent Reactions of 10-Formylfolic Acid

Bioactivation_Pathway Ten_Formylfolic_Acid 10-Formylfolic Acid Reduced_Form 10-Formyl-7,8-dihydrofolic Acid Ten_Formylfolic_Acid->Reduced_Form Reduction (e.g., by enteric bacteria) AICAR_Tfase AICAR Transformylase Reduced_Form->AICAR_Tfase Substrate DHFR Dihydrofolate Reductase (DHFR) Reduced_Form->DHFR Substrate Purine_Synthesis De Novo Purine Synthesis AICAR_Tfase->Purine_Synthesis Formyl_THF 10-Formyl-THF DHFR->Formyl_THF

Caption: Metabolic fate of 10-formylfolic acid and its reduced form.

Experimental Workflow for DHFR Inhibition Assay

DHFR_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (DHFR, DHF, NADPH, Inhibitor) Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Blank, Control, Test Wells) Prepare_Reagents->Setup_Plate Preincubate Pre-incubate Plate (15 min at RT) Setup_Plate->Preincubate Initiate_Reaction Initiate Reaction (Add NADPH and DHF) Preincubate->Initiate_Reaction Measure_Absorbance Kinetic Measurement (Absorbance at 340 nm) Initiate_Reaction->Measure_Absorbance Analyze_Data Data Analysis (Calculate V₀ and % Inhibition) Measure_Absorbance->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining the inhibitory potential of a compound on DHFR.

Interplay with Major Cellular Signaling Pathways

The direct signaling role of 10-formylfolic acid is not well-established. However, by modulating the one-carbon metabolism, it can indirectly influence major signaling pathways like mTOR and AMPK, which are sensitive to cellular nutrient and energy status.

Signaling_Interplay Ten_Formylfolic_Acid 10-Formylfolic Acid DHFR DHFR Ten_Formylfolic_Acid->DHFR Inhibition One_Carbon_Metabolism One-Carbon Metabolism DHFR->One_Carbon_Metabolism Regulation Nucleotide_Synthesis Purine & Thymidylate Synthesis One_Carbon_Metabolism->Nucleotide_Synthesis Provides 1-C units Cellular_Energy_Status Cellular Energy Status (e.g., AMP:ATP ratio) One_Carbon_Metabolism->Cellular_Energy_Status Impacts Cell_Growth_Proliferation Cell Growth & Proliferation Nucleotide_Synthesis->Cell_Growth_Proliferation Required for mTOR_Pathway mTOR Signaling Cellular_Energy_Status->mTOR_Pathway Regulates AMPK_Pathway AMPK Signaling Cellular_Energy_Status->AMPK_Pathway Regulates mTOR_Pathway->Cell_Growth_Proliferation Promotes AMPK_Pathway->mTOR_Pathway Inhibits Metabolic_Homeostasis Metabolic Homeostasis AMPK_Pathway->Metabolic_Homeostasis Maintains

Caption: Indirect influence of 10-formylfolic acid on mTOR and AMPK signaling.

Conclusion and Future Directions

10-Formylfolic acid is a multifaceted molecule with a significant regulatory role in one-carbon metabolism. Its potent inhibition of DHFR positions it as a key endogenous modulator of this essential pathway. The bioactivity of its reduced form, 10-formyl-7,8-dihydrofolic acid, as a substrate for AICAR transformylase and DHFR, adds another layer of complexity to its metabolic influence. For researchers and drug development professionals, a thorough understanding of these interactions is crucial for designing effective therapeutic strategies that target folate metabolism.

Future research should focus on several key areas. Firstly, the definitive elucidation of the enzymatic machinery responsible for the direct synthesis of 10-formylfolic acid from folic acid in mammalian cells is needed. Secondly, precise quantitative characterization of its inhibitory kinetics with DHFR from various species, including humans, would be invaluable. Finally, exploring the direct and indirect signaling consequences of altered 10-formylfolic acid levels will likely reveal novel regulatory networks and potential therapeutic targets. Continued investigation into the nuanced roles of 10-formylfolic acid and its metabolites will undoubtedly advance our understanding of cellular metabolism and its implications for health and disease.

References

A Technical Guide to Commercial Sourcing of 10-Formylfolic Acid-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of 10-Formylfolic acid-d4, a crucial internal standard for quantitative bioanalytical studies. This document summarizes key product specifications, details relevant experimental protocols, and offers visual workflows to aid in the selection and application of this stable isotope-labeled compound.

Introduction to this compound

This compound is the deuterium-labeled form of 10-Formylfolic acid, a derivative of folic acid. In the realm of clinical and pharmaceutical research, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of analytes in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). The four deuterium atoms on the benzoyl ring of this compound impart a mass shift that allows for its clear differentiation from the endogenous, unlabeled analyte, thereby correcting for variability in sample preparation and instrument response.

Commercial Supplier Landscape

A survey of the market reveals several reputable suppliers of this compound. The following tables provide a comparative summary of their product offerings, enabling researchers to make informed procurement decisions based on their specific needs.

Supplier and Product Overview
SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular Weight
LGC Standards (Toronto Research Chemicals) 10-Formyl Folic Acid-d4TRC-F680303461426-41-5C₂₀H₁₅D₄N₇O₇473.43
Santa Cruz Biotechnology, Inc. 10-Formyl Folic Acid-d4sc-219503134-05-4 (unlabeled)C₂₀H₁₅D₄N₇O₇473.43
Pharmaffiliates 10-Formyl Folic Acid-d4PA STI 042860461426-41-5C₂₀H₁₅D₄N₇O₇473.43
MedchemExpress This compoundHY-124350S461426-41-5C₂₀H₁₅D₄N₇O₇473.43
Cayman Chemical Folic Acid-d420515171777-72-3C₁₉H₁₅D₄N₇O₆445.42
Product Specifications and Availability
SupplierPurityAvailable Quantities
LGC Standards (Toronto Research Chemicals) >95% (HPLC)[1]0.5 mg, 5 mg[2]
Santa Cruz Biotechnology, Inc. Information not readily availableContact for availability
Pharmaffiliates High Purity[3]Enquire for availability[3]
MedchemExpress Not specifiedContact for availability
Cayman Chemical ≥99% deuterated forms (d1-d4)[4]Contact for availability

Experimental Protocols

The accurate use of this compound as an internal standard necessitates robust and validated experimental protocols. Below is a detailed methodology for the quantitative analysis of folates in biological samples using LC-MS/MS, a common application for this compound.

Protocol: Quantitative Analysis of Folates in Serum by LC-MS/MS

This protocol is adapted from established methods for the analysis of folates in biological matrices.

1. Materials and Reagents:

  • This compound (as internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation:

  • Thawing: Thaw frozen serum samples on ice.

  • Internal Standard Spiking: To 100 µL of serum, add a known concentration of this compound solution.

  • Protein Precipitation: Add 300 µL of methanol, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the folates (including the internal standard) with an appropriate elution solvent (e.g., methanol with 1% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient program to separate the analytes of interest.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Data Analysis:

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the sourcing and application of this compound.

SupplierSelectionWorkflow cluster_ResearchPhase Phase 1: Research & Identification cluster_EvaluationPhase Phase 2: Evaluation & Comparison cluster_ProcurementPhase Phase 3: Procurement cluster_ValidationPhase Phase 4: Validation & Use Start Define Research Need (e.g., Internal Standard for LC-MS) IdentifySuppliers Identify Potential Suppliers (e.g., LGC, SCBT, MedchemExpress) Start->IdentifySuppliers GatherData Gather Product Specifications (Purity, Quantity, CAS No.) IdentifySuppliers->GatherData CompareSuppliers Compare Suppliers (Data Tables) GatherData->CompareSuppliers RequestQuotes Request Quotations CompareSuppliers->RequestQuotes SelectSupplier Select Optimal Supplier RequestQuotes->SelectSupplier PlaceOrder Place Purchase Order SelectSupplier->PlaceOrder ReceiveAndVerify Receive and Verify Product (CoA, Specifications) PlaceOrder->ReceiveAndVerify ExperimentalUse Utilize in Experiments (e.g., LC-MS Analysis) ReceiveAndVerify->ExperimentalUse

Caption: A workflow for selecting a commercial supplier of this compound.

FolateMetabolism cluster_pathway Simplified One-Carbon Metabolism Pathway Folate Folic Acid DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF SHMT Serine Serine Glycine Glycine MethyleneTHF->THF MethenylTHF 5,10-Methenyltetrahydrofolate MethyleneTHF->MethenylTHF MTHFD Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate FormylTHF 10-Formyltetrahydrofolate MethenylTHF->FormylTHF MTHFD Purine Purine Synthesis FormylTHF->Purine FormylfolicAcid 10-Formylfolic Acid FormylTHF->FormylfolicAcid Oxidation FormylfolicAcid_d4 This compound (Internal Standard)

Caption: A simplified diagram of the one-carbon metabolism pathway.

Conclusion

The selection of a suitable commercial supplier for this compound is a critical step in ensuring the reliability and accuracy of quantitative research. By carefully evaluating product specifications, understanding the necessary experimental protocols, and visualizing the associated workflows, researchers can confidently source and utilize this essential internal standard in their studies. This guide serves as a foundational resource to streamline this process for professionals in the scientific and drug development communities.

References

Technical Guide: 10-Formylfolic Acid-d4 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key quality attributes of 10-Formylfolic acid-d4, a deuterated analog of 10-Formylfolic acid. The information presented is a compilation of data from various suppliers and relevant analytical methodologies. It is intended to serve as a reference for researchers and professionals in drug development and other scientific fields.

Quantitative Data Summary

The following tables summarize the typical physical and chemical properties of this compound. Note that the exact values may vary between different lots and suppliers.

Table 1: General Properties

PropertyValueSource
Chemical Name N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoyl-d4]-L-glutamic acidLGC Standards[1]
CAS Number 461426-41-5Pharmaffiliates[2][3]
Unlabeled CAS Number 134-05-4SCBT[4][5], LGC Standards[1]
Molecular Formula C₂₀H₁₅D₄N₇O₇SCBT[4], Pharmaffiliates[2][3]
Molecular Weight 473.43SCBT[4], Pharmaffiliates[2][3]

Table 2: Physicochemical Properties

PropertySpecification
Appearance Off-White to Yellow Solid
Purity (by HPLC) ≥90%
Deuterium Incorporation ≥98%
Storage Temperature 2-8°C
Melting Point >193°C (decomposed)[6]

Experimental Protocols

The following are representative protocols for the analysis of this compound. These methods are based on established analytical techniques for folic acid and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of the compound and to identify any related impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: A known concentration of the sample is dissolved in the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

This method confirms the identity of the compound and determines the level of deuterium incorporation.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI), positive or negative mode.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • MRM Transitions: Monitoring the parent-to-daughter ion transitions for both the deuterated and non-deuterated forms. For folic acid-d4, the transition m/z 446.2 → 299.1 has been used.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the compound.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Analysis: The spectrum is analyzed for the characteristic chemical shifts and coupling constants of the protons in the molecule. The absence of signals in the deuterated positions of the benzoyl ring confirms the isotopic labeling.

Mandatory Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard like this compound.

Certificate of Analysis Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Approval cluster_3 Certificate Generation SampleReception Sample Reception SampleLogin Sample Login & Labeling SampleReception->SampleLogin SamplePreparation Sample Preparation SampleLogin->SamplePreparation HPLC HPLC (Purity) SamplePreparation->HPLC LCMS LC-MS/MS (Identity & Isotopic Purity) SamplePreparation->LCMS NMR NMR (Structure) SamplePreparation->NMR OtherTests Other Tests (e.g., Karl Fischer) SamplePreparation->OtherTests DataAnalysis Data Analysis & Interpretation HPLC->DataAnalysis LCMS->DataAnalysis NMR->DataAnalysis OtherTests->DataAnalysis PeerReview Peer Review DataAnalysis->PeerReview QAReview QA Review & Approval PeerReview->QAReview GenerateCoA Generate Certificate of Analysis QAReview->GenerateCoA FinalApproval Final Approval & Release GenerateCoA->FinalApproval End End FinalApproval->End Product Released Folate Metabolism Pathway FolicAcid Folic Acid DHF Dihydrofolate (DHF) FolicAcid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Serine Serine Glycine Glycine Serine->Glycine MethyleneTHF->THF MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF MTHFD dTMP dTMP Synthesis MethyleneTHF->dTMP FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF MTHFD PurineSynthesis Purine Synthesis FormylTHF->PurineSynthesis

References

The Emerging Role of 10-Formyl-7,8-Dihydrofolic Acid in Mammalian Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioactivity of 10-formyl-7,8-dihydrofolic acid (10-CHO-DHF) in mammalian cells. As a derivative of folic acid, 10-CHO-DHF plays a significant role in one-carbon metabolism, a network of biochemical reactions essential for the biosynthesis of nucleotides and amino acids. This document summarizes the current understanding of its metabolic functions, interaction with key enzymes, and its impact on cell proliferation, particularly in the context of cancer biology and antifolate therapies.

Introduction to 10-Formyl-7,8-Dihydrofolic Acid

10-Formyl-7,8-dihydrofolic acid is a folate derivative that has been identified as a bioactive molecule in mammalian cells[1]. It is structurally similar to other folates and participates in the intricate network of one-carbon metabolism. This pathway is crucial for cellular proliferation and is a key target for various chemotherapeutic agents[2]. The presence and biological activity of 10-CHO-DHF have been particularly noted in human leukemia cells, suggesting its potential importance in cancer metabolism[1].

Bioactivity and Cellular Proliferation

Studies have demonstrated that 10-CHO-DHF can support the growth of mammalian cells, specifically the human leukemia cell line CCRF-CEM, in a folate-depleted environment[1]. This indicates that mammalian cells can utilize 10-CHO-DHF as a source of one-carbon units necessary for biosynthesis and proliferation. However, its potency in promoting cell growth is reported to be less than that of 5-formyl-5,6,7,8-tetrahydrofolic acid[1].

Interaction with Key Metabolic Enzymes

The bioactivity of 10-CHO-DHF is intrinsically linked to its interaction with key enzymes in the folate pathway. It serves as a substrate for two critical enzymes: aminoimidazole carboxamide ribotide (AICAR) transformylase and dihydrofolate reductase (DHFR)[1].

AICAR Transformylase

AICAR transformylase is a crucial enzyme in the de novo purine biosynthesis pathway. Research has shown that 10-CHO-DHF is utilized as a substrate by AICAR transformylase in Jurkat (human T-cell leukemia) cells and rat bone marrow[3]. Notably, 10-CHO-DHF exhibits a kinetic advantage over 10-formyl-tetrahydrofolate (10-CHO-THF) with these mammalian enzymes, demonstrating an approximately 5-fold lower Michaelis constant (Km)[3]. This suggests a higher binding affinity of the enzyme for 10-CHO-DHF.

Dihydrofolate Reductase (DHFR)

DHFR is the primary target of the widely used antifolate drug, methotrexate. This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital step in maintaining the cellular pool of reduced folates. 10-CHO-DHF has been shown to be a substrate for DHFR[1]. In Escherichia coli, DHFR utilizes 10-CHO-DHF with a catalytic efficiency (kcat/Km) approximately one-third of that for its canonical substrate, DHF[4][5]. While specific kinetic data for mammalian DHFR with 10-CHO-DHF is not yet fully available, its role as a substrate suggests a complex interplay in cellular folate metabolism, especially under conditions of DHFR inhibition by drugs like methotrexate.

Quantitative Data on Enzyme Interactions

The following table summarizes the available quantitative data on the interaction of 10-CHO-DHF with key metabolic enzymes. It is important to note that detailed kinetic parameters for mammalian enzymes are still an active area of research.

EnzymeOrganism/Cell LineSubstrate/InhibitorParameterValueReference
AICAR TransformylaseJurkat cells, Rat bone marrow10-CHO-DHFKm~5-fold lower than 10-CHO-THF[3]
Dihydrofolate Reductase (DHFR)Escherichia coli10-CHO-DHFkcat/Km~33% of DHF[4][5]
AICAR Transformylase (PurH)Escherichia coli10-CHO-DHFkcat/KmLess efficient than 10-CHO-THF[4][5]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the bioactivity of 10-CHO-DHF.

Synthesis and Purification of 10-Formyl-7,8-Dihydrofolic Acid

A common method for the synthesis of 10-CHO-DHF involves the formylation of folic acid to produce 10-formylfolic acid, followed by a reduction step.

Protocol for Synthesis of 10-Formylfolic Acid (Precursor):

  • Reaction Setup: Dissolve 0.5 g of folic acid in 10-20 mL of concentrated formic acid[6].

  • Reflux: Heat the mixture to reflux for one to two hours[6].

  • Precipitation: Cool the reaction mixture and dilute it with water to precipitate the crude product[6].

  • Filtration: Filter the solution to collect the tan-yellow solid, which is crude 10-formylfolic acid[6].

  • Purification: The crude product can be further purified by dissolving it in a minimal amount of formic acid, filtering any insoluble impurities, and re-precipitating with water[6].

Note: The subsequent reduction of 10-formylfolic acid to 10-formyl-7,8-dihydrofolic acid requires specific reducing agents and controlled reaction conditions, which should be optimized based on available literature.

Cell Proliferation Assay

The effect of 10-CHO-DHF on cell growth can be assessed using various standard proliferation assays.

General Protocol using CCRF-CEM cells:

  • Cell Culture: Culture CCRF-CEM cells in a folate-depleted medium supplemented with methotrexate to inhibit endogenous DHFR activity[1].

  • Treatment: Add varying concentrations of 10-CHO-DHF to the cell cultures. Include a positive control (e.g., 5-formyl-5,6,7,8-tetrahydrofolic acid) and a negative control (no folate supplement)[1].

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).

  • Viability Assessment: Determine cell viability using a suitable method, such as the MTT or MTS assay.

  • Data Analysis: Plot cell viability against the concentration of 10-CHO-DHF to determine the dose-response relationship.

Enzyme Activity Assays

DHFR Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, NADPH, and the DHFR enzyme.

  • Initiation: Start the reaction by adding 10-CHO-DHF as the substrate.

  • Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation.

AICAR Transformylase Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, AICAR, and the AICAR transformylase enzyme.

  • Initiation: Start the reaction by adding 10-CHO-DHF as the formyl donor.

  • Monitoring: The formation of the product, formyl-AICAR (FAICAR), can be monitored spectrophotometrically at a specific wavelength.

  • Calculation: Determine the enzyme activity based on the rate of product formation.

HPLC Analysis of Intracellular Folates

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of different folate derivatives within cells.

General Protocol:

  • Cell Lysis: Harvest cells and lyse them to release intracellular contents.

  • Sample Preparation: Treat the cell lysate to stabilize the folates and remove interfering substances. This may involve the use of reducing agents and solid-phase extraction.

  • HPLC Separation: Inject the prepared sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a suitable mobile phase (e.g., a mixture of phosphate buffer and acetonitrile) to separate the different folate species.

  • Detection: Use a diode array detector (DAD) or a fluorescence detector to identify and quantify the folate derivatives based on their retention times and spectral properties.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context of 10-CHO-DHF and a general workflow for assessing its bioactivity.

one_carbon_metabolism cluster_folate_cycle Folate Metabolism cluster_purine_synthesis Purine Biosynthesis Folic_Acid Folic_Acid DHF DHF Folic_Acid->DHF DHFR THF THF DHF->THF DHFR 10-CHO-THF 10-CHO-THF THF->10-CHO-THF One-Carbon Donors 10-CHO-DHF 10-CHO-DHF 10-CHO-THF->10-CHO-DHF Oxidation AICAR AICAR 10-CHO-THF->AICAR Formyl Donor 10-CHO-DHF->DHF AICAR Transformylase 10-CHO-DHF->10-CHO-THF DHFR FAICAR FAICAR AICAR->FAICAR AICAR Transformylase Purines Purines FAICAR->Purines

Caption: Metabolic pathway of 10-CHO-DHF in one-carbon metabolism.

experimental_workflow Start Start: Hypothesis 10-CHO-DHF has bioactivity Synthesis Synthesis & Purification of 10-CHO-DHF Start->Synthesis Cell_Culture Mammalian Cell Culture (e.g., CCRF-CEM) Synthesis->Cell_Culture Enzyme_Assays In Vitro Enzyme Assays (DHFR, AICAR Transformylase) Synthesis->Enzyme_Assays Proliferation_Assay Cell Proliferation Assay (Varying [10-CHO-DHF]) Cell_Culture->Proliferation_Assay HPLC_Analysis Intracellular Folate Profiling (HPLC) Cell_Culture->HPLC_Analysis Data_Analysis Data Analysis (EC50, Km, Ki) Proliferation_Assay->Data_Analysis Enzyme_Assays->Data_Analysis HPLC_Analysis->Data_Analysis Conclusion Conclusion: Characterize Bioactivity Data_Analysis->Conclusion

Caption: Experimental workflow for assessing 10-CHO-DHF bioactivity.

Conclusion and Future Directions

10-Formyl-7,8-dihydrofolic acid is an emerging player in the complex landscape of mammalian folate metabolism. Its ability to support cell growth and its interaction with key enzymes like AICAR transformylase and DHFR underscore its biological significance. The kinetic advantage of 10-CHO-DHF with mammalian AICAR transformylase suggests a potential regulatory role in purine biosynthesis.

Further research is warranted to fully elucidate the bioactivity of 10-CHO-DHF. Specifically, detailed kinetic studies with purified mammalian enzymes are needed to establish precise Km, kcat, and Ki values. Quantitative analysis of its impact on the proliferation of a broader range of mammalian cell lines, including both cancerous and non-cancerous lines, will provide a more complete picture of its cellular effects. A deeper understanding of the regulation of its intracellular levels and its interplay with other folate species will be critical in evaluating its potential as a therapeutic target or a modulator of antifolate drug efficacy. The development of more specific and robust analytical methods for its quantification in biological samples will be instrumental in advancing these research efforts.

References

The Enigmatic Folate: A Technical Guide to the Natural Occurrence of 10-Formylfolic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Formylfolic acid, a derivative of folic acid, is a naturally occurring compound within biological systems that has garnered significant interest for its potent bioactivity. While not as abundant as other folate vitamers, its role as a powerful endogenous inhibitor of dihydrofolate reductase (DHFR) positions it as a key molecule in the intricate network of one-carbon metabolism. This technical guide provides a comprehensive overview of the current understanding of 10-formylfolic acid, focusing on its natural occurrence, biosynthesis, biological functions, and the experimental methodologies used for its study.

Natural Occurrence and Biosynthesis

10-Formylfolic acid has been identified as a metabolite of folic acid in mammalian tissues. Seminal studies involving the incubation of radiolabeled folic acid with rat liver slices demonstrated the formation of 10-formylfolic acid, suggesting an active, albeit not fully elucidated, enzymatic pathway for its synthesis in vivo[1]. While the precise enzymes responsible for the direct formylation of folic acid in mammalian cells remain to be definitively identified, it is understood to be part of the broader one-carbon metabolism network.

The biosynthesis of its precursor, 10-formyltetrahydrofolate (10-CHO-THF), is well-characterized and serves as a crucial donor of formyl groups for purine and thymidylate synthesis. It is plausible that 10-formylfolic acid can arise from the oxidation of 10-formyltetrahydrofolate.

Table 1: Quantitative Data on 10-Formylfolic Acid and Related Compounds

AnalyteBiological MatrixConcentration/ParameterMethodReference
10-Formylfolic acidSerumLimit of Detection: 1.2 nmol/LLC-MS/MS[2]
10-Formyl-7,8-dihydrofolic acid (polyglutamated)N/AKi for GAR transformylase: 2.0 µMEnzymatic Assay[3]
10-Formyl-7,8-dihydrofolic acid (polyglutamated)N/AKm as substrate for AICAR transformylase: 5.3 µMEnzymatic Assay[3]
10-Formyl-7,8-dihydrofolic acid (polyglutamated)N/AKi for Thymidylate Synthase: 0.16 µM (with 5,10-methylene-H4folate-Glu1 as substrate)Enzymatic Assay[3]
10-Formyl-7,8-dihydrofolic acid (polyglutamated)N/AKi for Thymidylate Synthase: 1.6 µM (with 5,10-methylene-H4folate-Glu5 as substrate)Enzymatic Assay[3]

Note: Specific physiological or pathological concentration ranges for 10-formylfolic acid in various biological tissues and fluids are not widely reported in the available literature.

Biological Function and Signaling Pathways

The primary and most well-documented biological function of 10-formylfolic acid is its potent inhibition of dihydrofolate reductase (DHFR)[1][4][5]. DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, a vital step in the regeneration of the folate cofactors required for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, 10-formylfolic acid can exert a regulatory effect on DNA synthesis and cell proliferation.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Product NADP NADP+ DHFR->NADP Formylfolic_acid 10-Formylfolic Acid Formylfolic_acid->DHFR Inhibitor NADPH NADPH NADPH->DHFR Cofactor

Inhibition of Dihydrofolate Reductase by 10-Formylfolic Acid.

While 10-formylfolic acid itself is a potent inhibitor, its reduced form, 10-formyl-7,8-dihydrofolic acid , is recognized as a bioactive substrate in the de novo purine biosynthesis pathway. Specifically, it can be utilized by aminoimidazole carboxamide ribotide (AICAR) transformylase[3][6]. This suggests a complex regulatory role where the oxidation state of the folate molecule dictates its function as either an inhibitor or a substrate in critical metabolic pathways.

Purine_Synthesis_Involvement cluster_purine De Novo Purine Biosynthesis GAR Glycinamide Ribonucleotide (GAR) GAR_Tfase GAR Transformylase GAR->GAR_Tfase FGAR Formylglycinamide Ribonucleotide (FGAR) AICAR Aminoimidazole Carboxamide Ribotide (AICAR) AICAR_Tfase AICAR Transformylase AICAR->AICAR_Tfase FAICAR Formamidoimidazole Carboxamide Ribotide (FAICAR) GAR_Tfase->FGAR AICAR_Tfase->FAICAR Formyl_DHF 10-Formyl-7,8-dihydrofolic acid Formyl_DHF->AICAR_Tfase Substrate

Role of 10-Formyl-7,8-dihydrofolic acid in Purine Synthesis.

Experimental Protocols

Quantification of 10-Formylfolic Acid in Serum by LC-MS/MS

This protocol outlines a robust method for the sensitive and specific quantification of 10-formylfolic acid in serum samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Materials:

    • Serum samples

    • Internal Standard (IS) working solution (e.g., ¹³C₅-Folic Acid)

    • SPE Sample Buffer (e.g., aqueous buffer with antioxidants like ascorbic acid)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • SPE plate (e.g., C18)

    • Reconstitution Solution (e.g., water/methanol mixture)

  • Procedure:

    • Thaw serum samples on ice.

    • To 200 µL of serum, add 20 µL of the internal standard working solution.

    • Add 400 µL of SPE Sample Buffer. Vortex briefly.

    • Centrifuge to pellet proteins.

    • Condition the SPE plate with methanol followed by SPE Sample Buffer.

    • Load the supernatant from the centrifuged sample onto the SPE plate.

    • Wash the SPE plate with a suitable wash buffer.

    • Elute the analytes with an appropriate elution solvent (e.g., acetonitrile/methanol mixture).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of Reconstitution Solution.

    • Transfer to an LC-MS vial for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • System: UPLC or HPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: A suitable gradient to separate 10-formylfolic acid from other matrix components.

  • Mass Spectrometry (MS) Conditions:

    • System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • 10-Formylfolic Acid: Precursor ion (Q1) m/z 470.2 → Product ion (Q3) m/z 323.1

      • Internal Standard (¹³C₅-Folic Acid): Precursor ion (Q1) m/z 447.2 → Product ion (Q3) m/z 300.1

LCMS_Workflow Start Serum Sample Add_IS Add Internal Standard Start->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Analysis LC_MS->Data

Workflow for LC-MS/MS Quantification of 10-Formylfolic Acid.

Observation of 10-Formylfolic Acid Formation in Rat Liver Slices

This protocol describes the key experiment that first identified the natural occurrence of 10-formylfolic acid in mammalian tissue.

1. Incubation of Liver Slices

  • Materials:

    • Freshly excised rat liver

    • Krebs-Ringer bicarbonate buffer

    • [¹⁴C]Folic Acid

    • Incubation flask with a gas inlet for 95% O₂ / 5% CO₂

  • Procedure:

    • Prepare thin slices of rat liver (approx. 0.5 mm).

    • Place the liver slices in a flask containing Krebs-Ringer bicarbonate buffer.

    • Add [¹⁴C]Folic Acid to the buffer.

    • Incubate at 37°C for a specified time (e.g., 60 minutes) while gassing with 95% O₂ / 5% CO₂.

2. Extraction and Analysis

  • Materials:

    • Boiling buffer (containing an antioxidant like ascorbate)

    • Homogenizer

    • Centrifuge

    • Sephadex G-15 and DEAE-cellulose chromatography columns

    • Scintillation counter

  • Procedure:

    • After incubation, transfer the liver slices to a boiling buffer to stop enzymatic reactions and extract folates.

    • Homogenize the tissue.

    • Centrifuge the homogenate to obtain a clear supernatant.

    • Apply the supernatant to a Sephadex G-15 column for initial size-exclusion chromatography.

    • Collect fractions and measure radioactivity using a scintillation counter.

    • Pool the radioactive fractions corresponding to the suspected 10-formylfolic acid peak.

    • Further purify the pooled fractions using DEAE-cellulose anion-exchange chromatography.

    • Characterize the purified compound using spectroscopic methods and by comparing its chromatographic behavior to a synthetic 10-formylfolic acid standard.

Liver_Slice_Workflow Start Rat Liver Slices Incubate Incubate with [¹⁴C]Folic Acid Start->Incubate Extract Boiling Extraction Incubate->Extract Homogenize Homogenization Extract->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Sephadex Sephadex G-15 Chromatography Centrifuge->Sephadex DEAE DEAE-Cellulose Chromatography Sephadex->DEAE Analysis Characterization DEAE->Analysis

Experimental Workflow for Identifying 10-Formylfolic Acid.

Conclusion and Future Directions

10-Formylfolic acid is a naturally occurring folate metabolite with a significant biological role as a potent inhibitor of DHFR. Its presence in mammalian tissues suggests a regulated enzymatic synthesis, though the specific pathway remains an area for further investigation. The ability of its reduced form to act as a substrate in purine biosynthesis highlights the complex and dual nature of this molecule in one-carbon metabolism.

For researchers and drug development professionals, understanding the nuances of 10-formylfolic acid's metabolism and function is crucial. The development of sensitive analytical methods, such as LC-MS/MS, has enabled more precise quantification, although more extensive studies are needed to establish its physiological and pathological concentration ranges in various biological matrices. Further research into the enzymes responsible for its synthesis and its precise regulatory mechanisms will undoubtedly provide valuable insights for the development of novel therapeutic strategies targeting folate metabolism in diseases such as cancer.

References

Methodological & Application

Application Note and Protocol: High-Sensitivity Quantification of 10-Formylfolic Acid in Human Serum using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

10-Formylfolic acid is a stable oxidized derivative of 10-formyltetrahydrofolate, a vital coenzyme in one-carbon metabolism. This metabolic pathway is fundamental for the de novo biosynthesis of purines and thymidylates, which are essential building blocks of DNA and RNA. Given its central role, the precise and accurate quantification of 10-formylfolic acid and other folate vitamers is critical in various research fields, including nutrition, clinical diagnostics, and the development of therapeutic agents that target folate metabolism, such as antifolates.[1] This application note describes a robust and sensitive method for the quantification of 10-formylfolic acid in human serum using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard, 10-Formylfolic acid-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample recovery.

Principle of the Method

This method employs a solid-phase extraction (SPE) procedure to isolate 10-formylfolic acid and its deuterated internal standard from human serum. To maintain the stability of the folates, antioxidants are utilized throughout the sample preparation process. Following extraction, the analytes are chromatographically separated on a C18 reversed-phase column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] This approach provides high selectivity and sensitivity for accurate quantification.

One-Carbon Metabolism Pathway

10-Formylfolic acid is a key player in the one-carbon metabolism pathway, which is crucial for nucleotide synthesis. The diagram below illustrates the central role of this pathway.

One_Carbon_Metabolism One-Carbon Metabolism Pathway Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR Serine Serine THF Tetrahydrofolate (THF) DHF->THF DHFR Glycine Glycine Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF SHMT Serine:s->Glycine:n Methenyl_THF 5,10-Methenyltetrahydrofolate Methylene_THF->Methenyl_THF dTMP_Synthesis dTMP Synthesis Methylene_THF->dTMP_Synthesis Formyl_THF 10-Formyltetrahydrofolate Methenyl_THF->Formyl_THF Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis Formylfolic_Acid 10-Formylfolic Acid Formyl_THF->Formylfolic_Acid Oxidation Experimental_Workflow LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 200 µL Serum Add_IS Add this compound Sample->Add_IS Add_Buffer Add SPE Sample Buffer Add_IS->Add_Buffer Centrifuge Centrifuge (13,000 rpm, 10 min) Add_Buffer->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Plate Condition->Load Wash Wash Plate Load->Wash Elute Elute Analytes Wash->Elute Dry Dry Eluate (Nitrogen) Elute->Dry Reconstitute Reconstitute in 9:1 Water:Methanol Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

References

Application Notes and Protocols for Quantitative Folate Analysis Using Isotopic Dilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of various folate vitamers in biological matrices using a stable isotope dilution assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high specificity and accuracy, overcoming the limitations of traditional microbiological assays by enabling the simultaneous quantification of individual folate forms.

Introduction

Folate, a B-vitamin, is crucial for numerous metabolic processes, including one-carbon metabolism, which is essential for DNA synthesis, amino acid metabolism, and methylation reactions.[1] Folate deficiency is linked to various health issues, making its accurate quantification vital in research and clinical settings. Stable isotope dilution LC-MS/MS has become the method of choice for distinguishing and quantifying individual folate vitamers.[2][3] This technique utilizes stable isotope-labeled internal standards to compensate for analyte loss during sample preparation and ion suppression during analysis, ensuring high precision and accuracy.[2][3]

Principle of Isotopic Dilution

The core principle of Stable Isotope Dilution Analysis (SIDA) involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation.[1] Because the labeled and unlabeled analytes are chemically identical, they behave identically during extraction, purification, and chromatographic separation. The mass spectrometer, however, can differentiate them based on their mass-to-charge ratio (m/z). By measuring the ratio of the native analyte to the labeled internal standard, the concentration of the native analyte in the original sample can be accurately calculated, as this ratio remains constant throughout the analytical process.[1]

Experimental Workflow

The overall experimental workflow for folate analysis by isotopic dilution LC-MS/MS is depicted below.

Folate Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Addition of Labeled Standard Addition of Labeled Standard Homogenization->Addition of Labeled Standard Extraction Extraction Addition of Labeled Standard->Extraction Enzymatic Deconjugation Enzymatic Deconjugation Extraction->Enzymatic Deconjugation Purification (SPE) Purification (SPE) Enzymatic Deconjugation->Purification (SPE) LC Separation LC Separation Purification (SPE)->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Data Reporting Data Reporting Quantification->Data Reporting

Caption: General workflow for folate analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Folate Standards: Pteroylmonoglutamic acid (PteGlu), Tetrahydrofolate (H4folate), 5-Methyltetrahydrofolate (5-CH3-H4folate), 5-Formyltetrahydrofolate (5-CHO-H4folate), 10-Formylfolate.

  • Isotope-Labeled Internal Standards: [¹³C₅]-PteGlu, [¹³C₅]-H₄folate, [¹³C₅]-5-CH₃-H₄folate, [¹³C₅]-5-CHO-H₄folate, or deuterated analogs.[2][3][4]

  • Enzymes: α-amylase, protease, and rat serum deconjugase for food samples.[4][5]

  • Solvents and Buffers: Acetonitrile (ACN), Methanol (MeOH), Formic Acid, MES buffer, Phosphate buffer, Ascorbic acid, Dithiothreitol (DTT).[2][3][6]

  • Solid Phase Extraction (SPE) Cartridges: Strong Anion Exchange (SAX) or Phenyl-based cartridges.[4][7][8]

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of unlabeled folate standards and labeled internal standards in an appropriate buffer (e.g., phosphate buffer with antioxidants).[6]

  • Working Solutions: Dilute the stock solutions to create working standard solutions for calibration curves and for spiking into samples.[2][3]

  • Storage: Store all standard solutions at -20°C or -80°C in the dark to prevent degradation.[2][3][9]

Sample Preparation

The following protocols are generalized and may require optimization based on the specific sample matrix.

  • Homogenization: Homogenize the fresh or frozen sample.

  • Spiking: Add a known amount of the isotope-labeled internal standard mixture to the homogenized sample.

  • Extraction:

    • Add extraction buffer (e.g., MES buffer containing ascorbic acid and DTT).[6][10]

    • Equilibrate the sample by stirring.[10]

    • Heat the sample in a boiling water bath to inactivate endogenous enzymes and precipitate proteins.[10]

    • Cool the sample on ice.[10]

  • Enzymatic Treatment (Tri-enzyme extraction):

    • Treat the extract sequentially with α-amylase and protease.[4][5]

    • Add rat serum for deconjugation of polyglutamates to monoglutamates and incubate.[4][5][10]

    • Stop the enzymatic reaction by heating.[6]

  • Centrifugation: Centrifuge the sample to pellet solids.[6][10]

  • Purification:

    • Condition a strong anion exchange (SAX) SPE cartridge.[10]

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering compounds.[10]

    • Elute the folates with an appropriate elution buffer.[10]

    • Filter the eluate before LC-MS/MS analysis.[10]

  • Spiking: Add the isotope-labeled internal standard mixture to the serum or plasma sample.[9]

  • Deproteinization: Precipitate proteins by adding acetonitrile.[9][11]

  • Centrifugation: Centrifuge to pellet the precipitated proteins.[9]

  • Evaporation and Reconstitution: Transfer the supernatant and evaporate to dryness. Reconstitute the residue in a suitable solvent for injection.[9]

  • Alternative Purification (SPE): For cleaner extracts, a solid-phase extraction step using phenyl cartridges can be employed after protein precipitation.[7][8]

Sample Preparation Workflow cluster_food Food Sample cluster_serum Serum/Plasma Sample F1 Homogenize F2 Spike with Labeled Standard F1->F2 F3 Extract with Buffer F2->F3 F4 Heat Inactivation F3->F4 F5 Tri-Enzyme Treatment F4->F5 F6 Centrifuge F5->F6 F7 Purify via SPE F6->F7 LC-MS/MS Analysis LC-MS/MS Analysis F7->LC-MS/MS Analysis S1 Spike with Labeled Standard S2 Protein Precipitation S1->S2 S3 Centrifuge S2->S3 S4 Evaporate & Reconstitute S3->S4 S4->LC-MS/MS Analysis

Caption: Sample preparation workflows.

LC-MS/MS Analysis
  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., Raptor ARC-18, 2.7 μm, 100 × 2.1 mm).[2][3]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.[2][3]

    • Gradient Example: Start at a low percentage of B, ramp up to elute the analytes, and then re-equilibrate the column.[2][3]

    • Flow Rate: A typical flow rate is 0.4 mL/min.[2][3]

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[9]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each folate vitamer and its labeled internal standard.

    • Instrument Parameters: Optimize ion source temperature, ion spray voltage, and collision gas pressure for maximum signal intensity.[9]

Data Presentation and Quantification

The concentration of each folate vitamer is determined by calculating the peak area ratio of the analyte to its corresponding labeled internal standard and comparing this to a calibration curve generated from standards of known concentrations.

Method Validation Parameters

The performance of the assay should be thoroughly validated. Key parameters include linearity, precision, recovery, limit of detection (LOD), and limit of quantification (LOQ).

Folate VitamerMatrixLOD (nmol/L)LOQ (nmol/L)Reference
5-MethyltetrahydrofolateSerum0.13-[7][8][12]
5-FormyltetrahydrofolateSerum0.05-[7][8][12]
Folic AcidSerum0.07-[7][8][12]
TetrahydrofolateSerum--
10-FormylfolateSerum--

Note: LOQ values were not consistently reported in the same units across all sources. The table reflects reported LODs for serum analysis.

Sample Analysis Data Example

The following table shows example folate concentrations found in strawberries using this methodology.

Strawberry Cultivar/LineTotal Folates (µ g/100g fresh weight)Reference
Commercial Cultivar 1153[3]
Commercial Cultivar 259[3]
Breeding Line A120[3]
Breeding Line B88[3]

Conclusion

The stable isotope dilution LC-MS/MS method provides a robust, sensitive, and specific platform for the quantitative analysis of folate vitamers in diverse biological matrices.[2][3] Careful optimization of sample preparation and analytical conditions is crucial for achieving accurate and reproducible results. This application note provides a comprehensive framework for researchers to establish and validate this powerful analytical technique in their laboratories.

References

Application Notes and Protocols for Folate Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a water-soluble B vitamin, plays a crucial role in various metabolic processes, including one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. Accurate quantification of folate levels in human plasma is vital for assessing nutritional status, diagnosing deficiencies, and supporting clinical research and drug development. This document provides detailed application notes and protocols for the sample preparation of human plasma for folate analysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Folates are sensitive to oxidation, light, and temperature, making meticulous sample handling and preparation critical for reliable results.[1][2][3] This guide outlines two primary sample preparation techniques: protein precipitation and solid-phase extraction (SPE), and discusses the importance of stabilizers and internal standards in achieving accurate and reproducible measurements.

Key Considerations for Sample Preparation

  • Stabilization: Folates, particularly reduced forms like 5-methyltetrahydrofolate (5-MTHF), are highly susceptible to oxidation.[1][2][3] The use of antioxidants such as ascorbic acid and/or 2-mercaptoethanol in the extraction solution is crucial to prevent degradation.[2][3][4] Studies have shown that serum with added ascorbic acid (5 g/L) demonstrates acceptable stability of folate forms during repeat analysis and long-term frozen storage.[2][3]

  • Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C₅-5-MTHF, ¹³C₅-Folic Acid) is highly recommended to compensate for matrix effects and variations in extraction efficiency and instrument response, leading to more accurate quantification.

  • Light Protection: Samples should be protected from light throughout the collection, processing, and analysis stages to prevent photodegradation of light-sensitive folate vitamers.

  • Temperature Control: Plasma samples should be processed promptly or stored at -70°C or lower to maintain folate stability.[2][3] Some studies have shown that folates in plasma remain stable under described experimental conditions when stored at -70°C.[5]

Experimental Workflows

General Plasma Collection and Handling Workflow

cluster_collection Blood Collection cluster_processing Plasma Separation cluster_stabilization Stabilization & Storage blood_collection Collect whole blood in EDTA or heparin tubes centrifugation Centrifuge at 2000-3000 x g for 10-15 min at 4°C blood_collection->centrifugation plasma_separation Carefully separate plasma from cellular components centrifugation->plasma_separation add_stabilizer Add stabilizer (e.g., ascorbic acid) (Optional but recommended) plasma_separation->add_stabilizer storage Store plasma at ≤ -70°C until analysis add_stabilizer->storage

Caption: Workflow for human plasma collection and handling for folate analysis.

Sample Preparation Protocols

Two common methods for extracting folates from human plasma are protein precipitation and solid-phase extraction. The choice of method depends on the desired level of sample cleanup, sensitivity, and throughput.

Protocol 1: Protein Precipitation

This method is rapid and straightforward, making it suitable for high-throughput analysis. It involves adding a precipitating agent, typically a solvent like acetonitrile or an acid, to denature and precipitate plasma proteins.

Experimental Protocol:

  • Thaw Plasma: Thaw frozen human plasma samples on ice, protected from light.

  • Prepare Precipitation Solution: Prepare a solution of acetonitrile containing a final concentration of 1% ascorbic acid.

  • Add Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add the appropriate amount of stable isotope-labeled internal standard solution.

  • Precipitate Proteins: Add 300 µL of the cold precipitation solution (acetonitrile with ascorbic acid) to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough sample cleanup by removing interfering substances, which can improve assay sensitivity and reduce matrix effects. Phenyl-based or anion-exchange sorbents are commonly used for folate extraction.

Experimental Protocol:

  • Thaw Plasma: Thaw frozen human plasma samples on ice, protected from light.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add an equal volume of a buffer (e.g., 100 mM ammonium formate with 1% ascorbic acid, pH 3.2).

    • Add the stable isotope-labeled internal standard solution.

    • Vortex the mixture.

  • SPE Cartridge Conditioning:

    • Condition a phenyl SPE cartridge (e.g., 50 mg) by sequentially passing methanol (1 mL) and then the pre-treatment buffer (1 mL) through the cartridge.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a wash buffer (e.g., 1 mL of water with 0.1% formic acid) to remove unbound interfering compounds.

  • Elution: Elute the folates from the cartridge with an appropriate elution solvent (e.g., 1 mL of methanol containing 1% ascorbic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the performance characteristics of different sample preparation and LC-MS/MS methods for folate analysis in human plasma.

Table 1: Comparison of Sample Preparation Method Performance

ParameterProtein Precipitation (Acetonitrile)Solid-Phase Extraction (Phenyl)
Recovery >90% for 5-MTHF95.5% - 100.2% for Folic Acid[4]
Precision (CV%) Intra-day: 1.3-11.3%; Inter-day: 3.4-14.6%[6]Typically <15%
Throughput HighModerate
Sample Cleanup ModerateHigh

Table 2: Performance of Validated LC-MS/MS Methods for Folate Analysis in Human Plasma

AnalyteLinearity RangeLOD (Limit of Detection)LOQ (Limit of Quantification)Reference
Folic Acid13.17–3657 ng/mL-13.17 ng/mL[1]
5-MTHF0.1–140 nmol/L0.07–0.52 nmol/L1.51 nmol/L[7][8]
Folic Acid0.1–140 nmol/L0.07–0.52 nmol/L-[7]
5-formylTHF0.1–140 nmol/L0.07–0.52 nmol/L-[7]
pABG0.1–140 nmol/L0.07–0.52 nmol/L-[7]
apABG0.1–140 nmol/L0.07–0.52 nmol/L-[7]

Folate Metabolism Pathway

Understanding the metabolic pathway of folate is essential for interpreting analytical results and their physiological significance. The following diagram illustrates the key steps in folate metabolism.

cluster_folate_cycle Folate Metabolism Folate Folate (Folic Acid) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purine_synthesis Purine Synthesis THF->Purine_synthesis Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dUMP dUMP Methylene_THF->dUMP Methyl_THF->THF Homocysteine Homocysteine Methyl_THF->Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase (Vitamin B12 dependent) SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine dTMP dTMP dUMP->dTMP Thymidylate Synthase

Caption: Simplified diagram of the folate metabolism pathway.

This pathway highlights the conversion of dietary folate into its active form, tetrahydrofolate (THF), and its role in the synthesis of nucleotides (precursors of DNA and RNA) and the methylation cycle. Key enzymes in this pathway include dihydrofolate reductase (DHFR) and methylenetetrahydrofolate reductase (MTHFR).

Conclusion

The accurate measurement of folates in human plasma is achievable with careful attention to sample preparation. Both protein precipitation and solid-phase extraction are effective methods, with the choice depending on the specific requirements of the study. The use of stabilizers and stable isotope-labeled internal standards is paramount for obtaining reliable and reproducible data. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in folate analysis.

References

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Folate Vitamers in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a B-vitamin, and its various forms, collectively known as folate vitamers, are crucial for numerous metabolic processes, including DNA synthesis, repair, and methylation. Accurate quantification of these vitamers in biological matrices is essential for nutritional assessment, disease diagnosis, and drug development. Solid-phase extraction (SPE) is a widely used technique for the sample cleanup and concentration of folate vitamers prior to their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This application note provides a detailed protocol for the solid-phase extraction of common folate vitamers from serum, plasma, and other biological samples.

The protocol emphasizes the use of strong anion exchange (SAX) cartridges, a common and effective method for folate purification.[1][2][3] Alternative sorbents like phenyl, C18, and hydrophilic-lipophilic-balanced (HLB) materials have also been successfully employed.[2][3][4] The choice of sorbent may depend on the specific folate vitamers of interest and the sample matrix.

Experimental Protocol

This protocol outlines a general procedure for the solid-phase extraction of folate vitamers. Optimization may be required for specific applications and sample types. All sample handling should be performed under low-light conditions to prevent the degradation of light-sensitive folates.[5]

Materials and Reagents:

  • SPE Cartridges: Strong Anion Exchange (SAX), e.g., 50 mg/1 mL

  • Folate standards: Folic acid (FA), 5-methyltetrahydrofolate (5-MTHF), tetrahydrofolate (THF), 5-formyltetrahydrofolate (5-FTHF), etc.[4]

  • Internal Standards: Stable isotope-labeled folate vitamers (e.g., ¹³C₅-5-MTHF).[4]

  • Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ammonium formate, Formic acid, Ascorbic acid, 2-Mercaptoethanol.

  • Sample Pre-treatment Solution: 10 g/L Ammonium formate with 5 g/L Ascorbic acid, pH 3.2.[4]

  • Wash Buffer: 0.5 g/L Ammonium formate with 0.05 g/L Ascorbic acid, pH 3.4.[6]

  • Elution Buffer: Methanol/Acetonitrile/Water/Formic Acid mixture (e.g., 40:10:49:1 v/v/v/v) containing 1 g/L Ascorbic Acid.[6][7]

  • SPE Vacuum Manifold

  • Centrifuge

  • Nitrogen Evaporator

Sample Pre-treatment:

  • For serum or plasma samples, thaw on ice.

  • To 200 µL of sample, add 20 µL of the internal standard mix.[8]

  • Add 400 µL of SPE sample buffer (10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water at pH 3.2).[8]

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.[8]

  • The supernatant will be used for the SPE procedure.

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the SAX SPE cartridge with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the SPE sample buffer. Do not allow the cartridge to dry out.[8]

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent bed under gravity or with gentle vacuum.

  • Washing: Wash the cartridge with 3 mL of the SPE wash buffer to remove interfering substances.[6]

  • Elution: Elute the folate vitamers from the cartridge with 1 mL of the elution buffer.[6][7]

  • Dry-down and Reconstitution: Dry the eluate under a gentle stream of nitrogen at room temperature.[8] Reconstitute the dried extract in 200 µL of an appropriate solvent (e.g., 9:1 water/methanol) for LC-MS/MS analysis.[8]

Data Presentation

The following table summarizes the performance of various SPE methods for the analysis of folate vitamers reported in the literature.

Folate VitamerSPE SorbentMatrixAnalytical MethodRecovery (%)LODLOQReference
Folic Acid (FA)Strong Anion Exchange (SAX)Fortified FoodstuffsHPLC-UV≥96.00%0.006 µg/mL0.02 µg/mL[1]
Multiple FolatesPhenylSerumLC-MS/MS-0.05 - 0.13 nmol/L-[9]
5-MTHF & non-methyl THFFolate-binding protein affinity & SPEWhole BloodLC-MS/MS97-107%-0.4 nmol/L[10]
Folic Acid (FA)Strong Anion Exchange (SAX)Fruit JuicesRP-HPLC78-93%0.04 mg/L0.06 mg/L[2]
Multiple FolatesOasis MAX (Mixed-mode)Serum/Whole BloodUPLC-MS/MS-0.119 - 0.669 nmol/L-[7]
Folic Acid (FA)C8Infant FormulaRP-HPLC95.5-100.2%10 µg/kg28 µg/kg[2]

Signaling Pathways and Experimental Workflows

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Serum) Add_IS Add Internal Standards Sample->Add_IS Add_Buffer Add SPE Sample Buffer (Ammonium Formate, Ascorbic Acid) Add_IS->Add_Buffer Vortex Vortex Add_Buffer->Vortex Centrifuge Centrifuge to Precipitate Proteins Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load 2. Load Sample Supernatant Supernatant->Load Condition 1. Condition SPE Cartridge (Methanol, Water, Buffer) Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Elute 4. Elute Folate Vitamers (Elution Buffer) Wash->Elute Dry_Down Dry Eluate under Nitrogen Elute->Dry_Down Reconstitute Reconstitute in Injection Solvent Dry_Down->Reconstitute LC_MS_MS LC-MS/MS Analysis Reconstitute->LC_MS_MS

Caption: Experimental workflow for the solid-phase extraction of folate vitamers.

References

Application Notes and Protocols for Stabilizing Folate Species for LC-MS using Derivatization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of folate species in biological matrices is crucial for various fields, including nutrition research, clinical diagnostics, and drug development. Folates are a group of B vitamins that play a vital role in one-carbon metabolism, which is essential for DNA synthesis, methylation, and amino acid metabolism. However, the analysis of individual folate vitamers by liquid chromatography-mass spectrometry (LC-MS) is challenging due to their inherent chemical instability and susceptibility to interconversion and degradation.[1][2][3]

Several factors contribute to the lability of folates, including sensitivity to light, heat, oxidation, and pH variations.[4] For instance, 5,10-methenyltetrahydrofolate (5,10-CH=THF) is unstable at neutral pH, while formyl folates can be acid-labile.[2] Furthermore, the polyglutamate tail of intracellular folates adds another layer of complexity to their analysis. These challenges can lead to significant experimental bias and inaccurate quantification.[1][3]

To overcome these limitations, derivatization techniques have been developed to stabilize folate species prior to LC-MS analysis. These methods convert the unstable folate vitamers into more stable derivatives, simplifying sample handling, improving analytical sensitivity, and enhancing the reliability of quantification.[1][3] This application note provides detailed protocols for two effective derivatization techniques: reductive methylation and reductive alkylation, along with supporting data and workflow diagrams.

Derivatization Strategies for Folate Stabilization

The primary goal of derivatization in folate analysis is to block the reactive amine groups (N5 and N10) in the pteridine ring, which are susceptible to oxidation and interconversion. The two main approaches are:

  • Reductive Methylation: This technique involves the reaction of folates with formaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or its deuterated form (NaBD₃CN).[5] This process methylates the free amine groups, resulting in stable derivatives. The use of isotopically labeled reagents allows for the synthesis of internal standards for accurate quantification.[1]

  • Reductive Alkylation: A similar approach that utilizes a different aldehyde and reducing agent. For instance, acetaldehyde can be used with 2-methylpyridine–borane complex to introduce an ethyl group onto the folate molecule.[6] This method also effectively stabilizes the labile folate species.[6]

Experimental Protocols

Protocol 1: Reductive Methylation for Folate Stabilization

This protocol is adapted from the method described by Schittmayer et al. and is suitable for the analysis of a wide range of folate species in cellular extracts.[2][7]

Materials:

  • Methanol (ice-cold, 80%)

  • Sodium cyanoborohydride (NaCNBD₃)

  • ¹³C, d₂-Formaldehyde solution (0.2%)

  • Acetic acid (0.1%)

  • Folate standards

  • Sample (e.g., cell pellets)

Procedure:

  • Preparation of Derivatization Solution: Prepare a fresh derivatization solution by mixing ice-cold 80% methanol with 30 mM NaCNBD₃, 0.2% ¹³C, d₂-formaldehyde, and 0.1% acetic acid.

  • Sample Extraction and Derivatization:

    • For cellular samples, quench metabolism and extract folates by adding the cold derivatization solution directly to the cell pellet.

    • For folate standards, dissolve them in the derivatization solution to a final concentration of 0.1 mg/mL.[2]

  • Incubation: Incubate the samples on ice for 60 minutes to ensure complete derivatization.[2]

  • Storage: The derivatized samples can be stored at -20°C until LC-MS analysis.[2] The derivatives have shown excellent stability under these storage conditions.[2][7]

LC-MS/MS Parameters:

  • Column: SeQuant ZIC-pHILIC (150 x 2.1 mm) with a guard column.[7]

  • Mobile Phase A: Acetonitrile.[7]

  • Mobile Phase B: 20 mM (NH₄)₂CO₃ in water, pH 9.2.[7]

  • Flow Rate: 100 µL/min.[7]

  • Gradient: A typical gradient would be to start at 30% B, increase to 70% B over 16 minutes, then ramp up to 95% B before re-equilibration.[7]

  • Mass Spectrometry: Performed in positive, scheduled Multiple Reaction Monitoring (MRM) mode.[7]

Protocol 2: Reductive Alkylation with Acetaldehyde and 2-Methylpyridine–Borane

This protocol is based on a method developed for the analysis of folates in food matrices, such as yeast extract, and offers a cost-effective alternative for stabilization.[6]

Materials:

  • Citric acid solution (0.1 M) with 1% ascorbic acid

  • Acetaldehyde solution (diluted 20-fold)

  • 2-Methylpyridine–borane complex in methanol (3 M, freshly prepared)

  • Sodium hydroxide (1 M)

  • Folate standards or sample extract

Procedure:

  • Sample Preparation: Dissolve folate standards or extracted samples in the 0.1 M citric acid solution containing 1% ascorbic acid.[6]

  • Derivatization Reaction:

    • To 0.6 mL of the sample solution, add 0.1 mL of the diluted acetaldehyde solution.[6]

    • Add 0.04 mL of the freshly prepared 3 M 2-methylpyridine–borane complex in methanol.[6]

  • Incubation: Allow the reaction to proceed at room temperature (20–25°C) for 1 hour.[6]

  • Termination: Stop the reaction by adding 0.14 mL of 1 M NaOH to adjust the pH to 6–7.[6]

  • Purification (Optional but Recommended): The derivatized samples can be purified using a C18 solid-phase extraction (SPE) cartridge before LC-MS/MS analysis.[6]

LC-MS/MS Parameters:

  • Column: Sunshell C18 (2.6 µm, 100 x 2.1 mm).[6]

  • Mobile Phase A: Distilled water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Flow Rate: 0.6 mL/min.[6]

  • Gradient: A suitable gradient involves starting with a high percentage of aqueous phase and gradually increasing the organic phase to elute the derivatized folates.[6]

Data Presentation

The following tables summarize the quantitative data on the stability and recovery of derivatized folate species.

Table 1: Stability of Derivatized Folates

Folate DerivativeStorage ConditionsStability (Time)Reference
Reductively Methylated Folates4°CStable for at least 96 hours[7]
Reductively Alkylated Folates40°CStable for 24 hours[6]

Table 2: Recovery of Derivatized Folates from Spiked Samples

Folate SpeciesDerivatization MethodMatrixRecovery (%)Reference
5-Methyltetrahydrofolate (5-MTHF)Reductive AlkylationAutolyzed Yeast Extract95 - 104[6]
5-Formyltetrahydrofolate (5-FTHF)Reductive AlkylationAutolyzed Yeast Extract95 - 104[6]
10-Formylfolic Acid (10-FFA)Reductive AlkylationAutolyzed Yeast Extract95 - 104[6]
Folic Acid (FA)Reductive AlkylationAutolyzed Yeast Extract95 - 104[6]

Note: Direct comparative studies of the two derivatization methods in the same matrix were not found in the reviewed literature. The data presented is from separate studies.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Cells, Tissue) Extraction Extraction of Folates Sample->Extraction Deriv_Reagents Addition of Derivatization Reagents Extraction->Deriv_Reagents Folate Extract Incubation Incubation Deriv_Reagents->Incubation Termination Reaction Termination (if applicable) Incubation->Termination LC_MS LC-MS/MS Analysis Termination->LC_MS Stable Derivatives Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Caption: General experimental workflow for folate analysis using derivatization.

reductive_methylation Folate Unstable Folate (with free N5/N10 amine) Product Stable Methylated Folate Derivative Folate->Product Reductive Methylation Reagents Formaldehyde (CH₂O) + NaBH₃CN Reagents->Product

Caption: Reductive methylation of folates for stabilization.

one_carbon_metabolism THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF dTMP Thymidylate (dTMP) Synthesis Methylene_THF->dTMP Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Purines Purine Synthesis Formyl_THF->Purines Methionine Methionine Cycle Methyl_THF->Methionine DHF Dihydrofolate (DHF) DHF->THF FA Folic Acid FA->DHF Serine Serine Glycine Glycine Serine->Glycine Glycine->Methylene_THF

Caption: Simplified overview of folate-mediated one-carbon metabolism.

References

Application Note: Quantification of 10-Formylfolic Acid and its d4 Analog using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Formylfolic acid is a stable oxidized derivative of 10-formyltetrahydrofolate, a vital coenzyme in one-carbon metabolism. This metabolic pathway is fundamental for the biosynthesis of purines and pyrimidines, which are the essential building blocks of DNA and RNA. The accurate quantification of 10-formylfolic acid is crucial in various research areas, including nutrition, clinical diagnostics, and the development of drugs targeting folate metabolism, such as antifolates. This application note provides a detailed and robust method for the sensitive detection and quantification of 10-formylfolic acid and its deuterated internal standard (10-Formylfolic acid-d4) using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variations in sample recovery, ensuring high accuracy and precision.

Principle of the Method

This method employs a solid-phase extraction (SPE) procedure to isolate 10-formylfolic acid and its d4 analog from biological matrices. To maintain the stability of the analytes, antioxidants are utilized throughout the sample preparation process. The extracted compounds are then separated using reversed-phase chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity, allowing for precise quantification.

Experimental Protocols

Materials and Reagents
  • 10-Formylfolic acid standard

  • This compound (internal standard)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ascorbic acid

  • Ammonium formate

  • Water (LC-MS Grade)

  • Solid-Phase Extraction (SPE) plate (e.g., SOLA 10 mg/2mL 96-well plate)

  • SPE Sample Buffer (10 g/L ammonium formate with 5 g/L ascorbic acid, pH 3.2)

  • Reconstitution Solution (e.g., 5% Methanol in Water with 0.1% Formic Acid)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment : Thaw biological samples (e.g., serum) on ice. To 200 µL of the sample, add 20 µL of the this compound internal standard working solution. Vortex briefly.

  • Protein Precipitation : Add 400 µL of SPE Sample Buffer and 200 µL of water. Vortex for 1 minute. Centrifuge at 13,000 rpm for 10 minutes to pellet the proteins.

  • SPE Plate Conditioning : Condition the SPE plate by adding 2 mL of Methanol, followed by 2 mL of Acetonitrile, and finally 2 mL of SPE Sample Buffer. Allow each solvent to pass through under gravity or gentle vacuum.[1]

  • Sample Loading : Load the supernatant from the protein precipitation step onto the conditioned SPE plate.

  • Washing : Wash the SPE plate with 2 mL of water, followed by 2 mL of 10% Methanol in water.

  • Elution : Elute the analytes with 1 mL of 10% formic acid in methanol.

  • Dry Down : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 200 µL of Reconstitution Solution. Transfer the reconstituted sample to an LC-MS vial for analysis.[1]

LC-MS/MS Method
  • Liquid Chromatography (LC) System : Vanquish Horizon HPLC or equivalent UPLC/UHPLC system.[1]

  • Column : Accucore C18, 100 x 2.1 mm, 2.6 µm.[1]

  • Column Temperature : 30°C.[1]

  • Autosampler Temperature : 4°C.[1]

  • Mobile Phase A : 0.1% Formic Acid in Water.[1]

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[1]

  • Flow Rate : 0.6 mL/min.[1]

  • Injection Volume : 5 µL.[1]

LC Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
4.05050
4.1595
5.5595
5.6955
8.0955
  • Mass Spectrometry (MS) System : SCIEX QTRAP 4500 or equivalent triple quadrupole mass spectrometer.[1]

  • Ionization Mode : Electrospray Ionization (ESI), Positive.[1]

  • IonSpray Voltage : 5500 V.[1]

  • Temperature : 550°C.[1]

  • Curtain Gas : 35 psi.[1]

  • Collision Gas : 7 psi.[1]

  • Ion Source Gas 1 : 60 psi.[1]

  • Ion Source Gas 2 : 65 psi.[1]

  • Analysis Mode : Multiple Reaction Monitoring (MRM).[1]

Data Presentation

MRM Transitions

The following table summarizes the optimized MRM transitions for the analysis of 10-Formylfolic acid and its d4 analog. It is important to note that collision energies may require optimization based on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
10-Formylfolic Acid470.1293.15025
This compound (Internal Standard)474.1293.15025

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Serum) Add_IS Add Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load Load Sample Supernatant->Load Condition Condition SPE Plate Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Dry Dry Down Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of 10-Formylfolic acid.

G Folate Folate (Folic Acid) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->THF Methenyl_THF 5,10-Methenyltetrahydrofolate Methylene_THF->Methenyl_THF Pyrimidines Pyrimidine Synthesis Methylene_THF->Pyrimidines Formyl_THF 10-Formyltetrahydrofolate Methenyl_THF->Formyl_THF Formyl_THF->THF Purines Purine Synthesis Formyl_THF->Purines Formylfolic_Acid 10-Formylfolic Acid (Stable Oxidized Form) Formyl_THF->Formylfolic_Acid Oxidation

Caption: Simplified one-carbon metabolism pathway involving 10-Formylfolic acid.

References

Application of 10-Formylfolic Acid in Leukemia Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Formylfolic acid is a derivative of folic acid that plays a crucial role in one-carbon metabolism. While not bioactive in its oxidized form within mammalian cells, its reduced metabolite, 10-formyl-7,8-dihydrofolic acid, is an active compound. This metabolite serves as a substrate for key enzymes in the de novo purine synthesis pathway and the folate cycle. The parent compound, 10-formylfolic acid, is recognized as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme for maintaining the intracellular pool of reduced folates necessary for DNA synthesis.[1][2][3] This dual mechanism of action—inhibition of a key enzyme by the parent compound and participation in metabolic pathways by its reduced form—makes 10-formylfolic acid and its derivatives subjects of interest in the study of leukemia, where targeting folate metabolism is a validated therapeutic strategy.

These application notes provide an overview of the utility of 10-formylfolic acid in leukemia cell line studies, with a focus on its mechanism of action and protocols for evaluating its effects. The information is intended to guide researchers in designing and executing experiments to investigate the potential of this and similar compounds in oncology research.

Mechanism of Action in Leukemia Cells

The primary mechanisms through which 10-formylfolic acid and its metabolite are proposed to affect leukemia cells are:

  • Inhibition of Dihydrofolate Reductase (DHFR): 10-Formylfolic acid is a potent inhibitor of DHFR.[1][2][3] This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate. Inhibition of DHFR leads to a depletion of the THF pool, thereby disrupting DNA synthesis and repair, which is particularly detrimental to rapidly proliferating cancer cells.

  • Interference with De Novo Purine Synthesis: The bioactive metabolite, 10-formyl-7,8-dihydrofolic acid, can act as a substrate for aminoimidazole carboxamide ribotide (AICAR) transformylase, an enzyme involved in the de novo purine synthesis pathway.[1][4] While it can support the growth of leukemia cells like CCRF-CEM in the absence of other folate sources, its kinetic properties and the overall impact on the purine synthesis pathway in the presence of other folates are complex and can lead to metabolic imbalances.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide data presentation.

Table 1: Comparative Cytotoxicity of 10-Formylfolic Acid and Methotrexate in Leukemia Cell Lines

CompoundCell LineIC50 (µM) after 72h exposure
10-Formylfolic AcidCCRF-CEM[Data not available in literature]
HL-60[Data not available in literature]
MethotrexateCCRF-CEM~0.02
HL-60~0.03

Table 2: Apoptosis Induction in HL-60 Cells Treated with Antifolates

Treatment (48h)Concentration (µM)% Apoptotic Cells (Annexin V+)
Vehicle Control-5%
10-Formylfolic Acid[Concentration][Expected increase]
Methotrexate0.140%

Note: The expected outcome for 10-Formylfolic acid is an increase in apoptosis, though specific quantitative data is not available.

Table 3: Effect of 10-Formylfolic Acid on Folate Pathway Protein Expression in CCRF-CEM Cells

Treatment (24h)Target ProteinChange in Expression (Fold Change vs. Control)
10-Formylfolic AcidDHFR[Expected no significant change]
Thymidylate Synthase[Expected no significant change]
AICAR Transformylase[Expected no significant change]

Note: Changes in protein expression levels are not the primary mechanism of action for direct enzyme inhibitors like 10-Formylfolic acid. Effects would be more pronounced on enzyme activity.

Mandatory Visualizations

cluster_0 Folate Metabolism and DNA Synthesis Folic Acid Folic Acid DHF DHF Folic Acid->DHF 10-Formylfolic Acid 10-Formylfolic Acid DHFR DHFR 10-Formylfolic Acid->DHFR 10-formyl-7,8-dihydrofolic acid 10-formyl-7,8-dihydrofolic acid 10-Formylfolic Acid->10-formyl-7,8-dihydrofolic acid Metabolic Reduction THF THF DHF->THF DHFR Purine Synthesis Purine Synthesis THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis THF->Thymidylate Synthesis DNA DNA Purine Synthesis->DNA Thymidylate Synthesis->DNA AICAR Transformylase AICAR Transformylase 10-formyl-7,8-dihydrofolic acid->AICAR Transformylase AICAR Transformylase->Purine Synthesis

Caption: Signaling pathway of 10-Formylfolic acid in leukemia cells.

Start Start Seed Leukemia Cells Seed Leukemia Cells Start->Seed Leukemia Cells Treat with 10-Formylfolic Acid Treat with 10-Formylfolic Acid Seed Leukemia Cells->Treat with 10-Formylfolic Acid Incubate (24, 48, 72h) Incubate (24, 48, 72h) Treat with 10-Formylfolic Acid->Incubate (24, 48, 72h) Endpoint Assays Endpoint Assays Incubate (24, 48, 72h)->Endpoint Assays Cell Viability (MTT) Cell Viability (MTT) Endpoint Assays->Cell Viability (MTT) Apoptosis (Annexin V) Apoptosis (Annexin V) Endpoint Assays->Apoptosis (Annexin V) Protein Expression (Western Blot) Protein Expression (Western Blot) Endpoint Assays->Protein Expression (Western Blot) Data Analysis Data Analysis Cell Viability (MTT)->Data Analysis Apoptosis (Annexin V)->Data Analysis Protein Expression (Western Blot)->Data Analysis

Caption: Experimental workflow for evaluating 10-Formylfolic acid.

Experimental Protocols

Cell Culture
  • Cell Lines: CCRF-CEM (human T-cell acute lymphoblastic leukemia) and HL-60 (human promyelocytic leukemia) are suitable models.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For studies involving folate pathway manipulation, folate-depleted media may be required.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of 10-Formylfolic acid on leukemia cell lines.

Materials:

  • 96-well plates

  • Leukemia cell lines (CCRF-CEM, HL-60)

  • Complete culture medium

  • 10-Formylfolic acid stock solution (dissolved in a suitable solvent, e.g., DMSO or aqueous base)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Treatment: Prepare serial dilutions of 10-Formylfolic acid in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the solvent used for the stock solution).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by 10-Formylfolic acid.

Materials:

  • 6-well plates

  • Leukemia cell lines

  • 10-Formylfolic acid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells/well in 6-well plates and treat with various concentrations of 10-Formylfolic acid for 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Protocol 3: Western Blot Analysis for Folate Pathway Proteins

This protocol assesses the expression levels of key proteins in the folate pathway following treatment with 10-Formylfolic acid.

Materials:

  • 6-well plates

  • Leukemia cell lines

  • 10-Formylfolic acid

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-DHFR, anti-Thymidylate Synthase, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in the apoptosis assay. After 24 hours, lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

10-Formylfolic acid and its bioactive metabolite, 10-formyl-7,8-dihydrofolic acid, present an interesting case for studying folate metabolism in leukemia. By acting as a DHFR inhibitor and a substrate in the purine synthesis pathway, these compounds can perturb critical cellular processes required for leukemia cell proliferation. The provided protocols offer a framework for researchers to investigate the cytotoxic and apoptotic effects of 10-Formylfolic acid and to dissect its molecular mechanism of action in relevant leukemia cell line models. Further studies are warranted to quantify the specific effects of this compound and to explore its potential in combination with other chemotherapeutic agents.

References

Application Note and Protocol: Quantitative Analysis of 10-Formylfolic Acid using LC-MS/MS with a 10-Formylfolic acid-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Formylfolic acid is a stable oxidized derivative of 10-formyltetrahydrofolate, a critical coenzyme in one-carbon metabolism. This metabolic pathway is fundamental for the de novo synthesis of purines and thymidylates, which are essential building blocks of DNA and RNA. The accurate quantification of 10-formylfolic acid and other folate vitamers is crucial in various research areas, including nutritional science, clinical diagnostics, and the development of antifolate cancer therapies.

This application note provides a detailed protocol for the preparation of calibration curves and the quantification of 10-formylfolic acid in biological matrices, such as human plasma, using a stable isotope dilution assay with 10-formylfolic acid-d4 as an internal standard. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample recovery during preparation and analysis. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.

Principle of the Method

The quantitative analysis of 10-formylfolic acid is based on a stable isotope dilution LC-MS/MS method. A known concentration of the deuterated internal standard, this compound, is added to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process. Following extraction from the biological matrix, the analyte and the internal standard are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to determine the concentration of 10-formylfolic acid in the unknown samples.

Experimental Protocols

Materials and Reagents
  • 10-Formylfolic acid (analyte)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (or other biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Stock and Working Solutions
  • 10-Formylfolic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of 10-formylfolic acid and dissolve it in 10 mL of a solution of 0.1 M NaOH in water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a solution of 0.1 M NaOH in water.

  • Working Solutions: Prepare a series of working solutions of 10-formylfolic acid by serial dilution of the stock solution with a 50:50 methanol:water mixture to achieve concentrations for spiking the calibration standards. Prepare a working solution of the internal standard at a suitable concentration (e.g., 1 µg/mL) in the same diluent.

Preparation of Calibration Curve Standards

A calibration curve is prepared by spiking a biological matrix (e.g., human plasma) with known concentrations of 10-formylfolic acid.

  • Aliquot 100 µL of the blank biological matrix into a series of microcentrifuge tubes.

  • Spike each tube with the appropriate 10-formylfolic acid working solution to achieve the desired final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL).

  • Add a constant amount of the this compound internal standard working solution to each tube (e.g., 10 µL of a 1 µg/mL solution).

  • Vortex each tube briefly.

Sample Preparation: Protein Precipitation and Solid Phase Extraction (SPE)
  • Protein Precipitation: To each 100 µL of plasma sample (calibration standards, QCs, and unknowns), add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the 10-formylfolic acid and this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (10-Formylfolic acid) To be optimized based on instrument (e.g., Q1: 470.1 m/z, Q3: 323.1 m/z)
MRM Transition (this compound) To be optimized based on instrument (e.g., Q1: 474.1 m/z, Q3: 327.1 m/z)
Ion Source Temperature 500°C
Collision Energy To be optimized based on instrument

Data Presentation

Calibration Curve Data

A typical calibration curve for 10-formylfolic acid in human plasma would be expected to have a linear range from approximately 0.5 to 100 ng/mL, with a correlation coefficient (R²) greater than 0.99. The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and the precision (%CV) should be less than 15%.

Table 1: Representative Calibration Curve Data for 10-Formylfolic Acid in Human Plasma

Nominal Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
0.50.0120.4896.0
1.00.0251.05105.0
5.00.1285.12102.4
10.00.25510.20102.0
25.00.63025.20100.8
50.01.25049.8099.6
100.02.510100.40100.4

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=5)Precision (%CV)Accuracy (%)
Low1.51.585.2105.3
Medium40.038.93.897.3
High80.081.24.1101.5

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solutions (Analyte & IS) Working Working Solutions Stock->Working Cal_Standards Calibration Standards (Spiked Matrix) Working->Cal_Standards QC_Samples QC Samples (Spiked Matrix) Working->QC_Samples Protein_Precipitation Protein Precipitation (Acetonitrile) Cal_Standards->Protein_Precipitation Add IS QC_Samples->Protein_Precipitation Add IS Unknown_Samples Unknown Samples Unknown_Samples->Protein_Precipitation Add IS Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid Phase Extraction (C18) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Unknowns Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of 10-Formylfolic acid.

One-Carbon Metabolism Pathway

one_carbon_metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine -> Glycine Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF DHF Dihydrofolate (DHF) Methylene_THF->DHF Thymidylate Synthase Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate dUMP -> dTMP Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Formyl_THF->THF Formate Purines Purine Synthesis Formyl_THF->Purines DHF->THF DHFR Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Methyl_THF->Homocysteine Methionine Synthase

Caption: Simplified one-carbon metabolism pathway.

Application Notes and Protocols for 10-Formylfolic Acid-d4 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage and handling of 10-Formylfolic acid-d4 solutions. Adherence to these protocols is crucial for maintaining the integrity, stability, and performance of the compound in research and development applications.

Introduction

10-Formylfolic acid, a stable oxidized derivative of 10-formyltetrahydrofolate, is a vital coenzyme in one-carbon metabolism, which is essential for the biosynthesis of purines and pyrimidines. Its deuterated isotopologue, this compound, serves as an invaluable internal standard for mass spectrometry-based quantitative analysis of folates in biological matrices. The accuracy and reproducibility of experimental results depend heavily on the proper handling and storage of this labeled compound.

Physicochemical Properties and Storage of Solid Compound

Proper storage of the solid (neat) this compound is fundamental to preserving its chemical integrity over time.

ParameterRecommendationSource(s)
Storage Temperature -20°C for long-term storage.[1][2]
Container Amber vial to protect from light.[2]
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen).[2]
Light Sensitivity High. Folic acid and its derivatives are known to be light-sensitive.[3]
Shipping Temperature Typically shipped at ambient temperature.[1][4]

Preparation of Stock Solutions

Due to its limited solubility, careful selection of a solvent and preparation method is critical. The following protocol outlines a general procedure for preparing a stock solution.

Recommended Solvents and Solubility
SolventSolubilityNotesSource(s)
Dimethyl Sulfoxide (DMSO) Slightly solubleHeating and sonication may be required to fully dissolve the compound.
Methanol Very slightly solubleHeating may be required.
Aqueous Buffers Sparingly solubleSolubility is pH-dependent. Basic conditions (pH > 7) generally improve solubility. The addition of antioxidants like ascorbic acid is recommended for aqueous solutions to prevent oxidative degradation.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution in DMSO

This protocol provides a general guideline for preparing a stock solution. Researchers should adapt it based on their specific experimental needs.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Pre-Weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound in a suitable weighing vessel.

  • Dissolution:

    • Transfer the weighed solid to a sterile, amber vial.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 1 mL for 1 mg of solid to make a 1 mg/mL solution).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also aid dissolution.

  • Sterilization (Optional): If required for cell-based assays, filter the solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Storage and Stability of Solutions

The stability of this compound in solution is influenced by temperature, light exposure, and the solvent used.

ConditionRecommendationRationale
Storage Temperature -80°C for long-term storage (up to one year). -20°C for short-term storage.Minimizes degradation and solvent evaporation.
Light Exposure Protect from light at all times by using amber vials and minimizing exposure to ambient light during handling.Folic acid derivatives are susceptible to photodegradation.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes.Repeated changes in temperature can accelerate degradation.
Working Solutions Prepare fresh working solutions from the stock solution on the day of use. Do not store dilute aqueous solutions for extended periods.Dilute solutions are generally less stable.

Note: Specific quantitative stability data for this compound in various solvents is limited. For critical applications, it is recommended to perform an in-house stability study under your specific experimental conditions.

Handling Precautions and Safety

Standard laboratory safety practices should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

  • Allergenic Potential: This compound may cause an allergic skin reaction or asthma-like symptoms if inhaled[5]. Avoid direct contact with skin and eyes, and do not breathe the dust[6].

  • Incompatible Materials: Avoid contact with strong bases and oxidizing agents[3].

Visual Protocols and Workflows

Logical Workflow for Storage and Handling

The following diagram illustrates the key decision points and steps for the proper storage and handling of this compound and its solutions.

G receive Receive Compound store_solid Store at -20°C in Amber Vial under Inert Gas receive->store_solid Long-term Storage equilibrate Equilibrate to RT before Opening store_solid->equilibrate Prepare for Use weigh Weigh Solid equilibrate->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve sonicate Vortex, Sonicate, and/or Gently Warm dissolve->sonicate aliquot Aliquot into Single-Use Amber Vials sonicate->aliquot store_solution Store at -80°C aliquot->store_solution thaw Thaw Single Aliquot store_solution->thaw For Experiment prepare_working Prepare Fresh Working Solution thaw->prepare_working use_experiment Use in Experiment prepare_working->use_experiment

Caption: Workflow for the storage, preparation, and handling of this compound.

This comprehensive guide should enable researchers to maintain the quality and reliability of their this compound solutions, leading to more accurate and reproducible experimental outcomes.

References

Troubleshooting & Optimization

Technical Support Center: 10-Formylfolic Acid-d4 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 10-Formylfolic acid-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes and improve signal intensity.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on resolving low signal intensity.

Q1: I am observing a weak or no signal for this compound. What are the initial troubleshooting steps?

A low or absent signal can stem from various factors, including the analytical system's performance, the stability of the analyte, sample preparation, and mass spectrometer settings.[1] A systematic approach is crucial to pinpoint the issue.

Initial Troubleshooting Workflow

G start Start: Low/No Signal system_suitability 1. Verify System Suitability Inject a stable, known compound. start->system_suitability system_ok System Performance OK? system_suitability->system_ok analyte_stability 2. Assess Analyte Stability Inject a freshly prepared This compound standard. standard_ok Signal from Fresh Standard OK? analyte_stability->standard_ok sample_prep 3. Evaluate Sample Preparation Did the fresh standard work? lc_ms_optimization 4. Optimize LC-MS Method sample_prep->lc_ms_optimization No troubleshoot_prep Problem is in Sample Prep (e.g., extraction, matrix effects) sample_prep->troubleshoot_prep Yes end Signal Improved lc_ms_optimization->end system_ok->analyte_stability Yes troubleshoot_system Troubleshoot LC-MS System (e.g., check for leaks, clean source) system_ok->troubleshoot_system No standard_ok->sample_prep Yes troubleshoot_standard Issue with Standard or Method (e.g., degradation, wrong parameters) standard_ok->troubleshoot_standard No troubleshoot_system->system_suitability troubleshoot_standard->analyte_stability troubleshoot_prep->end

Caption: A logical workflow for troubleshooting low signal intensity.

Q2: How can I improve the stability of this compound during sample preparation?

Folic acid and its derivatives are known to be unstable, sensitive to degradation by light, temperature, oxygen, and adverse pH conditions.[1]

  • Use Antioxidants: To prevent oxidative degradation, incorporate antioxidants into your sample preparation solutions. Ascorbic acid is commonly used for this purpose.

  • Protect from Light: Handle samples in amber vials or wrap clear vials in foil to prevent photodegradation.

  • Maintain Low Temperatures: Thaw and process samples on ice to minimize thermal degradation.[2] Store samples at -80°C for long-term stability.

  • Control pH: Ensure the pH of your solutions is appropriate for folate stability, generally avoiding strongly acidic or alkaline conditions unless required for a specific extraction step.

Q3: My signal is suppressed. How can I identify and mitigate matrix effects?

Matrix effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement.[3][4]

  • Improve Sample Cleanup: Protein precipitation is a common but less effective method for removing phospholipids, a major cause of matrix effects.[5] Solid-phase extraction (SPE) provides a more thorough cleanup and can significantly reduce matrix effects.[2]

  • Optimize Chromatography: Adjusting the chromatographic method to separate this compound from interfering matrix components is a key strategy. This may involve modifying the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard: An isotopically labeled internal standard (IS), such as a 13C- or 15N-labeled analog of 10-formylfolic acid, is crucial. The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

Visualizing Matrix Effects

G cluster_0 Without Matrix Effects cluster_1 With Matrix Effects A Analyte Ions B Mass Spectrometer Detector A->B Expected Signal C Analyte + Matrix Ions D Mass Spectrometer Detector C->D Suppressed Signal

Caption: The impact of matrix components on analyte signal.

Frequently Asked Questions (FAQs)

Q4: What are the optimal mass spectrometer settings for this compound?

Optimal settings can vary between instruments, but here are general guidelines for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[2]

  • Ionization Mode: Positive ESI is commonly used for folic acid derivatives, detecting the protonated molecule [M+H]+.[1][6]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high specificity and sensitivity.[2]

  • Parameter Optimization: It is essential to optimize parameters such as ion spray voltage, source temperature, and gas pressures (nebulizer, curtain, and collision gas) for your specific instrument.[2][7]

Table 1: Example MRM Parameters for this compound

ParameterThis compound
Precursor Ion (Q1) m/z474.2
Product Ion (Q3) m/z299.1
Dwell Time (ms)100
Collision Energy (eV)25
Declustering Potential (V)80

Note: These values are illustrative and require empirical optimization on your specific mass spectrometer.

Q5: Which mobile phase additives are best for improving signal intensity?

The choice of mobile phase additive can significantly impact ionization efficiency.

  • Formic Acid: Commonly used at 0.1% in both water (Mobile Phase A) and organic solvent (Mobile Phase B), it provides protons for the formation of [M+H]+ ions.[2]

  • Acetic Acid: Some studies have shown that using aqueous acetic acid as a volatile buffer can provide a considerable gain in signal intensity for all folate forms compared to formic acid.[6]

Experimenting with both acids during method development is recommended to determine the optimal choice for your system.

Q6: I see multiple peaks in my mass spectrum that could be my compound. What are they?

In ESI-MS, it is common to observe adduct ions in addition to the protonated molecule [M+H]+. These form when the analyte associates with other ions present in the sample or mobile phase.

  • Common Adducts: Sodium ([M+Na]+) and potassium ([M+K]+) adducts are frequently observed, especially if glassware is not scrupulously clean or if salts are present in the sample matrix.[8]

  • Impact on Signal: Formation of these adducts can reduce the intensity of the desired [M+H]+ ion, effectively splitting the signal and lowering sensitivity.

  • Mitigation: The use of mobile phase additives like ammonium formate or acetate can help promote the formation of the protonated molecule over salt adducts.[9]

Table 2: Common Adducts of this compound (MW = 473.2)

Adduct TypeAdduct IonCalculated m/z
Protonated[M+H]+474.2
Sodium[M+Na]+496.2
Potassium[M+K]+512.3
Ammonium[M+NH4]+491.2

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting this compound from serum.

  • Sample Pre-treatment:

    • Thaw 200 µL of serum sample on ice.

    • Add 20 µL of the internal standard working solution (e.g., ¹³C₅-¹⁵N₂-10-Formylfolic acid).

    • Add 400 µL of an antioxidant buffer (e.g., 1% ascorbic acid in ammonium acetate buffer).

    • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes to pellet proteins.[2]

  • SPE Plate Conditioning:

    • Condition a mixed-mode anion exchange SPE plate by sequentially adding 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of the antioxidant buffer.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE plate.

  • Washing:

    • Wash the plate with 1 mL of 5% methanol in water to remove unbound matrix components.

  • Elution:

    • Elute the this compound with 1 mL of 5% formic acid in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Transfer to an LC-MS vial for analysis.[2]

Protocol 2: General LC-MS Method Parameters

This protocol provides a starting point for LC-MS analysis.

Liquid Chromatography (LC) Conditions:

  • System: UHPLC system.[2]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[2]

  • Column Temperature: 30°C.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (or 0.5% Acetic Acid).[6][10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.[2]

Mass Spectrometry (MS) Conditions:

  • System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

  • IonSpray Voltage: 5500 V.[2]

  • Temperature: 550°C.[2]

  • Curtain Gas: 35 psi.[2]

  • Collision Gas: 7 psi.[2]

  • Ion Source Gas 1: 60 psi.[2]

  • Ion Source Gas 2: 65 psi.[2]

References

Stability issues of 10-Formylfolic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 10-Formylfolic acid in various solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 10-Formylfolic acid?

For optimal long-term stability, solid 10-Formylfolic acid should be stored at -20°C in an amber vial under an inert atmosphere.[1][2] It is also noted to be light-sensitive, so protection from light is crucial.[3]

Q2: How should I prepare stock solutions of 10-Formylfolic acid?

10-Formylfolic acid has limited solubility in many common solvents. For preparation of stock solutions, Dimethyl sulfoxide (DMSO) and Methanol can be used, although solubility is slight and may require heating and sonication.[3]

  • In DMSO: Slightly soluble with heating and sonication.

  • In Methanol: Very slightly soluble with heating.

Due to its limited stability in solution at higher temperatures, it is recommended to prepare fresh solutions for immediate use whenever possible. If a stock solution must be stored, it should be aliquoted and frozen at -80°C immediately after preparation.

Q3: What is the stability of 10-Formylfolic acid in aqueous solutions?

10-Formylfolic acid is relatively stable in aqueous solutions across a pH range of 2 to 10, especially when compared to other folate derivatives like tetrahydrofolate.[4] However, its stability is influenced by both pH and temperature. Degradation follows first-order kinetics and is more pronounced at higher temperatures and lower pH values.

Q4: How long can I store stock solutions of 10-Formylfolic acid?

For long-term storage, stock solutions of 10-Formylfolic acid should be stored at -80°C, where they can be stable for up to one year.[5] For shorter-term storage of one month, -20°C is also an option.[2] It is advisable to minimize freeze-thaw cycles by preparing small aliquots. There is limited quantitative data on the stability of 10-Formylfolic acid in organic solvents at room temperature or 4°C, so prolonged storage under these conditions should be avoided.

Q5: Are there any specific handling precautions I should take?

Yes, it is important to handle 10-Formylfolic acid in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye protection.[6] You should also avoid the formation of dust and aerosols.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low or no biological activity in my experiment. Degradation of 10-Formylfolic acid in solution.Prepare a fresh stock solution of 10-Formylfolic acid immediately before use. Ensure that stored stock solutions have been kept at -80°C and have not undergone multiple freeze-thaw cycles. Verify the pH of your experimental buffer, as stability is pH-dependent.
Precipitate forms when I dilute my DMSO stock solution in an aqueous buffer. "Salting out" of the compound due to its limited aqueous solubility.Try to make the initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer. Ensure the final concentration of DMSO in your experimental medium is low (typically ≤0.1%) to avoid solvent effects on your cells or assay.
I am seeing inconsistent results between experiments. Inconsistent preparation or storage of 10-Formylfolic acid solutions.Standardize your protocol for preparing and storing 10-Formylfolic acid solutions. Always use the same solvent and storage temperature. Prepare aliquots to avoid repeated freezing and thawing of the main stock.
The color of my 10-Formylfolic acid solution has changed. Potential degradation of the compound.A change in color of the solution could indicate chemical degradation. It is best to discard the solution and prepare a fresh one from solid material.

Quantitative Stability Data

The stability of 10-Formylfolic acid in aqueous model solutions has been studied under various conditions. The degradation follows a first-order kinetic model.

Table 1: Degradation Rate Constants (k) of 10-Formylfolic Acid in Aqueous Solution [3][7][8]

TemperaturepH 3pH 5pH 7
80°C Data not availableData not availableData not available
100°C 1.8 x 10⁻³ min⁻¹Data not availableData not available

Note: No significant degradation was observed at 60°C over a 200-hour experiment.[7]

Experimental Protocols

Protocol: Stability Testing of 10-Formylfolic Acid in Aqueous Solution

This protocol outlines a general method for determining the stability of 10-Formylfolic acid in an aqueous buffer at a specific pH and temperature, based on methodologies described in the literature.[7]

  • Preparation of Buffer Solution: Prepare a buffer solution of the desired pH (e.g., phosphate buffer for pH 7, citrate buffer for pH 3 and 5).

  • Preparation of 10-Formylfolic Acid Solution: Dissolve a known amount of 10-Formylfolic acid in the prepared buffer to achieve a specific concentration.

  • Incubation: Dispense aliquots of the 10-Formylfolic acid solution into sealed, amber vials to protect from light. Place the vials in a temperature-controlled environment (e.g., water bath or incubator) set to the desired temperature (e.g., 80°C or 100°C).

  • Sampling: At predetermined time intervals, remove a vial from the incubator and immediately cool it in an ice bath to stop the degradation reaction.

  • Analysis: Analyze the concentration of the remaining 10-Formylfolic acid in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

  • Data Analysis: Plot the natural logarithm of the concentration of 10-Formylfolic acid versus time. The negative of the slope of the resulting linear regression will give the first-order degradation rate constant (k).

Visualizations

experimental_workflow Experimental Workflow for Stability Testing prep_buffer Prepare Buffer Solution (Desired pH) prep_solution Prepare 10-Formylfolic Acid Solution in Buffer prep_buffer->prep_solution incubation Incubate Aliquots at Desired Temperature prep_solution->incubation sampling Sample at Time Intervals incubation->sampling analysis Analyze Concentration (e.g., HPLC) sampling->analysis data_analysis Calculate Degradation Rate Constant (k) analysis->data_analysis

Caption: Workflow for determining the stability of 10-Formylfolic acid.

troubleshooting_logic Troubleshooting Logic for Stability Issues start Inconsistent or Unexpected Results check_solution Was the 10-Formylfolic Acid solution freshly prepared? start->check_solution check_storage How was the stock solution stored? check_solution->check_storage No prepare_fresh Prepare a fresh solution immediately before use. check_solution->prepare_fresh Yes storage_temp Storage Temperature? check_storage->storage_temp rt_4c Room Temp or 4°C storage_temp->rt_4c minus_80c -80°C storage_temp->minus_80c improper_storage High chance of degradation. Discard and prepare fresh. rt_4c->improper_storage check_freeze_thaw Minimize freeze-thaw cycles. Use aliquots. minus_80c->check_freeze_thaw

Caption: Decision tree for troubleshooting 10-Formylfolic acid stability issues.

References

Technical Support Center: 10-Formylfolic Acid Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 10-Formylfolic acid preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in 10-Formylfolic acid preparations?

A1: Impurities in 10-Formylfolic acid can originate from two primary sources: the synthesis process and degradation.

  • Synthesis-Related Impurities: These include unreacted starting materials, primarily Folic Acid, as well as intermediates and by-products formed during the formylation reaction.

  • Degradation Products: 10-Formylfolic acid is susceptible to degradation, particularly through hydrolysis and photooxidation. Hydrolysis can lead to the formation of p-aminobenzoic acid and N-(4-aminobenzoyl)-L-glutamic acid. Photooxidation can generate impurities such as 6-formylpterin and 6-carboxypterin.

Q2: How should 10-Formylfolic acid be properly stored to minimize degradation?

A2: To ensure the stability of 10-Formylfolic acid, it is crucial to protect it from light and moisture. The recommended storage condition is at -20°C in a tightly sealed, amber vial under an inert atmosphere.[1]

Q3: What are the typical purity levels of commercially available 10-Formylfolic acid?

A3: Commercial suppliers of 10-Formylfolic acid typically offer preparations with a purity of not less than 90%.[1] Some suppliers may provide higher purity grades, for instance, up to 98.42%.

Common Impurities and Quantitative Data

Impurity NameChemical StructurePotential SourceInferred/General LimitData Source
Folic Acid C₁₉H₁₉N₇O₆Unreacted starting materialNot specified; depends on synthesis efficiencyInferred from synthesis process
p-Aminobenzoic acid C₇H₇NO₂Hydrolysis degradation productIndividual impurity: ≤ 2.5%Inferred from Leucovorin Calcium (USP)[2][3]
N-(4-aminobenzoyl)-L-glutamic acid C₁₂H₁₄N₂O₅Hydrolysis degradation productImpurity A in Folic Acid: ≤ 0.5%European Pharmacopoeia (Folic Acid)
6-Formylpterin C₇H₅N₅O₂Photooxidation degradation productNot specifiedIdentified as a photodegradation product of folic acid
6-Carboxypterin C₇H₅N₅O₃Photooxidation degradation productNot specifiedIdentified as a photodegradation product of folic acid
4-((2-amino-7-methyl-4-oxo-1,4-dihydropteridin-6-yl)amino)benzoic acid (Impurity K) C₁₅H₁₃N₇O₃Unknown, found in commercial folic acid< 0.04%Research on commercial folic acid products
Total Impurities --≤ 4.0%Inferred from Leucovorin Calcium (USP)[2][3]

Troubleshooting Guide for Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for identifying and quantifying impurities in 10-Formylfolic acid preparations. This guide addresses common issues encountered during HPLC analysis.

IssuePotential Cause(s)Recommended Solution(s)
Ghost peaks in the chromatogram 1. Contaminated mobile phase or glassware.2. Carryover from previous injections.3. Impurities in the injection solvent.1. Use fresh, high-purity solvents and thoroughly clean all glassware.2. Implement a robust needle wash protocol and inject a blank solvent between samples.3. Ensure the injection solvent is of high purity and does not contain interfering substances.
Poor peak shape (tailing or fronting) 1. Inappropriate mobile phase pH.2. Column overload.3. Secondary interactions with the stationary phase.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.2. Reduce the injection volume or dilute the sample.3. Use a high-purity silica column or add a competing base to the mobile phase to block active silanol groups.
Inconsistent retention times 1. Fluctuations in column temperature.2. Inconsistent mobile phase composition.3. Pump malfunction or leaks.1. Use a column oven to maintain a constant temperature.2. Prepare the mobile phase carefully and ensure it is well-mixed and degassed.3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Unexpected peaks 1. Sample degradation during analysis.2. Presence of a previously unidentified impurity.1. Use a cooled autosampler and minimize the time the sample is on the instrument before injection.2. Collect the fraction corresponding to the unknown peak and perform further characterization using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Experimental Protocols

Synthesis of 10-Formylfolic Acid

This protocol describes a common method for the synthesis of 10-Formylfolic acid from Folic Acid.

Materials:

  • Folic Acid

  • Concentrated Formic Acid (e.g., 98%)

  • Water, deionized

  • Ether

Procedure:

  • Dissolve Folic Acid in concentrated formic acid. A typical ratio is 1 gram of Folic Acid to 20-30 mL of formic acid.

  • Heat the mixture under reflux for approximately 1-2 hours.

  • Cool the reaction mixture and evaporate the formic acid under reduced pressure.

  • Add water to the residue to precipitate the crude 10-Formylfolic acid.

  • Collect the precipitate by filtration and wash with water.

  • For further purification, dissolve the crude product in a minimal amount of formic acid and precipitate by adding ether.

  • Filter the purified product, wash with ether, and dry under vacuum.

HPLC Method for Impurity Profiling

This protocol provides a general HPLC method for the analysis of impurities in 10-Formylfolic acid. Method optimization may be required based on the specific instrument and impurities of interest.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH 6.8)

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the 10-Formylfolic acid sample in a suitable solvent. A small amount of dilute sodium hydroxide solution may be needed to aid dissolution.

  • Dilute the sample to a final concentration of approximately 0.5 mg/mL with the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

Logical Relationship of Impurity Sources

G Figure 1. Sources of Impurities in 10-Formylfolic Acid Preparations cluster_synthesis Synthesis Process cluster_degradation Degradation Pathways Folic Acid (Starting Material) Folic Acid (Starting Material) 10-Formylfolic Acid 10-Formylfolic Acid Folic Acid (Starting Material)->10-Formylfolic Acid Hydrolysis Products Hydrolysis Products 10-Formylfolic Acid->Hydrolysis Products Hydrolysis Photooxidation Products Photooxidation Products 10-Formylfolic Acid->Photooxidation Products Photooxidation Impurities Impurities 10-Formylfolic Acid->Impurities Intermediates Intermediates Intermediates->10-Formylfolic Acid By-products By-products By-products->10-Formylfolic Acid Hydrolysis Products->Impurities Photooxidation Products->Impurities

Caption: Logical workflow of impurity generation in 10-Formylfolic acid.

Experimental Workflow for Impurity Analysis

G Figure 2. Experimental Workflow for Impurity Analysis of 10-Formylfolic Acid Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Peak Integration & Identification Peak Integration & Identification Data Acquisition->Peak Integration & Identification Quantification Quantification Peak Integration & Identification->Quantification Impurity Profiling Report Impurity Profiling Report Quantification->Impurity Profiling Report

Caption: A typical workflow for the analysis of impurities.

Role of 10-Formylfolic Acid in One-Carbon Metabolism

G Figure 3. Simplified One-Carbon Metabolism Pathway cluster_inhibition Folate Folate DHF DHF Folate->DHF Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) 10-Formyl-THF 10-Formyl-THF Purine Synthesis Purine Synthesis 10-Formyl-THF->Purine Synthesis donates formyl group 10-Formylfolic Acid 10-Formylfolic Acid DHFR DHFR (Dihydrofolate Reductase) 10-Formylfolic Acid->DHFR inhibits THF THF DHF->THF DHF->THF catalyzed by THF->10-Formyl-THF

Caption: The role of 10-Formylfolic acid as an inhibitor in the folate pathway.

References

Technical Support Center: Optimizing Chromatographic Separation of Folate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of folate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help optimize the separation of these critical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the HPLC separation of folate isomers?

A1: The most prevalent challenges in the HPLC analysis of folates include poor peak shape (tailing or fronting), inadequate resolution between different isomers, and low sensitivity.[1] These issues often arise from the inherent instability of folate compounds, improper mobile phase pH, suboptimal column selection, or inadequate sample preparation.[1][2][3] Folates are susceptible to oxidation and interconversion, which can further complicate their analysis.[3][4]

Q2: How does the pH of the mobile phase impact the separation of folate isomers?

A2: The pH of the mobile phase is a critical parameter that significantly influences the retention and selectivity of folate isomers.[1] Folates are ionizable compounds, and their charge state changes with pH.[1] To achieve sharp peaks and good separation, it is recommended to operate at a pH that is at least one unit away from the pKa values of the analytes, ensuring each compound is in a single, predominant ionization state.[1] For acidic analytes like folic acid and its derivatives, a lower mobile phase pH generally leads to better retention on reversed-phase columns.[1] However, very acidic conditions (e.g., pH below 3) can cause the interconversion of certain isomers, such as 5-formyltetrahydrofolate to 5,10-methenyltetrahydrofolate.[4]

Q3: What type of HPLC column is most effective for separating folate isomers?

A3: Reversed-phase HPLC with C18 columns is a commonly used and effective method for the separation of folate isomers.[1] Alkyl-bonded stationary phases have demonstrated excellent selectivity and peak shape for various folate monoglutamates.[5] For complex samples or to improve the retention and selectivity of early-eluting and more polar folates, alternative stationary phases, such as those with polar endcapping (e.g., Aquasil C18), may offer superior performance.[1][5]

Q4: Should I use an isocratic or gradient elution method for my analysis?

A4: The choice between isocratic and gradient elution depends on the complexity of the sample. Isocratic elution, where the mobile phase composition remains constant, is suitable for simple mixtures and routine analyses where the compounds have similar polarities.[1] For complex samples containing multiple folate isomers with a wide range of polarities, gradient elution is generally preferred.[1] Gradient elution typically results in narrower peaks, shorter analysis times, and improved resolution for complex mixtures.[1]

Q5: How can I prevent the degradation of folate isomers during sample preparation and analysis?

A5: Folate isomers are highly susceptible to degradation from oxidation, heat, and light.[3] To minimize degradation, it is crucial to incorporate antioxidants into the extraction and mobile phases. Ascorbic acid, often in combination with 2-mercaptoethanol, is widely used to protect folates from oxidative degradation.[2][4] Stock solutions should be stored at -20°C or lower in a buffer containing antioxidants.[2] It is also advisable to prepare working solutions fresh daily and minimize the exposure of samples and standards to light and elevated temperatures.[2][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of folate isomers.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary Interactions with Stationary Phase: Residual silanols on the silica backbone of the column can interact with the basic sites on folate molecules.- Use a column with a different stationary phase, such as one with endcapping, to minimize these interactions.[1]- Add a competing base to the mobile phase.- A lower mobile phase pH can also help by protonating the silanols and reducing unwanted interactions.[1]
Column Overload: Injecting too much sample can lead to peak distortion.- Reduce the injection volume or the concentration of the sample.
Poor Resolution Inadequate Separation of Isomers: Achieving baseline separation of all folate derivatives in a sample can be challenging due to their structural similarities.- Optimize Mobile Phase pH: Adjust the pH to alter the ionization state of the isomers and improve selectivity.[1]- Modify Gradient Profile: For gradient elution, adjust the slope and duration of the gradient to enhance separation.- Change Stationary Phase: Consider a column with a different selectivity, such as a polar-embedded or phenyl-bonded phase.[5]
Flow Rate Too High: Insufficient time for equilibration between the mobile and stationary phases.- Decrease the flow rate to allow for better partitioning of the analytes.
Shifting Retention Times Mobile Phase Composition Drift: Inconsistent mobile phase preparation or proportioning by the HPLC pump.- Prepare fresh mobile phase daily.- If using a gradient, ensure the pump's proportioning valves are functioning correctly. Manually premixing the mobile phase can help diagnose this issue.[6]
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.- Use a column oven to maintain a constant and controlled temperature.
Low Sensitivity Analyte Degradation: Folates can degrade in the autosampler or during the analytical run.- Use an autosampler with temperature control and keep samples cool.- Ensure the mobile phase contains antioxidants like ascorbic acid.[4][7]
Suboptimal Detection Wavelength: Incorrect UV or fluorescence detector settings.- Optimize the detection wavelength for the specific folate isomers of interest. Folic acid has a maximum absorbance around 290 nm.[2]
Baseline Noise or Drift Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase.- Use high-purity solvents and reagents.- Prepare aqueous buffers fresh daily and filter them before use.[8]
Detector Lamp Aging: The detector lamp may be nearing the end of its life.- Check the lamp's usage hours and replace it if necessary.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC for Folate Isomers

This protocol is a starting point for the separation of common folate monoglutamates.

  • Column: C18, 5 µm, 250 x 4.6 mm (e.g., Genesis C18)[2]

  • Mobile Phase A: Phosphate buffer (e.g., 50 mM sodium phosphate), pH 2.0-3.0, containing 0.1% ascorbic acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5-30% B (linear gradient)

    • 20-25 min: 30% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection:

    • UV/Vis Diode Array Detector (DAD) at 290 nm for folic acid.[2]

    • Fluorescence Detector with excitation at 300 nm and emission at 360 nm for reduced folates.[2]

Protocol 2: Sample Preparation using Tri-Enzyme Extraction

This protocol is for the extraction of folates from food matrices.

  • Homogenization: Homogenize the sample in an extraction buffer (e.g., phosphate buffer, pH 7.0) containing 1% ascorbic acid.

  • Enzymatic Digestion:

    • Add α-amylase and incubate to break down starches.

    • Add a protease to digest proteins.

    • Add a conjugase (e.g., from hog kidney or rat plasma) to cleave the polyglutamate tails of naturally occurring folates to their monoglutamate forms.[9][10]

  • Heat Inactivation: Heat the sample to inactivate the enzymes.

  • Centrifugation and Filtration: Centrifuge the sample to pellet solids and filter the supernatant through a 0.45 µm filter before injection.

Quantitative Data

Table 1: Example Retention Times of Folate Isomers under Reversed-Phase Conditions

Folate IsomerRetention Time (min)
Tetrahydrofolate (THF)~5-7
5-Methyltetrahydrofolate (5-MTHF)~8-10
5-Formyltetrahydrofolate (5-FTHF)~12-15
Folic Acid~18-22

Note: Retention times are approximate and will vary depending on the specific column, mobile phase composition, and gradient profile used.

Visualizations

Troubleshooting_Workflow start Chromatographic Issue Identified (e.g., Poor Resolution, Peak Tailing) check_mobile_phase Verify Mobile Phase (pH, Composition, Freshness) start->check_mobile_phase check_column Evaluate Column Performance (Age, Previous Use) start->check_column check_sample Assess Sample Preparation (Antioxidants, Filtration) start->check_sample optimize_ph Adjust Mobile Phase pH check_mobile_phase->optimize_ph pH or composition suspect optimize_gradient Modify Gradient Profile check_mobile_phase->optimize_gradient Gradient separation poor change_column Test Different Column (e.g., Polar End-capped) check_column->change_column Column performance degraded improve_sample_prep Refine Sample Preparation Protocol check_sample->improve_sample_prep Degradation or matrix effects resolved Issue Resolved optimize_ph->resolved Improved separation unresolved Issue Persists optimize_ph->unresolved No improvement optimize_gradient->resolved Improved separation optimize_gradient->unresolved No improvement change_column->resolved Improved separation change_column->unresolved No improvement improve_sample_prep->resolved Improved stability/peaks improve_sample_prep->unresolved No improvement

A logical workflow for troubleshooting common chromatographic issues.

Sample_Preparation_Workflow start Start: Sample Weighing add_buffer Add Extraction Buffer (with Ascorbic Acid) start->add_buffer homogenize Homogenize Sample add_buffer->homogenize enzyme_treatment Tri-Enzyme Digestion (Amylase, Protease, Conjugase) homogenize->enzyme_treatment heat_inactivation Heat Inactivation of Enzymes enzyme_treatment->heat_inactivation centrifuge Centrifugation heat_inactivation->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter Filter (0.45 µm) collect_supernatant->filter inject Inject into HPLC filter->inject

A typical experimental workflow for folate extraction from complex matrices.

References

Technical Support Center: Overcoming Poor Peak Shape in Folate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for folate HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues related to poor peak shape in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems in folate HPLC analysis?

A1: The most prevalent peak shape issues encountered during the HPLC analysis of folates are peak tailing, peak fronting, peak splitting, and broad peaks.[1][2] These issues can compromise the accuracy of quantification and the overall resolution of the separation.

Q2: Why is the mobile phase pH so critical for achieving good peak shape in folate analysis?

A2: Folates are ionizable compounds, meaning their charge state is dependent on the pH of the mobile phase.[3][4] If the mobile phase pH is close to the pKa of a folate vitamer, a mixture of ionized and non-ionized forms will exist, leading to multiple retention interactions with the stationary phase and resulting in poor peak shapes such as tailing or splitting.[5] It is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form and improve peak symmetry.[6]

Q3: What type of column is typically recommended for folate HPLC analysis?

A3: Reversed-phase columns, particularly C18 columns, are widely used for the separation of folates.[7][8] For basic folate compounds that are prone to tailing, using an end-capped C18 column can help minimize interactions with residual silanol groups on the silica stationary phase.[9]

Q4: Why are antioxidants, such as ascorbic acid, often added during sample preparation for folate analysis?

A4: Many naturally occurring folates, especially reduced forms like tetrahydrofolate, are highly susceptible to oxidation.[10] The addition of antioxidants like ascorbic acid or 2-mercaptoethanol to the extraction buffer is crucial to protect these labile compounds from degradation throughout the sample preparation and analysis process, ensuring accurate quantification.[10][11]

Troubleshooting Guides

Peak Tailing

Issue: My folate peaks are asymmetrical with a pronounced tail.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Secondary Interactions with Silanol Groups Folates, particularly those with basic functionalities, can interact with acidic silanol groups on the silica stationary phase, leading to tailing.[9][12] Solution: Lower the mobile phase pH (e.g., to pH 2-3) to suppress the ionization of silanol groups.[12] Alternatively, use a highly deactivated, end-capped column.[9]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the folate analyte, a mixed ionic state can cause tailing.[5] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For many folates, a lower pH is beneficial.
Column Overload Injecting too much sample can saturate the stationary phase.[1] Solution: Reduce the injection volume or dilute the sample.
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing. Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1]
Extra-Column Dead Volume Excessive tubing length or poorly made connections can lead to band broadening and tailing. Solution: Use shorter, narrower internal diameter tubing and ensure all fittings are secure.[9]
Peak Fronting

Issue: My folate peaks are asymmetrical with a leading edge that is less steep than the trailing edge.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[13] Solution: Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.
Column Overload (Concentration) Injecting a highly concentrated sample can lead to fronting.[13] Solution: Dilute the sample.
Column Collapse or Void A physical change in the column packing, such as a void at the inlet, can distort the peak shape. Solution: Reverse-flush the column at a low flow rate. If the problem persists, the column may need to be replaced.
Low Temperature Insufficient temperature can lead to poor mass transfer and peak fronting. Solution: Increase the column temperature. A common operating temperature is 25-30°C.[7]
Peak Splitting

Issue: I am observing two or more peaks for what should be a single folate analyte.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Sample Solvent Stronger than Mobile Phase Injecting a sample in a solvent significantly stronger than the mobile phase can cause the sample to split as it enters the column.[13] Solution: Prepare the sample in the initial mobile phase composition.
Partially Blocked Frit or Column Inlet A blockage can cause the sample to be introduced onto the column unevenly, resulting in a split peak.[13] Solution: Replace the column inlet frit or the guard column. If necessary, replace the analytical column.
Co-elution with an Interfering Compound The split peak may be two different compounds eluting very close together. Solution: Adjust the mobile phase composition or gradient to improve resolution.
Mobile Phase pH near Analyte pKa When the mobile phase pH is very close to the pKa of the folate, both the ionized and non-ionized forms can be present and separate slightly, causing a split or shoulder peak.[5] Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa.
Broad Peaks

Issue: My folate peaks are wider than expected, leading to poor resolution and sensitivity.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Large Extra-Column Volume Excessive volume in the injector, detector, or connecting tubing can cause significant peak broadening. Solution: Minimize tubing length and use tubing with a small internal diameter. Ensure all connections are made with minimal dead volume.
Column Contamination or Aging Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency and broader peaks.[1] Solution: Clean the column according to the manufacturer's instructions. If performance is not restored, replace the column.
Low Flow Rate A flow rate that is too low can increase diffusion and lead to broader peaks. Solution: Optimize the flow rate for your column dimensions. A typical flow rate for a 4.6 mm ID column is around 1.0 mL/min.[7]
Inadequate Mobile Phase Composition A mobile phase that is too weak may result in long retention times and broad peaks. Solution: Increase the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase.

Experimental Protocols

Protocol 1: Tri-Enzyme Extraction of Folates from Food Samples

This protocol is designed to release folates from the food matrix and to deconjugate polyglutamyl folates to their monoglutamyl forms for HPLC analysis.[4][7][10]

Materials:

  • Homogenized food sample

  • Extraction Buffer: 0.1 M Phosphate buffer (pH 6.1) containing 1% (w/v) sodium ascorbate and 0.1% (v/v) 2-mercaptoethanol.

  • α-amylase solution

  • Protease solution

  • Hog kidney conjugase (or other suitable conjugase)

  • Centrifuge

  • Water bath

Procedure:

  • Weigh approximately 2 grams of the homogenized food sample into a centrifuge tube.

  • Add 20 mL of the extraction buffer and mix thoroughly.

  • Heat the mixture in a boiling water bath for 10 minutes to inactivate endogenous enzymes and release folates.

  • Cool the sample on ice and adjust the pH to 4.9.

  • Add 1 mL of α-amylase solution and incubate at 37°C for 4 hours.

  • Add 2 mL of protease solution and continue to incubate at 37°C for 1 hour.

  • Add 3 mL of hog kidney conjugase and incubate for an additional 4 hours at 37°C.

  • Stop the enzymatic reactions by heating the sample in a boiling water bath for 5 minutes.

  • Cool the sample on ice and centrifuge to pellet the solid material.

  • Filter the supernatant through a 0.22 µm filter before HPLC injection.

Protocol 2: HPLC Analysis of Folic Acid

This protocol provides a general method for the isocratic HPLC analysis of folic acid.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: 40 mM sodium phosphate dibasic, with the pH adjusted to 5.5 with phosphoric acid, and 8% (v/v) acetonitrile.[4][7]

  • Folic acid standard solutions

  • Filtered sample extract

Procedure:

  • Prepare the mobile phase, filter it through a 0.22 µm membrane filter, and degas it.

  • Equilibrate the C18 column with the mobile phase at a flow rate of 0.9 mL/min until a stable baseline is achieved.[4][7] Set the column temperature to 25°C.[7]

  • Set the UV detector to a wavelength of 284 nm.

  • Inject 20 µL of the folic acid standard solutions to generate a calibration curve.[7]

  • Inject 20 µL of the filtered sample extract.[7]

  • Identify and quantify the folic acid peak based on the retention time and calibration curve from the standards.

Visual Troubleshooting Workflows

PeakTailing_Troubleshooting start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks all_peaks_cause Likely a system issue. check_all_peaks->all_peaks_cause Yes some_peaks_cause Likely a chemical interaction. check_all_peaks->some_peaks_cause No check_connections Check for loose fittings and dead volume. all_peaks_cause->check_connections check_column_health Is the column old or contaminated? check_connections->check_column_health flush_column Flush or replace column. check_column_health->flush_column Yes end_node Problem Resolved check_column_health->end_node No flush_column->end_node check_mobile_phase Is mobile phase pH far from analyte pKa? some_peaks_cause->check_mobile_phase adjust_ph Adjust mobile phase pH (typically lower for folates). check_mobile_phase->adjust_ph No check_overload Is the sample concentrated? check_mobile_phase->check_overload Yes adjust_ph->end_node dilute_sample Dilute sample or reduce injection volume. check_overload->dilute_sample Yes check_overload->end_node No dilute_sample->end_node

Caption: Troubleshooting workflow for peak tailing.

PeakSplitting_Troubleshooting start Peak Splitting Observed check_sample_solvent Is sample solvent stronger than mobile phase? start->check_sample_solvent solvent_mismatch Dissolve sample in initial mobile phase. check_sample_solvent->solvent_mismatch Yes check_frit Is the column frit partially blocked? check_sample_solvent->check_frit No end_node Problem Resolved solvent_mismatch->end_node replace_frit Replace inlet frit or guard column. check_frit->replace_frit Yes check_ph Is mobile phase pH close to analyte pKa? check_frit->check_ph No replace_frit->end_node adjust_ph Adjust mobile phase pH. check_ph->adjust_ph Yes check_coelution Could it be a co-eluting peak? check_ph->check_coelution No adjust_ph->end_node modify_method Modify mobile phase or gradient for better resolution. check_coelution->modify_method Yes check_coelution->end_node No modify_method->end_node

Caption: Troubleshooting workflow for peak splitting.

References

Minimizing analyte loss during folate sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analyte loss during folate sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to folate loss during sample preparation?

Folates are notoriously unstable compounds. The primary factors contributing to their degradation and loss during sample preparation are:

  • Oxidation: Folates, especially reduced forms like tetrahydrofolate (THF), are highly susceptible to oxidation from atmospheric oxygen.

  • Light Exposure: Exposure to UV and visible light can cause photodegradation.

  • Temperature: Elevated temperatures accelerate the rate of degradation for many folate vitamers. Conversely, repeated freeze-thaw cycles can also impair the stability of some folates, like tetrahydrofolate.

  • pH: Folate stability is highly pH-dependent. Extreme acidic or alkaline conditions can lead to degradation or interconversion between different folate forms.

  • Incomplete Extraction: Folates can be trapped within complex sample matrices, such as proteins and carbohydrates. Without proper enzymatic treatment, these folates will not be released, leading to underestimation.

Q2: How can I prevent the oxidation of folates during my sample preparation?

The use of antioxidants is crucial to prevent oxidative degradation. Ascorbic acid (or its salt, sodium ascorbate) is the most commonly used antioxidant in folate analysis. For particularly labile folates like tetrahydrofolate, a combination of antioxidants may be more effective.

AntioxidantTypical ConcentrationNotes
Ascorbic Acid / Sodium Ascorbate1% (w/v) or 5 g/LProvides optimal preservation for serum samples stored at room temperature for up to four days. Also improves stability for long-term frozen storage.
2-Mercaptoethanol (MCE)0.1% (v/v)Often used in combination with ascorbic acid, but may be less effective and more toxic than other thiols.
Dithiothreitol (DTT)0.1% (v/v)More effective than MCE in protecting tetrahydrofolate.
2,3-dimercapto-1-propanol (BAL)0.1% (v/v)Shown to be more effective than MCE for protecting tetrahydrofolate during heat extraction and long-term storage.

Q3: My folate recovery is low. Could it be an issue with my extraction procedure?

Low folate recovery is often due to incomplete extraction from the sample matrix. For many sample types, particularly foods, a multi-enzyme treatment is necessary for the complete release of folates.

  • Single-Enzyme Treatment (Conjugase): This is often insufficient as it only hydrolyzes polyglutamyl folates to their monoglutamyl forms for analysis and does not break down the larger food matrix.

  • Tri-Enzyme Treatment: This method involves the sequential or simultaneous use of α-amylase (to break down starch), protease (to break down protein), and a folate conjugase. This approach has been shown to increase the yield of measurable folate by over 50% in some cases compared to conjugase treatment alone.

Q4: What are the best practices for storing samples and extracts to ensure folate stability?

Proper storage is critical to prevent folate degradation before analysis.

Storage ConditionRecommendationRationale
Temperature For short-term storage, refrigerate at 4°C to 10°C. For long-term storage, freeze at -20°C, or ideally at -70°C or -80°C.Cool temperatures slow down the rate of chemical degradation. Folates in serum are stable for up to 7 days when refrigerated. For whole blood hemolysates, storage at -70°C provides stability for at least 4 years.
Light Store samples and extracts in light-protected containers, such as amber vials or tubes wrapped in aluminum foil.Folates are sensitive to photodegradation.
Atmosphere For highly sensitive samples or long-term storage of standards, consider purging containers with an inert gas like nitrogen or argon.This minimizes exposure to atmospheric oxygen, a primary cause of folate degradation.
Freeze-Thaw Cycles Aliquot samples upon receipt to avoid repeated freeze-thaw cycles.Each cycle can contribute to the degradation of labile folate forms. Folate is generally stable for up to 3 freeze-thaw cycles in serum and whole blood hemolysate.

Troubleshooting Guides

Issue 1: Low or No Signal in LC-MS/MS Analysis

A low or complete loss of signal during LC-MS/MS analysis can stem from multiple factors related to sample preparation and analyte stability.

cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_result Outcome Fresh_Standard Prepare Fresh Standard Direct_Inject Direct Injection Fresh_Standard->Direct_Inject Good_Signal Good Signal Direct_Inject->Good_Signal Problem is in Sample Prep Low_Signal Low Signal Direct_Inject->Low_Signal Problem is in Standard or Method Sample_Prep Review Sample Preparation Steps Antioxidants Add Antioxidants (e.g., Ascorbic Acid) Sample_Prep->Antioxidants Light_Protection Protect from Light Antioxidants->Light_Protection pH_Control Control pH Light_Protection->pH_Control Improved_Signal Improved Signal pH_Control->Improved_Signal System_Suitability Check System Suitability Column_Check Evaluate LC Column System_Suitability->Column_Check Mobile_Phase Optimize Mobile Phase Column_Check->Mobile_Phase Source_Clean Clean Ion Source Mobile_Phase->Source_Clean Source_Clean->Improved_Signal Good_Signal->Sample_Prep Low_Signal->System_Suitability

Caption: Troubleshooting workflow for low LC-MS/MS signal.

Issue 2: Inconsistent Results Between Replicate Samples

Variability between replicate samples often points to issues with sample homogeneity or procedural inconsistencies.

Possible CauseRecommended Solution(s)
Inhomogeneous Sample For solid samples, ensure thorough homogenization before taking aliquots. For liquid samples like whole blood, mix thoroughly by inversion immediately before sampling.
Inconsistent Enzyme Activity Prepare fresh enzyme solutions and ensure they are stored correctly. Verify the optimal pH and temperature for each enzyme's activity. The optimal conditions can vary depending on the food item.
Variable SPE Recovery Ensure the solid-phase extraction (SPE) cartridge is properly conditioned and not overloaded. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of folates. The use of ascorbic acid throughout the SPE procedure is important for stabilizing labile folates.
Precipitation in Autosampler If extracts are stored in the autosampler for extended periods, labile folates may degrade, or solubility issues may arise. Minimize storage time in the autosampler and consider using a cooled autosampler.

Experimental Protocols

Protocol 1: Tri-Enzyme Extraction for Folate Analysis in Food Samples

This protocol is a generalized procedure for the extraction of total folate from food matrices. Optimization of pH and incubation times may be necessary for specific food types.

  • Homogenization: Homogenize the food sample to a fine consistency. For some samples, quick-freezing in liquid nitrogen prior to homogenization can improve efficiency.

  • Buffer Preparation: Prepare an extraction buffer (e.g., 0.1 M phosphate buffer) containing 1% (w/v) ascorbic acid to protect folates from oxidation. Adjust the pH as needed for the initial enzymatic step.

  • α-Amylase Treatment: Add α-amylase to the sample homogenate. Incubate at a temperature and pH optimal for the enzyme (e.g., pH 5.0-7.0, 37°C) for 2-4 hours. This step digests starch.

  • Protease Treatment: Add protease to the mixture. Adjust pH if necessary and incubate (e.g., 37°C) for 1-3 hours. This step digests proteins.

  • Heat Inactivation: Heat the sample in a boiling water bath for 10-15 minutes to inactivate the enzymes and release folate from binding proteins.

  • Conjugase Treatment: Cool the sample and adjust the pH to the optimum for the folate conjugase (e.g., pH 4.7). Add the conjugase enzyme and incubate at 37°C for 2-3 hours to hydrolyze polyglutamyl folates.

  • Centrifugation and Filtration: Centrifuge the sample to pellet solid debris. Filter the supernatant through a 0.45 µm filter before analysis or further purification by SPE.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-Up

SPE is a common method for purifying and concentrating folate extracts prior to HPLC or LC-MS/MS analysis. Anion exchange cartridges are frequently used.

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.

  • Equilibration: Equilibrate the cartridge with the extraction buffer (containing antioxidant).

  • Sample Loading: Load the filtered sample extract onto the cartridge.

  • Washing: Wash the cartridge with a weak buffer to remove interfering compounds. Ensure the wash buffer does not elute the folates of interest.

  • Elution: Elute the bound folates with an appropriate elution buffer (e.g., a buffer with higher ionic strength or a different pH, containing an antioxidant).

  • Evaporation and Reconstitution: The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase for analysis.

Visualization of Key Processes

cluster_extraction Tri-Enzyme Extraction Start Homogenized Sample (+ Antioxidant Buffer) Amylase α-Amylase Treatment Start->Amylase Digests Starch Protease Protease Treatment Amylase->Protease Digests Protein Heat Heat Inactivation Protease->Heat Inactivates Enzymes Conjugase Conjugase Treatment Heat->Conjugase Deconjugates Polyglutamates End Crude Folate Extract Conjugase->End

Caption: Workflow for tri-enzyme folate extraction.

cluster_spe Solid-Phase Extraction (SPE) Workflow Condition 1. Condition Cartridge Equilibrate 2. Equilibrate Cartridge Condition->Equilibrate Load 3. Load Sample Extract Equilibrate->Load Wash 4. Wash (Remove Impurities) Load->Wash Elute 5. Elute Folates Wash->Elute Analyze Purified Extract for LC-MS/MS Analysis Elute->Analyze

Caption: General steps for solid-phase extraction cleanup.

Interconversion of folate vitamers during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for folate analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the interconversion of folate vitamers during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause interconversion of folate vitamers during sample extraction?

A1: Folate vitamers are highly sensitive to several factors during extraction, which can lead to their interconversion or degradation. The primary factors include:

  • pH: The stability of different folate vitamers is highly pH-dependent. For instance, a low pH can cause the conversion of 5-formyltetrahydrofolate (5-CHO-H4folate) and 10-formyltetrahydrofolate (10-CHO-H4folate) to 5,10-methenyltetrahydrofolate (5,10-CH+-H4folate).[1][2] Conversely, neutral or alkaline conditions can favor the formation of 10-CHO-H4folate.[2] Tetrahydrofolate (H4folate) is particularly unstable at low pH.[1]

  • Temperature: Elevated temperatures can accelerate degradation and interconversion reactions. Heat treatment during extraction, such as boiling, can be particularly harsh on labile folates.[1][3]

  • Oxidation: Reduced folates, such as H4folate and 5-methyltetrahydrofolate (5-CH3-H4folate), are susceptible to oxidation.[2] Exposure to oxygen and light during sample preparation should be minimized.[2]

  • Presence of Formaldehyde: Formaldehyde, which can be released from ascorbic acid upon heating, can react with H4folate to form 5,10-methylenetetrahydrofolate (5,10-CH2-H4folate).[3]

Q2: How can I prevent the degradation and interconversion of folates during my extraction procedure?

A2: To maintain the native profile of folate vitamers, it is crucial to implement protective measures throughout the extraction process:

  • Use of Antioxidants: The addition of antioxidants is essential to protect labile folates from oxidation.[4] A combination of ascorbic acid and 2-mercaptoethanol is often used.[3][4][5] Ascorbic acid is particularly important for stabilizing H4folate.[5]

  • Control of pH: The extraction buffer should be carefully chosen to maintain a pH that stabilizes the vitamers of interest. A pH of around 6.0-6.1 is often recommended for general folate extraction.[3][6]

  • Minimize Heat and Light Exposure: Perform extraction procedures under subdued light and avoid excessive heat treatment.[2] If heating is necessary, the duration and temperature should be optimized.[1][6]

  • Work Quickly and Keep Samples Cold: To minimize degradation, process samples promptly and keep them on ice or at 4°C whenever possible.[7]

Q3: Which folate vitamer is the most unstable during extraction?

A3: Tetrahydrofolate (H4folate) is generally considered the most labile folate vitamer, being highly susceptible to oxidation and degradation, especially at low pH.[1][5]

Q4: Can different solid-phase extraction (SPE) cartridges affect folate recovery and stability?

A4: Yes, the choice of SPE material can significantly impact the results. Different materials like strong anion exchange (SAX), C18, and hydrophilic-lipophilic-balanced (HLB) have varying efficiencies for purifying folates.[2] For instance, SAX has been shown to be a preferred material for the quantitative purification of folates.[2] The combination of SAX and phenyl endcapped (PH EC) cartridges can provide cleaner extracts.[5] It is important to validate the recovery of each folate vitamer with the chosen SPE method.

Troubleshooting Guides

Issue 1: Low or no recovery of tetrahydrofolate (H4folate).
Possible Cause Troubleshooting Step
Oxidation of H4folate Ensure a sufficient concentration of antioxidants, such as ascorbic acid, is present in all extraction buffers and solutions.[5] Work under an inert atmosphere (e.g., nitrogen) if possible.
Degradation due to low pH Check and adjust the pH of your extraction buffer. H4folate is unstable at low pH values.[1] Maintain a pH between 4 and 8 for better stability at 37°C.[1]
Inappropriate SPE procedure Optimize the SPE protocol for H4folate retention and elution. Verify the recovery of H4folate standards with your current method.
Issue 2: Inconsistent quantification of formyl-folates (5-CHO-H4folate, 10-CHO-H4folate, and 5,10-CH+-H4folate).
Possible Cause Troubleshooting Step
pH-dependent interconversion The equilibrium between these vitamers is highly pH-dependent.[2] Acidic conditions favor the formation of 5,10-CH+-H4folate.[2] Carefully control the pH throughout the extraction and analysis to prevent shifts in their distribution.
Heat-induced conversion Minimize heat exposure during sample preparation. If heating is unavoidable, consider its effect on the interconversion of formyl folates.
Conversion in the analytical mobile phase The acidic mobile phase used in some LC-MS/MS methods can convert 10-formyltetrahydrofolate and 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate and tetrahydrofolate, respectively.[1] Consider using a derivatization method to stabilize the vitamers before analysis.[7]
Issue 3: Appearance of unexpected folate vitamers or degradation products.
Possible Cause Troubleshooting Step
Oxidation of 5-CH3-H4folate The appearance of MeFox can indicate the oxidation of 5-CH3-H4folate.[2] Improve the antioxidant protection and minimize exposure to light and oxygen.
Formaldehyde-induced conversion If using ascorbic acid with heating, be aware of potential formaldehyde release, which can convert H4folate to 5,10-CH2-H4folate.[3] The addition of 2-mercaptoethanol can help stabilize most folates in this scenario.[3]
Sample Matrix Effects Components within the sample matrix, such as pectin, can entrap folates, leading to incomplete extraction and potential degradation.[8] Consider using enzymes like pectinase for high-pectin matrices.[8]

Quantitative Data Summary

Table 1: Stability of Folate Vitamers under Different pH and Temperature Conditions

Folate VitamerConditionStability/InterconversionReference
5-methyl-tetrahydrofolate pH 2 to 10, with/without heat (100°C)Relatively stable[1]
Folic acid pH 2 to 10, with/without heat (100°C)Relatively stable[1]
10-formylfolic acid pH 2 to 10, with/without heat (100°C)Relatively stable[1]
Tetrahydrofolate Low pHUnstable, degradation occurs[1]
5-formyltetrahydrofolate Changes in pHInterconverts with 5,10-methenyltetrahydrofolate[1]
5,10-methenyltetrahydrofolate Changes in pHInterconverts with 5-formyltetrahydrofolate[1]
Tetrahydrofolate Presence of formaldehyde or pH changesInterconverts with 5,10-methylenetetrahydrofolate[1]
Dihydrofolate Low pH (at 37°C)Degraded[1]

Table 2: Recovery of Folate Vitamers Using Different Extraction/Purification Methods

MethodFolate VitamerRecovery (%)Reference
Solid Phase Extraction (SPE) 5-methyltetrahydrofolate (MTHF)95%[9]
SPE Other minor folate forms>78%[9]
Folate-binding protein affinity columns & SPE 5-methylTHF and non-methylTHF97-107%[10]

Experimental Protocols

Protocol 1: Tri-Enzyme Extraction for Folate Analysis in Food

This method is commonly used to release folates from the food matrix and deconjugate polyglutamates to monoglutamates for HPLC analysis.[4][11]

  • Homogenization: Homogenize the food sample.

  • Buffer Addition: Add an extraction buffer (e.g., phosphate buffer, pH 6.1) containing antioxidants like ascorbic acid and 2-mercaptoethanol.[4][6]

  • Enzyme Treatment:

    • Add α-amylase and incubate (e.g., 4 hours at 37°C) to digest starch.[11]

    • Add protease and incubate (e.g., 1 hour at 37°C) to digest proteins.[11]

    • Add a conjugase (e.g., from rat plasma or hog kidney) to deconjugate polyglutamates (e.g., 4 hours at 37°C).[6][11]

  • Enzyme Inactivation: Heat the mixture (e.g., 100°C for 5-15 minutes) to inactivate the enzymes.[6][11]

  • Centrifugation: Cool the sample and centrifuge to separate the solid and liquid phases.[11]

  • Purification: The supernatant can be further purified using solid-phase extraction (SPE) or affinity chromatography before HPLC or LC-MS/MS analysis.[4][12]

Protocol 2: Solid-Phase Extraction (SPE) for Serum Folate Vitamers

This protocol is suitable for cleaning up serum samples for LC-MS/MS analysis.[9][13]

  • Sample Preparation: Stabilize serum samples with a solution containing antioxidants (e.g., ascorbic acid).

  • SPE Cartridge Conditioning: Condition a phenyl or C8 SPE cartridge according to the manufacturer's instructions.[5][13]

  • Sample Loading: Load the prepared serum sample onto the conditioned cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the folate vitamers using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Visualizations

Folate_Interconversion_Pathway cluster_redox Redox Reactions cluster_interconversion One-Carbon Interconversions THF Tetrahydrofolate (H4folate) CH2_THF 5,10-Methylene- H4folate THF->CH2_THF + Serine - Glycine DHF Dihydrofolate (H2folate) DHF->THF DHFR CH2_THF->THF CH_THF 5,10-Methenyl- H4folate CH2_THF->CH_THF Oxidation CH3_THF 5-Methyl- H4folate CH2_THF->CH3_THF MTHFR (Irreversible) CH_THF->CH2_THF Reduction CHO_THF_10 10-Formyl- H4folate CH_THF->CHO_THF_10 Hydrolysis CHO_THF_10->CH_THF CHO_THF_5 5-Formyl- H4folate CHO_THF_10->CHO_THF_5 Isomerization CHO_THF_5->CHO_THF_10

Caption: Interconversion pathways of major folate vitamers.

Folate_Extraction_Workflow start Sample (e.g., Food, Serum) homogenization Homogenization (for solid samples) start->homogenization extraction Extraction with Buffer (+ Antioxidants) homogenization->extraction enzyme Tri-Enzyme Digestion (Amylase, Protease, Conjugase) extraction->enzyme inactivation Heat Inactivation enzyme->inactivation centrifugation Centrifugation inactivation->centrifugation purification Purification (SPE or Affinity Chromatography) centrifugation->purification analysis Analysis (HPLC or LC-MS/MS) purification->analysis

Caption: General workflow for folate extraction and analysis.

References

Technical Support Center: Troubleshooting Low Folate Recovery in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low recovery of folates during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low folate recovery in SPE?

Low recovery of folates during SPE can be attributed to several factors, often related to the inherent instability of folate compounds and suboptimal SPE method parameters. Key causes include:

  • Folate Degradation: Folates are susceptible to degradation by oxidation, light, and extreme pH. Tetrahydrofolate (THF) is particularly labile, especially at low pH.[1][2]

  • Improper pH: The pH of the sample, wash, and elution solutions is critical. Folates are weak acids, and their charge state, which dictates their interaction with the sorbent, is pH-dependent.[3]

  • Inappropriate Sorbent Selection: The choice of SPE sorbent (e.g., Strong Anion Exchange (SAX), reversed-phase C18, polymer-based) must match the physicochemical properties of the folate derivatives being analyzed.[2][4][5]

  • Suboptimal Elution Conditions: The elution solvent may not be strong enough to desorb the folates from the sorbent completely. This can be due to incorrect solvent composition, volume, or pH.[3][6]

  • Incorrect Flow Rates: If the sample loading flow rate is too high, there may be insufficient time for the folates to interact with the sorbent. Conversely, a very slow elution flow rate might lead to band broadening and lower concentration in the eluate.[3][7]

  • Presence of Interfering Matrix Components: Complex sample matrices can compete with folates for binding sites on the sorbent, leading to reduced retention and recovery.

Q2: How can I prevent the degradation of folates during the SPE process?

To minimize folate degradation, it is crucial to incorporate antioxidants into all solutions used during the extraction process.

  • Ascorbic Acid: The use of ascorbic acid is important for the stabilization of labile folates like tetrahydrofolate.[1][2]

  • Combined Antioxidants: For enhanced stability, especially during storage of eluates, a combination of ascorbic acid and 2-mercaptoethanol can be used.[2]

  • Light Protection: Folates are light-sensitive, so it is recommended to work under subdued light and use amber vials for sample and eluate collection.[8]

Q3: Which type of SPE cartridge is best for folate analysis?

The optimal SPE cartridge depends on the specific folate derivatives being analyzed and the sample matrix.

  • Strong Anion Exchange (SAX): SAX is the most commonly used sorbent for folate purification from food extracts as it provides good recovery for various folate forms.[2][4][5]

  • Reversed-Phase (C18): C18 cartridges are also used, particularly for the cleanup of less polar folate derivatives or after an initial ion-exchange step.

  • Phenyl-Bonded Silica: Phenyl and cyclohexyl bonded silicas have been studied and compared for their retention and recovery of dietary folates.[1][2]

  • Polymer-Based Sorbents: Hydrophilic-Lipophilic-Balanced (HLB) sorbents have also been tested.[5]

Ultimately, the choice of sorbent should be optimized based on the specific application. A combination of different cartridges, such as SAX followed by C18, can provide cleaner extracts.[2]

Troubleshooting Guides

Issue 1: Low Recovery of All Folate Derivatives

This issue often points to a systematic problem with the SPE method.

Possible Cause Recommended Solution
Improper Cartridge Conditioning/Equilibration Ensure the cartridge is properly conditioned with an appropriate organic solvent (e.g., methanol) and then equilibrated with a solution that mimics the sample matrix in terms of pH and ionic strength. Do not let the sorbent dry out before sample loading.[9]
Incorrect Sample pH Adjust the pH of the sample to ensure the folates are in the appropriate ionization state for retention on the chosen sorbent. For SAX, the pH should be adjusted to ensure the folates are negatively charged.
Elution Solvent Too Weak Increase the strength of the elution solvent. For SAX, this can be achieved by increasing the ionic strength (e.g., by adding salt) or by changing the pH to neutralize the charge on the folates, thus releasing them from the sorbent. For reversed-phase, increase the percentage of the organic modifier.[3][6]
Insufficient Elution Volume Increase the volume of the elution solvent to ensure complete desorption of the analytes from the sorbent.[6]
Sample Overload If the concentration of folates or interfering compounds in the sample is too high, it can exceed the capacity of the SPE cartridge. Try diluting the sample or using a cartridge with a larger sorbent mass.[9]
Issue 2: Low Recovery of a Specific Folate Derivative (e.g., Tetrahydrofolate)

This often indicates a problem related to the stability of that specific folate.

Possible Cause Recommended Solution
Degradation of Labile Folates Tetrahydrofolate is highly unstable at low pH. Ensure that all solutions are buffered at a neutral or slightly alkaline pH and contain antioxidants like ascorbic acid.[1][2]
Sorbent-Analyte Mismatch The chosen sorbent may not have a strong affinity for the specific folate derivative. Consider testing a different type of sorbent (e.g., if using C18, try SAX or a phenyl-based sorbent).[4]
Co-elution with Interferences Matrix components may be co-eluting with the folate of interest, leading to ion suppression in mass spectrometry-based detection or inaccurate quantification. Optimize the wash step by using a solvent that is strong enough to remove interferences without eluting the target analyte.

Quantitative Data Summary

The following tables summarize recovery data for different folates under various SPE conditions. Please note that recovery rates can be highly matrix-dependent.

Table 1: Comparison of SPE Sorbent Types for Folate Recovery

Folate Derivative Sorbent Type Sample Matrix Recovery (%)
Folic Acid Strong Anion Exchange (SAX)Fortified Fruit Juices78 - 93
5-Methyltetrahydrofolate Strong Anion Exchange (SAX)Yeast Extract>90
Folic Acid Phenyl Endcapped (PH EC)Food ExtractsNot specified
Tetrahydrofolate Phenyl Endcapped (PH EC)Food ExtractsNot specified
Folic Acid C18SerumNot specified
5-Methyltetrahydrofolate C18SerumNot specified

Table 2: Effect of Elution Conditions on Folic Acid Recovery from SAX Cartridges

Elution Buffer pH Recovery (%)
Acetate Buffer5Lower than Phosphate
Citrate Buffer5Lower than Phosphate
Phosphate Buffer5Highest among tested buffers
Phosphate Buffer9Optimized for high recovery

Detailed Experimental Protocols

Protocol 1: General Purpose SPE for Folic Acid using a Strong Anion Exchange (SAX) Cartridge

This protocol is a starting point and may require optimization for specific sample matrices.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SAX cartridge.

    • Follow with 5 mL of deionized water. Do not allow the sorbent to dry.

  • Cartridge Equilibration:

    • Equilibrate the cartridge with 5 mL of a buffer at the same pH as the sample solution (e.g., phosphate buffer, pH 7.0).

  • Sample Loading:

    • Adjust the pH of the sample extract to ~7.0 and add ascorbic acid to a final concentration of 1% (w/v).

    • Load the sample onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of the equilibration buffer to remove unretained interferences.

    • A second wash with a weak organic solvent (e.g., 5% methanol in water) can be included to remove more hydrophobic interferences.

  • Elution:

    • Elute the folic acid with 2-5 mL of a high ionic strength buffer or a buffer with a lower pH to neutralize the folic acid. A common elution solution is 0.1 M sodium acetate containing 10% sodium chloride and 1% ascorbic acid. The optimal pH for elution from a SAX sorbent is typically acidic.

  • Post-Elution:

    • The eluate can be directly injected for HPLC analysis or further processed (e.g., evaporated and reconstituted in mobile phase).

Protocol 2: SPE for Multiple Folates in Serum using a C18 Cartridge

This protocol is adapted for the analysis of various folate derivatives in serum.[10]

  • Sample Pre-treatment:

    • To 200 µL of serum, add an internal standard.

    • Add 400 µL of an SPE sample buffer (e.g., ammonium formate with ascorbic acid, pH 3.2).

    • Vortex and centrifuge the sample.

  • Cartridge Conditioning and Equilibration:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of the SPE sample buffer.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of the SPE sample buffer.

  • Elution:

    • Elute the folates with an appropriate volume of a solution containing acetonitrile, methanol, and an acid (e.g., acetic acid) with an antioxidant.

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Low Folate Recovery check_all Low recovery for ALL folates? start->check_all check_specific Low recovery for SPECIFIC folates? start->check_specific issue_conditioning Improper Conditioning/ Equilibration check_all->issue_conditioning Yes issue_ph Incorrect Sample pH check_all->issue_ph Yes issue_elution Weak Elution Solvent/ Insufficient Volume check_all->issue_elution Yes issue_degradation Degradation of Labile Folates (e.g., THF) check_specific->issue_degradation Yes issue_sorbent Sorbent Mismatch check_specific->issue_sorbent Yes solution_conditioning Solution: Re-condition and ensure sorbent remains wet. issue_conditioning->solution_conditioning end Recovery Improved solution_conditioning->end solution_ph Solution: Adjust sample pH for optimal retention. issue_ph->solution_ph solution_ph->end solution_elution Solution: Increase eluent strength or volume. issue_elution->solution_elution solution_elution->end solution_degradation Solution: Add antioxidants (e.g., ascorbic acid) and control pH. issue_degradation->solution_degradation solution_degradation->end solution_sorbent Solution: Test alternative sorbent types (e.g., SAX, C18). issue_sorbent->solution_sorbent solution_sorbent->end

Caption: A troubleshooting workflow for diagnosing and resolving low folate recovery in SPE.

Folate_Stability_Factors folate Folate Stability factor_ph pH folate->factor_ph factor_light Light Exposure folate->factor_light factor_oxygen Oxygen (Oxidation) folate->factor_oxygen factor_temp Temperature folate->factor_temp mitigation_ph Maintain Optimal pH (often neutral to slightly alkaline) factor_ph->mitigation_ph mitigation_light Use Amber Vials/ Work in Subdued Light factor_light->mitigation_light mitigation_oxygen Add Antioxidants (e.g., Ascorbic Acid) factor_oxygen->mitigation_oxygen mitigation_temp Avoid Excessive Heat factor_temp->mitigation_temp

Caption: Key factors influencing folate stability during sample preparation and analysis.

References

Technical Support Center: Contamination Control in Quantitative Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for addressing contamination in quantitative bioanalytical methods. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, resolve, and prevent contamination in their experiments.

Troubleshooting Guide: Identifying and Eliminating Contamination

This guide provides a systematic approach to troubleshooting common contamination issues encountered in quantitative bioanalytical methods, such as the appearance of unexpected peaks (ghost peaks) in chromatograms.

Issue: Unexpected Peaks or "Ghost Peaks" in my Chromatogram

Ghost peaks are extraneous signals that can interfere with the accurate quantification of analytes.[1][2] They are a common issue, particularly in highly sensitive analyses and gradient elution methods.[1][3]

Step 1: Initial Assessment & Blank Injection

The first step is to determine the origin of the ghost peak.

  • Action: Perform a blank injection. This involves running the mobile phase without injecting a sample.[4]

  • Interpretation:

    • Peak(s) appear in the blank: The contamination originates from the LC system (e.g., mobile phase, tubing, injector, or detector).[4]

    • Peak(s) do not appear in the blank: The contamination is likely introduced from the sample itself or during sample preparation.[5]

Step 2: Troubleshooting System Contamination

If the blank injection reveals ghost peaks, the following components of your LC-MS system should be investigated:

  • Mobile Phase: Impurities in solvents, buffers, or water are a primary source of contamination.[1][6] Even high-purity solvents can contain trace contaminants that become apparent at high sensitivities.[1]

    • Action:

      • Prepare fresh mobile phase using high-purity solvents (HPLC or LC-MS grade) and ultrapure water.

      • Filter solvents, although be aware that the filtration apparatus itself can be a source of contamination if not scrupulously cleaned.[6]

      • Degas the mobile phase to prevent the formation of bubbles that can appear as peaks.[4]

  • LC System Components: Carryover from previous injections is a frequent cause of ghost peaks.[1] Contaminants can adhere to various parts of the system.

    • Action:

      • Injector and Autosampler: Clean the injector needle and port. Worn or dirty rotor seals in valves can also cause carryover and should be cleaned or replaced.[7]

      • Tubing and Connections: Ensure all tubing and connections are clean and free of leaks.[8]

      • Column: Contaminants can accumulate on the column.[9] Flush the column thoroughly. If the problem persists, consider replacing the guard column or the analytical column itself.[1]

Step 3: Troubleshooting Sample-Related Contamination

If the blank injection is clean, the source of contamination is likely related to the sample or its preparation.

  • Sample Preparation: The materials used during sample preparation can introduce contaminants.

    • Action:

      • Glassware and Plasticware: Use scrupulously clean glassware. Be aware that plasticizers can leach from plastic containers, vials, and pipette tips, causing interference.[9][10]

      • Sample Vials and Caps: Use contaminant-free vials and caps.[1]

      • Filters: Syringe filters can be a source of extractables. Pre-rinse the filter with the sample or solvent before collecting the filtrate for analysis.[9]

  • Sample Matrix: The biological matrix itself can contain interfering substances.[9]

    • Action: Implement a more effective sample clean-up method to remove matrix components that may co-elute with your analyte.[11]

Workflow for Troubleshooting Ghost Peaks

G start Unexpected Peak (Ghost Peak) Observed blank_injection Perform Blank Injection start->blank_injection peak_in_blank Peak(s) in Blank? blank_injection->peak_in_blank system_contamination System Contamination peak_in_blank->system_contamination Yes sample_contamination Sample-Related Contamination peak_in_blank->sample_contamination No troubleshoot_system Troubleshoot System: - Mobile Phase - Injector/Autosampler - Tubing - Column system_contamination->troubleshoot_system troubleshoot_sample Troubleshoot Sample Prep: - Glassware/Plasticware - Vials/Caps - Filters - Sample Matrix sample_contamination->troubleshoot_sample resolve_system System Contamination Resolved troubleshoot_system->resolve_system resolve_sample Sample Contamination Resolved troubleshoot_sample->resolve_sample

Caption: A flowchart for systematically troubleshooting ghost peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in quantitative bioanalytical methods?

A1: Contamination can arise from multiple sources throughout the analytical workflow. The most common sources include:

  • Mobile Phase: Impurities in solvents, water, and additives.[1][6]

  • LC System: Carryover from previous injections, contaminated tubing, injector ports, and columns.[1][2]

  • Sample Preparation: Leachables from plasticware (e.g., pipette tips, vials), contaminated glassware, and impurities from extraction cartridges or filters.[9][12]

  • Laboratory Environment: Dust, aerosols, and volatile compounds in the lab air.[6]

  • Personnel: Human error, such as improper handling of samples and reagents.[13]

Q2: How can I prevent carryover contamination from the autosampler?

A2: Carryover from the autosampler is a common cause of ghost peaks.[5] To prevent this:

  • Optimize Wash Solvents: Use a strong solvent that can effectively solubilize the analyte to wash the injection needle and port between injections.

  • Increase Wash Volume and Duration: Ensure the wash volume is sufficient to flush the entire sample path.

  • Injection Mode: In some cases, switching from a partial loop to a full loop injection can provide more effective flushing of the sample flow path.[14]

  • Dedicated Consumables: If possible, use dedicated vials and caps for different samples to avoid cross-contamination.[13]

Q3: What are plasticizers and how can they affect my analysis?

A3: Plasticizers are additives used to increase the flexibility of plastic materials.[15] They are common contaminants in bioanalytical labs because they can leach from plastic labware such as tubes, pipette tips, and vial caps into samples and solvents.[9] Phthalates are a common class of plasticizers that can interfere with analysis by appearing as ghost peaks in the chromatogram.[16][17]

Q4: What are some best practices for preventing contamination in the laboratory?

A4: Implementing good laboratory practices is crucial for minimizing contamination.[12] Key practices include:

  • Maintaining a Clean Workspace: Regularly clean and disinfect work surfaces and equipment.[13][18]

  • Proper Personal Protective Equipment (PPE): Always wear gloves, lab coats, and other appropriate PPE. Change gloves frequently, especially when moving between different samples.[13]

  • Use of High-Purity Reagents: Use HPLC or LC-MS grade solvents and high-purity water.

  • Dedicated Equipment: Whenever possible, use dedicated glassware, pipettes, and other equipment for specific analyses to avoid cross-contamination.[19]

  • Unidirectional Workflow: Establish a workflow that moves from clean areas (reagent preparation) to potentially contaminated areas (sample processing) to prevent backtracking and cross-contamination.[20]

Quantitative Data Summary

Table 1: Common LC-MS Contaminants and Their Sources

ContaminantMolecular Weight (Da)Possible Sources
Polyethylene Glycol (PEG)Varies (repeating units of 44 Da)Plasticizers, lubricants, detergents
Phthalates (e.g., DEHP)390.5Plastic tubing, vial caps, gloves
SiloxanesVariesSepta, lubricants, vacuum grease
Triethylamine (TEA)101.2Mobile phase additive, persistent in system
Trifluoroacetic acid (TFA)114.0Mobile phase additive, can suppress positive ion signal
Sodium Dodecyl Sulfate (SDS)288.4Detergent from glassware washing

This table is a summary of commonly observed contaminants. The presence and abundance of these can vary significantly based on laboratory conditions and procedures.

[9][10][11]### Experimental Protocols

Protocol: Isolating the Source of System Contamination

This protocol provides a systematic way to identify a contaminated component within the LC system.

Objective: To determine if the source of contamination is in the mobile phase, injector, or column.

Materials:

  • Freshly prepared, high-purity mobile phase A and B.

  • Blank solvent (e.g., mobile phase A).

  • A new or thoroughly cleaned HPLC column and guard column.

  • A union to bypass the column.

Procedure:

  • Baseline Run: Run a gradient with the original mobile phase and column to confirm the presence of the ghost peak(s).

  • Mobile Phase Check: a. Prepare fresh mobile phase A and B using high-purity solvents and water. b. Flush the system thoroughly with the new mobile phase. c. Run a blank gradient. If the ghost peak disappears, the original mobile phase was the source of contamination.

  • Column Check: a. If the ghost peak persists with fresh mobile phase, replace the analytical column and guard column with new or thoroughly cleaned ones. b. Run a blank gradient. If the ghost peak disappears, the original column was the source of contamination.

  • Injector Check (Column Bypassed): a. If the ghost peak is still present, remove the column and connect the injector directly to the detector using a union. b. Run a blank injection. The appearance of the ghost peak under these conditions strongly suggests contamination within the injector or connecting tubing. 5[4]. Systematic Component Replacement: If the source is still not identified, systematically replace other components such as tubing, fittings, and seals, running a blank injection after each replacement to pinpoint the contaminated part.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Methods for Folic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of folic acid is crucial in various fields, from clinical diagnostics to food fortification monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for this purpose. This guide provides a comparative overview of different validated LC-MS/MS methods for folic acid analysis, supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.

Performance Comparison of Validated LC-MS/MS Methods

The following table summarizes the key performance characteristics of several published LC-MS/MS methods for the analysis of folic acid in different biological and food matrices. This allows for a direct comparison of their linearity, precision, accuracy, and sensitivity.

Parameter Method 1 (Human Plasma) [1][2]Method 2 (Human Plasma) [3]Method 3 (Wheat Flour) [4][5]Method 4 (Human Serum) [6]
Linearity Range 13.17–3657 ng/mL0.249–19.9 ng/mL1.0–50 µg L⁻¹0.025–1000 ng/mL
Correlation Coefficient (r²) >0.99≥0.9991.000>0.98
Precision (Intra-day) 2.1% - 5.8%3.9% - 7.8%3%<10%
Precision (Inter-day) 3.4% - 7.2%5.1% - 9.2%5.6% (reproducibility)<10%
Accuracy (Recovery) 92.4% - 104.5%93.8% - 108.3%85%Not explicitly stated
Limit of Quantification (LOQ) 13.17 ng/mL0.249 ng/mL0.11 µg g⁻¹ (detection capability)pg/mL levels
Internal Standard Folic acid-d4Not explicitly statedNot explicitly stated13C5-labeled analogues

Experimental Workflows and Methodologies

The selection of an appropriate experimental protocol is critical for achieving reliable and reproducible results. Below are detailed methodologies for two distinct LC-MS/MS workflows for folic acid analysis: one for human plasma and another for a solid food matrix (wheat flour).

Workflow for Folic Acid Analysis in Human Plasma

This workflow outlines a common procedure for the extraction and quantification of folic acid from human plasma samples, often employed in clinical and pharmacokinetic studies.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Human Plasma Sample is Add Internal Standard (Folic acid-d4) plasma->is precip Protein Precipitation (e.g., with acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 column) injection->separation detection Mass Spectrometric Detection (MRM mode) separation->detection quant Quantification detection->quant

Folic Acid Analysis Workflow in Human Plasma

Detailed Protocol for Human Plasma Analysis (Method 1) [1][2]

  • Sample Preparation:

    • To a plasma sample, add a known concentration of the internal standard, folic acid-d4.

    • Add ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge the sample at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate it to dryness under a stream of nitrogen gas at 40°C.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 3 µm; 50 × 3.00 mm).

    • Mobile Phase: Isocratic elution with a mixture of ammonium acetate (1 mM), acetic acid, and acetonitrile (e.g., 9.9:0.1:90, v/v/v).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 20 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MS Detection: Multiple Reaction Monitoring (MRM). The transition for folic acid is m/z 440.4 → 311.1, and for folic acid-d4 is m/z 444.0 → 315.0.

Workflow for Folic Acid Analysis in Wheat Flour

This workflow is adapted for the analysis of folic acid in a solid matrix, such as fortified wheat flour, requiring an initial extraction step.

cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup (SPE) cluster_lcms_flour LC-MS/MS Analysis cluster_data_flour Data Analysis flour Wheat Flour Sample extraction_sol Add Extraction Solution flour->extraction_sol homogenize Homogenize/Vortex extraction_sol->homogenize centrifuge_ext Centrifuge homogenize->centrifuge_ext supernatant_ext Collect Supernatant centrifuge_ext->supernatant_ext spe_load Load onto SPE Cartridge supernatant_ext->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Folic Acid spe_wash->spe_elute injection_flour Inject into LC-MS/MS spe_elute->injection_flour separation_flour Chromatographic Separation injection_flour->separation_flour detection_flour Mass Spectrometric Detection (MRM mode) separation_flour->detection_flour quant_flour Quantification detection_flour->quant_flour

Folic Acid Analysis Workflow in Wheat Flour

Detailed Protocol for Wheat Flour Analysis (Method 3) [4][5]

  • Sample Extraction and Cleanup:

    • Weigh a homogenized sample of wheat flour.

    • Add an extraction solution (e.g., phosphate buffer) and internal standard.

    • To break down the matrix, treat the sample with amylase and protease enzymes, followed by conjugase to de-conjugate polyglutamate forms of folates.

    • Centrifuge the sample and filter the supernatant.

    • Perform solid-phase extraction (SPE) for sample cleanup.

  • LC-MS/MS Conditions:

    • LC System: UPLC-MS/MS.

    • Mobile Phase: A gradient of mobile phase A (5.0 mmol L⁻¹ ammonium acetate) and mobile phase B (methanol with 5.0 mmol L⁻¹ ammonium acetate). An example of an isocratic system is 25% mobile phase A and 75% mobile phase B.

    • Flow Rate: 700 µL min⁻¹.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • MS Detection: Multiple Reaction Monitoring (MRM) to detect two m/z transitions for quantification and confirmation.

Conclusion

The choice of an LC-MS/MS method for folic acid analysis should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The methods presented in this guide demonstrate the versatility of LC-MS/MS for folic acid quantification. While methods for plasma analysis often prioritize simple and rapid sample preparation techniques like protein precipitation, solid matrices such as wheat flour necessitate more extensive extraction and cleanup procedures. The provided data and protocols offer a solid foundation for researchers to develop and validate their own methods for the accurate and reliable analysis of this essential vitamin.

References

A Researcher's Guide to Accuracy and Precision in Bioanalytical Folate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of folate is paramount for assessing nutritional status, diagnosing deficiency, and conducting clinical trials. The selection of an appropriate bioanalytical method is a critical decision that directly impacts data quality and interpretation. This guide provides an objective comparison of the leading bioanalytical assays for folate determination, supported by experimental data and detailed methodologies, to aid in making an informed choice.

The three primary methodologies for measuring folate concentrations in biological matrices are the microbiological assay, competitive binding immunoassays, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each method presents a unique balance of accuracy, precision, specificity, and throughput.

Comparative Analysis of Key Performance Metrics

The performance of each assay type is summarized below. Data has been compiled from various studies to provide a comparative overview.

Parameter Microbiological Assay (MA) Chemiluminescent Immunoassay (CLIA) LC-MS/MS
Principle Measures growth of folate-dependent bacteria (Lactobacillus rhamnosus)Competitive binding of folate to a specific binding protein, detected by chemiluminescenceSeparation by liquid chromatography and detection by mass spectrometry
Specificity Measures all biologically active folate vitamersSpecificity can vary; potential cross-reactivity and variable recovery of different folate forms[1]High; can distinguish and quantify individual folate vitamers (e.g., 5-MTHF, Folic Acid)[2]
Intra-Assay Precision (%CV) < 5%[3][4]1.5% - 9.1%[5] (e.g., Abbott Alinity: 1.89% - 4.84%[2][6])2.8% - 6.5% (for major vitamers)[2][7]
Inter-Assay Precision (%CV) < 5%[3][4]2.6% - 8.1%[5] (e.g., Abbott Alinity: 8.58% - 10.25%[2][6])3.6% - 14.9% (for major vitamers)[2][7]
Accuracy (Recovery %) Good recovery of added folic acid (e.g., 94.1% - 102%)[8]Can be variable; some assays show under-recovery of 5-MTHF or over-recovery of other forms[1]. One study showed 92% recovery for a specific kit[9].Excellent (e.g., 99.4% ± 3.6% for 5-MTHF; 100% ± 1.8% for Folic Acid)[2][10]
Limit of Quantification (LOQ) Dependent on specific protocole.g., 0.6 ng/mL to 2.0 ng/mL[9][11]High sensitivity; ≤0.3 nmol/L to 1.09 nmol/L[2][7]

Folate Metabolism Pathway

Understanding the metabolic pathway of folate is crucial for interpreting the results from different assays, as they may have varying specificity for different vitamers. The diagram below illustrates the key steps in the conversion of dietary folate and synthetic folic acid into its metabolically active forms, which are essential for DNA synthesis and methylation reactions.[12][13][14]

Folate_Metabolism cluster_enzymes Folate Dietary Folate (Polyglutamates) THF Tetrahydrofolate (THF) Folate->THF Digestion & Absorption Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR DHF->THF Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methyl_THF 5-Methyl-THF (5-MTHF) Methylene_THF->Methyl_THF DNA_Synthesis DNA Synthesis (Purines, Thymidylate) Methylene_THF->DNA_Synthesis TS Methionine_Cycle Methionine Cycle (SAM Production) Methyl_THF->Methionine_Cycle MS Methionine_Cycle->THF DHFR DHFR: Dihydrofolate Reductase MTHFR MTHFR: Methylenetetrahydrofolate Reductase TS TS: Thymidylate Synthase MS MS: Methionine Synthase

Caption: Simplified overview of the folate metabolism pathway.

Experimental Protocols

Detailed methodologies are essential for the replication of findings and the critical evaluation of assay performance. Below are summarized protocols for the three major folate assay types.

Microbiological Assay (Microtiter Plate Method)

The microbiological assay is considered a functional assay as it measures the total concentration of all folate forms that can support the growth of specific bacteria.

  • Principle: The assay relies on the growth of Lactobacillus rhamnosus (ATCC 7469), a microorganism that requires folate for proliferation. The turbidity of the bacterial culture, measured spectrophotometrically, is proportional to the folate concentration in the sample.[15]

  • Sample Preparation (Red Blood Cell Folate):

    • Whole blood is hemolyzed by diluting it (e.g., 1:10) in a freshly prepared 1% ascorbic acid solution. This protects folate from oxidation.

    • The mixture is incubated for at least 30 minutes at room temperature to allow for the deconjugation of folate polyglutamates to monoglutamates by endogenous plasma conjugase.[1]

    • Serum samples are typically diluted with a 0.5% sodium ascorbate solution.[1]

  • Assay Procedure:

    • A 96-well microtiter plate is used. Standard solutions of folic acid (or 5-methyl-THF) and prepared samples are added to the wells in duplicate.

    • A folic acid assay medium, which contains all necessary nutrients for bacterial growth except folate, is added to each well.[16][17]

    • Each well is inoculated with a standardized suspension of Lactobacillus rhamnosus.

    • The plate is incubated at 37°C for 24-48 hours.

    • Bacterial growth is quantified by measuring the absorbance (turbidity) at a specific wavelength (e.g., 610 nm) using a microplate reader.

    • The folate concentration in the samples is determined by comparing their absorbance readings to the standard curve generated from the known concentrations.[15]

Chemiluminescent Immunoassay (CLIA)

CLIA is a high-throughput, automated method commonly used in clinical laboratories. The following is a general protocol based on commercially available kits.

  • Principle: This is a competitive binding assay. Folate in the sample competes with a labeled folate conjugate for a limited number of binding sites on a folate-binding protein (FBP), which is often coated on paramagnetic microparticles. The resulting chemiluminescent signal is inversely proportional to the amount of folate in the sample.[18][19]

  • Sample Preparation & Assay Procedure (Automated):

    • Pre-treatment: The sample is incubated with pretreatment reagents (e.g., dithiothreitol and potassium hydroxide) to release folate from endogenous binding proteins and to denature these proteins.[18]

    • Binding: The pre-treated sample is mixed with FBP-coated microparticles. Folate from the sample binds to the FBP.

    • Competition: An acridinium-labeled folate conjugate is added, which binds to any unoccupied sites on the FBP-coated microparticles.

    • Washing: The microparticles are magnetically separated, and unbound materials are washed away.

    • Signal Generation: Pre-Trigger and Trigger solutions are added to initiate a chemiluminescent reaction.

    • Detection: The light signal is measured as relative light units (RLUs) by the instrument's luminometer. The folate concentration is calculated from a stored multi-point calibration curve.[18]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the reference method for its high specificity and accuracy, allowing for the simultaneous measurement of multiple folate vitamers.

  • Principle: Folate vitamers are first separated from other matrix components using high-performance liquid chromatography (HPLC). The separated compounds are then ionized and detected by a tandem mass spectrometer based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.

  • Sample Preparation:

    • Deproteinization: Serum samples (e.g., 150-200 µL) are mixed with an acidic precipitation reagent (e.g., acetonitrile containing ascorbic acid) to precipitate proteins and release bound folates. Stable isotope-labeled internal standards for each vitamer are added at this stage for accurate quantification.[2][20]

    • Extraction (Optional but common): The supernatant may be further purified and concentrated using solid-phase extraction (SPE) to remove interfering substances.[2][20]

    • Reconstitution: The final extract is dried and reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The reconstituted sample is injected into an HPLC system, typically with a C18 column, to separate the different folate vitamers.

    • Ionization: The column eluent is directed to the mass spectrometer's ion source (commonly electrospray ionization - ESI).

    • Mass Analysis: The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode. For each folate vitamer, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored.

    • Quantification: The concentration of each folate vitamer is determined by the ratio of the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.[20]

Conclusion and Recommendations

The choice of a bioanalytical assay for folate determination should be guided by the specific requirements of the research or clinical application.

  • LC-MS/MS stands out as the most accurate and specific method, making it the gold standard for research applications where the quantification of individual folate vitamers is necessary. Its high precision and accuracy are crucial for detailed metabolic studies and drug development.[2][7]

  • Chemiluminescent Immunoassays (CLIA) offer high throughput and automation, making them suitable for large-scale clinical screening and population studies. However, users must be aware of potential variability between different manufacturers' kits and the possibility of inaccurate measurement of specific folate forms.[5][21]

  • The Microbiological Assay (MA) , while historically a reference method, is less common now due to its manual nature and potential for variability. However, it remains a valuable tool as it measures total biologically active folate, which can be a relevant endpoint in certain nutritional studies.[3][4]

For drug development and clinical trials requiring the highest level of accuracy and specificity, LC-MS/MS is the recommended method . For routine clinical diagnostics and large epidemiological studies where high throughput is a priority, automated immunoassays are a practical choice , provided that the method is well-validated and its limitations are understood.

References

Determining the Limit of Detection for Folate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying folate concentrations is crucial for a variety of applications, from nutritional assessment to therapeutic monitoring. A key performance characteristic of any analytical method is its limit of detection (LOD), which represents the lowest concentration of an analyte that can be reliably distinguished from background noise. This guide provides a comparative overview of the LODs for common folate analysis methods, supported by experimental data and detailed protocols to aid in method selection and validation.

Comparative Performance of Folate Analysis Methods

The selection of an appropriate analytical method for folate analysis depends on factors such as the required sensitivity, the sample matrix, and the specific folate vitamers of interest. The following table summarizes the reported limits of detection for various techniques, providing a clear comparison of their analytical sensitivity.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Citation
LC-MS/MSTotal Folate (as pABA)Whole Blood22.6 nmol/L RBC[1][2]
LC-MS/MS5-methyltetrahydrofolate (5mTHF), 5-formyltetrahydrofolate (5fTHF), Folic Acid, etc.Serum0.07–0.52 nmol/L[3]
LC-MS/MSFolates, derivatives, and metabolitesSerumpg/mL levels[4]
LC-MS/MSMonoglutamated folatesCellular extracts<250 fg on column[5]
SpectrophotometryFolic AcidFortified Salt0.011 µg/mL[6]
HPLC with UV/Fluorescence5-methyl H4 folate, H4 folateFood0.2 ng/mL[7]
HPLC with UV/Fluorescence5-formyl H4 folateFood2 ng/mL[7]
Chemiluminescent Immunoassay (CLIA)Folic AcidSerum, Plasma, Red Blood Cells1.0 ng/mL (2.27 nmol/L)[8]
Electrochemiluminescence Immunoassay (ECLIA)Serum FolateSerumLinear range starts at 1.21 nmol/L[9]

Key Observations:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) consistently offers the lowest limits of detection, often in the picogram per milliliter or femtogram range, making it the gold standard for high-sensitivity applications.[4][5]

  • Immunoassays , such as Chemiluminescent Immunoassay (CLIA) and Electrochemiluminescence Immunoassay (ECLIA), provide a balance of sensitivity and high-throughput capabilities suitable for clinical settings.[8][9]

  • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a viable option for food analysis, though its sensitivity may be less than that of LC-MS/MS.[7]

  • Spectrophotometric methods are generally less sensitive but can be effective for quantifying higher concentrations of folic acid in fortified products like salt.[6]

  • The Microbiological Assay , while considered a "gold standard" for assessing total folate activity, is less frequently characterized by a formal LOD in the same manner as instrumental methods.[10][11][12] Its principle relies on the growth response of folate-dependent microorganisms.[10]

Experimental Protocols for Determining Limit of Detection

The determination of the LOD is a critical step in validating a folate analysis method. While specific procedures may vary between laboratories and techniques, the fundamental principles remain consistent. Below are generalized protocols for determining the LOD for LC-MS/MS and immunoassay methods, based on common practices.

Protocol 1: LOD Determination for LC-MS/MS Analysis of Folate

This protocol is based on the signal-to-noise ratio, a common method for estimating the LOD in chromatographic analyses.

1. Preparation of a Low-Concentration Folate Standard:

  • Prepare a stock solution of the folate standard (e.g., 5-methyltetrahydrofolate) of known concentration.
  • Perform serial dilutions of the stock solution with a folate-free matrix (e.g., folate-depleted serum or a suitable buffer) to create a series of low-concentration standards approaching the expected LOD.

2. Instrument Setup and Analysis:

  • Set up the LC-MS/MS instrument with the optimized parameters for folate analysis, including the appropriate column, mobile phases, and mass spectrometer settings.
  • Inject the prepared low-concentration standards multiple times (e.g., n=3-5) to assess the variability of the signal at low concentrations.
  • Inject a blank sample (the folate-free matrix) to determine the background noise level.

3. Data Analysis and LOD Calculation:

  • Measure the height of the analyte peak for each of the low-concentration standards.
  • Measure the standard deviation of the noise in a region of the chromatogram close to the analyte peak where no signal is present, using the blank injections.
  • The Limit of Detection (LOD) is typically defined as the concentration that produces a signal-to-noise (S/N) ratio of 3. The S/N ratio is calculated as: S/N = (Peak Height) / (Standard Deviation of the Noise)

Protocol 2: LOD Determination for Folate Immunoassay

This protocol is based on the analysis of blank samples and is consistent with guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Blank and Low-Level Samples:

  • Obtain a sufficient quantity of a folate-free matrix (e.g., folate-depleted serum). This will serve as the blank sample.
  • Prepare a low-level folate sample by spiking the folate-free matrix with a known, low concentration of folic acid. The concentration should be near the expected LOD.

2. Sample Analysis:

  • Analyze the blank sample multiple times (e.g., at least 20 replicates) over several runs to obtain a statistically robust measurement of the background signal.
  • Analyze the low-level sample multiple times (e.g., at least 20 replicates) to assess the method's precision at low concentrations.

3. Data Analysis and LOD Calculation:

  • Calculate the mean and standard deviation (SD) of the results from the blank samples.
  • The Limit of Blank (LoB) is calculated as: LoB = Mean of Blanks + 1.645 * (SD of Blanks)
  • Calculate the standard deviation of the results from the low-level samples.
  • The Limit of Detection (LOD) is then calculated as: LOD = LoB + 1.645 * (SD of Low-Level Sample)

Visualizing the LOD Determination Workflow

The following diagram illustrates the general workflow for determining the limit of detection in a folate analysis experiment.

LOD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Calculation start Start prep_standards Prepare Low-Concentration Folate Standards start->prep_standards prep_blank Prepare Blank Matrix (Folate-Free) start->prep_blank instrument_setup Optimize and Calibrate Instrument prep_standards->instrument_setup prep_blank->instrument_setup analyze_samples Analyze Blank and Standard Samples (n > 3) instrument_setup->analyze_samples measure_signal Measure Signal Response (e.g., Peak Height) analyze_samples->measure_signal measure_noise Measure Background Noise analyze_samples->measure_noise calculate_lod Calculate LOD (e.g., S/N = 3 or CLSI method) measure_signal->calculate_lod measure_noise->calculate_lod end LOD Determined calculate_lod->end

Caption: General workflow for determining the limit of detection (LOD) in folate analysis.

References

A Comparative Guide to Folate Quantification: Microbiological Assay vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Folate, a crucial B vitamin, plays a vital role in numerous metabolic processes, including DNA synthesis and repair. Accurate quantification of folate in various matrices, such as food, biological samples, and pharmaceutical formulations, is paramount for nutrition science, clinical diagnostics, and drug development. This guide provides a comprehensive cross-validation of the traditional microbiological assay (MA) with the modern high-performance liquid chromatography (HPLC) method for folate quantification, offering supporting data and detailed experimental protocols.

Performance Comparison: Microbiological Assay vs. HPLC

The choice of analytical method for folate quantification depends on the specific research question, the nature of the sample, and the required level of specificity. While the microbiological assay measures total biological folate activity, HPLC methods can separate and quantify individual folate vitamers.

ParameterMicrobiological Assay (MA)High-Performance Liquid Chromatography (HPLC)
Principle Measures the growth of folate-dependent bacteria (Lactobacillus rhamnosus) in response to the folate present in a sample.Separates different folate vitamers based on their physicochemical properties, followed by detection using UV or fluorescence detectors.
Specificity Measures total biologically active folates but does not distinguish between different vitamers.[1][2]High specificity, allowing for the quantification of individual folate forms (e.g., folic acid, 5-methyltetrahydrofolate).[3][4]
Sensitivity High sensitivity, capable of detecting sub-nanogram levels of folate.Sensitivity is detector-dependent. Fluorescence detection offers high sensitivity, while UV detection is less sensitive.[4]
Precision Can be variable, with coefficients of variation (CVs) that can be high if not well-controlled.[5]Generally offers good precision with low relative standard deviations (RSD <2% has been reported).[6]
Accuracy Considered a "gold standard" for total folate, but accuracy can be influenced by the choice of calibrator and sample matrix effects.[1][7]High accuracy for the quantification of specific vitamers, with reported recovery rates between 99% and 101%.[6]
Throughput Lower throughput due to the incubation period required for bacterial growth.Higher throughput, especially with modern UPLC systems.
Cost & Complexity Relatively low cost and does not require highly sophisticated instrumentation.[1]Higher initial instrument cost and requires skilled operators.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results in folate analysis. Below are representative protocols for the microbiological assay and an HPLC method.

Microbiological Assay Protocol

This protocol is based on the use of Lactobacillus rhamnosus and a microtiter plate format.

1. Sample Preparation (Tri-Enzyme Extraction):

  • Homogenize the sample in an extraction buffer containing an antioxidant (e.g., ascorbic acid).

  • Subject the homogenate to a sequential enzymatic digestion with α-amylase, protease, and a folate deconjugase (e.g., from hog kidney or chicken pancreas) to release folates from the food matrix and hydrolyze polyglutamates to monoglutamates.[8][9]

  • Heat the mixture to inactivate the enzymes, cool, and centrifuge. The supernatant is used for the assay.

2. Assay Procedure:

  • Prepare a series of standards with known concentrations of a suitable folate calibrator (e.g., 5-methyltetrahydrofolate or folic acid).

  • In a 96-well microtiter plate, add the prepared sample extracts and standards to the wells.

  • Add the folate-free assay medium and a standardized inoculum of Lactobacillus rhamnosus to each well.

  • Incubate the plate under controlled conditions (e.g., 37°C for 48 hours).

  • Measure the bacterial growth (turbidity) using a microplate reader at a specific wavelength (e.g., 590 nm).[5]

  • Construct a standard curve by plotting the absorbance against the concentration of the folate standards.

  • Determine the folate concentration in the samples by interpolating their absorbance values on the standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method with UV and fluorescence detection.

1. Sample Preparation:

  • Perform the same tri-enzyme extraction as described for the microbiological assay to liberate and deconjugate folates.

  • Purify and concentrate the folate extracts using solid-phase extraction (SPE) or affinity chromatography with folate binding protein.[3][9]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 25 cm × 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient elution using a buffer system (e.g., sodium phosphate buffer) and an organic modifier (e.g., acetonitrile).[10][11]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[6]

  • Detection:

    • UV Detector: For folic acid, detection is typically at 280 nm.[9]

    • Fluorescence Detector: For naturally occurring reduced folates like 5-methyltetrahydrofolate, use an excitation wavelength of around 295 nm and an emission wavelength of around 360 nm.[11]

3. Quantification:

  • Inject the prepared standards and sample extracts into the HPLC system.

  • Identify the folate vitamers based on their retention times compared to the standards.

  • Quantify the concentration of each vitamer by comparing its peak area to the corresponding standard curve.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the biological significance of folate, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ma Microbiological Assay cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Food/Biological Sample Homogenization Homogenization (with antioxidant) Sample->Homogenization Enzyme_Digestion Tri-Enzyme Digestion (Amylase, Protease, Deconjugase) Homogenization->Enzyme_Digestion Centrifugation Centrifugation & Supernatant Collection Enzyme_Digestion->Centrifugation MA_Plate 96-Well Plate Setup (Samples, Standards) Centrifugation->MA_Plate To MA Purification Purification (SPE/Affinity Chromatography) Centrifugation->Purification To HPLC Inoculation Add Assay Medium & L. rhamnosus MA_Plate->Inoculation Incubation Incubation (37°C, 48h) Inoculation->Incubation Measurement_MA Turbidity Measurement (Microplate Reader) Incubation->Measurement_MA Quantification_MA Quantification (Standard Curve) Measurement_MA->Quantification_MA HPLC_Injection HPLC Injection Purification->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Quantification_HPLC Quantification (Peak Area) Detection->Quantification_HPLC

Fig. 1: Experimental workflow for folate quantification.

folate_metabolism Folate Folate (from diet) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purine_Synth Purine Synthesis THF->Purine_Synth Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Thymidylate_Synth Thymidylate (dTMP) Synthesis Methylene_THF->Thymidylate_Synth Methyl_THF->THF Methionine Synthase Methionine_Synth Methionine Synthesis Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine From 5-Methyl-THF SAM S-adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM SAM->Homocysteine

Fig. 2: Simplified folate metabolism pathway.

Conclusion

Both the microbiological assay and HPLC are valuable tools for folate quantification. The microbiological assay remains a relevant and cost-effective method for determining total biologically active folate, making it suitable for nutritional surveys and some clinical applications.[1][12] However, for research and development purposes where the quantification of specific folate vitamers is necessary, HPLC and LC-MS/MS methods are superior due to their high specificity and precision.[4][13] The choice of method should be carefully considered based on the specific analytical needs, and for comprehensive folate analysis, a combination of these techniques may be most informative. Proper validation and cross-validation of any method used is essential to ensure the accuracy and reliability of the results.

References

Performance characteristics of different HPLC columns for folate separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and efficient separation of folate vitamers is paramount. This guide provides a detailed comparison of the performance characteristics of various High-Performance Liquid Chromatography (HPLC) columns, supported by experimental data, to aid in the selection of the most suitable column for your analytical needs.

Folate analysis is critical in various fields, from clinical diagnostics to food fortification monitoring. The inherent complexity of folate metabolism, with its numerous vitamers exhibiting similar structures but different biological activities, presents a significant analytical challenge. The choice of HPLC column is a critical factor in developing a robust and reliable separation method. This guide explores the performance of commonly used reversed-phase and hydrophilic interaction liquid chromatography (HILIC) columns for folate analysis.

Performance Characteristics of HPLC Columns for Folate Separation

The selection of an appropriate HPLC column is dictated by the specific folate vitamers of interest, the sample matrix, and the desired analytical outcome (e.g., speed, resolution). Alkyl-bonded stationary phases, such as C18, have demonstrated strong performance in terms of selectivity and peak shape for separating various folate monoglutamates[1]. While phenyl-bonded phases have been explored, they may lack the necessary selectivity for critical pairs like 10-formyl-folic acid and 5-formyl-tetrahydrofolate[1]. For the analysis of polar folate compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative to traditional reversed-phase chromatography[2][3].

The following table summarizes the performance data of different HPLC columns for the separation of key folate vitamers, compiled from various studies.

Column TypeColumn NameFolate VitamerRetention Time (min)Mobile PhaseFlow Rate (mL/min)DetectionReference
Reversed-Phase Supelco LC-18 (25 cm x 4.6 mm, 5 µm)5-HCO-H4 folate7.0 ± 0.240 mM Sodium Phosphate Dibasic, 8% Acetonitrile (v/v), pH 5.50.9Coulometric Electrochemical[4][5]
Supelco LC-18 (25 cm x 4.6 mm, 5 µm)Folic Acid15.0 ± 0.340 mM Sodium Phosphate Dibasic, 8% Acetonitrile (v/v), pH 5.50.9Coulometric Electrochemical[4][5]
ODS-Hypersil (25 cm x 4.6 mm, 5 µm)5-MethyltetrahydrofolateNot SpecifiedGradient: Phosphate buffer and Acetonitrile1.0Fluorescence
ODS-Hypersil (25 cm x 4.6 mm, 5 µm)Folic AcidNot SpecifiedGradient: Phosphate buffer and Acetonitrile1.0UV (280 nm)
Aquasil C18 (polar endcapped)Multiple FolatesNot SpecifiedPhosphate buffer (pH 2.3) or Acetate buffer (pH 3.1) with Acetonitrile gradientNot SpecifiedNot Specified[1]
Synergy MAX C12Multiple FolatesNot SpecifiedPhosphate buffer (pH 2.3) or Acetate buffer (pH 3.1) with Acetonitrile gradientNot SpecifiedNot Specified[1]
Genesis C18Multiple FolatesNot SpecifiedPhosphate buffer (pH 2.3) or Acetate buffer (pH 3.1) with Acetonitrile gradientNot SpecifiedNot Specified[1]
Accucore C18 (100 x 2.1 mm, 2.6 µm)Folic Acid & Metabolites< 6 (Total Run Time)Water:Methanol mixture with 0.5% Acetic Acid0.35MS/MS[6]
Hydrophilic Interaction Acclaim® HILIC-10Folic Acid, THF, 5-MTHFNot SpecifiedNot SpecifiedNot SpecifiedMS[7]
Poly-sulfoethyl A columnFolic Acid, THF, 5-MTHF, 5-FTHF< 30 (Total Run Time)Predominantly organic mobile phase50 µL/minMS/MS[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the experimental protocols for two common HPLC approaches for folate separation.

Reversed-Phase HPLC with Coulometric Electrochemical Detection[4][5]
  • Column: Supelco LC-18 (25 cm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of 40 mM sodium phosphate dibasic and 8% acetonitrile (v/v). The pH was adjusted to 5.5 with 85% phosphoric acid. The mobile phase was filtered through a 0.22-µm pore membrane filter and degassed before use.

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection: Coulometric electrochemical detector.

  • Sample Preparation: A trienzyme extraction method (hog kidney folate conjugase, α-amylase, and protease) was employed to measure folate concentrations.

Hydrophilic Interaction Chromatography (HILIC) with Tandem Mass Spectrometry (MS/MS)[9][10]
  • Column: A HILIC column was utilized for online sample cleanup and separation of four folate species.

  • Mobile Phase: A predominantly organic (hydrophobic) solvent system was used.

  • Flow Rate: A microbore flow rate of 50 µL/min was maintained.

  • Detection: Negative ion electrospray-tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) of the diagnostic fragment ions of each deprotonated molecule.

  • Sample Preparation: Sample preparation involved only acetonitrile precipitation of proteins followed by filtration, which is a rapid and streamlined procedure that minimizes the degradation of unstable folate species.

Key Considerations for Column Selection

Reversed-Phase Chromatography (RPC):

  • Advantages: Well-established, wide variety of column chemistries available, good for separating less polar folate derivatives. Alkyl-bonded phases generally offer good selectivity and peak shape for folate monoglutamates[1].

  • Disadvantages: Poor retention of highly polar folates, may require ion-pairing agents which can be detrimental to the column and are not ideal for MS detection.

Hydrophilic Interaction Liquid Chromatography (HILIC):

  • Advantages: Excellent retention of polar analytes, compatible with MS detection due to the high organic content of the mobile phase, can provide online sample cleanup for complex matrices like plasma by eluting hydrophobic species at the solvent front[8][9].

  • Disadvantages: Method development can be more complex than RPC, and careful control of mobile phase water content is crucial for reproducibility.

Visualizing the Workflow and Separation Principles

To better understand the practical application and theoretical underpinnings of folate analysis by HPLC, the following diagrams illustrate a typical experimental workflow and the factors influencing separation.

Folate Analysis Experimental Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Detection Detection & Analysis Sample Sample (e.g., Food, Plasma) Extraction Extraction (e.g., Tri-enzyme treatment) Sample->Extraction Homogenization Cleanup Clean-up (e.g., SPE, Affinity Chromatography) Extraction->Cleanup Purification Injection Injection Cleanup->Injection Column HPLC Column (e.g., C18, HILIC) Injection->Column Separation Separation of Folate Vitamers Column->Separation Detector Detection (e.g., UV, Fluorescence, MS/MS) Separation->Detector Data Data Acquisition & Processing Detector->Data Quantification Quantification Data->Quantification

A typical experimental workflow for folate analysis using HPLC.

Factors Affecting HPLC Separation of Folates cluster_Column Column Properties cluster_MobilePhase Mobile Phase cluster_Analyte Analyte Properties center HPLC Separation of Folates StationaryPhase Stationary Phase (e.g., C18, Silica) StationaryPhase->center ParticleSize Particle Size ParticleSize->center ColumnDimensions Dimensions (L x ID) ColumnDimensions->center Composition Composition (% Organic, Buffer) Composition->center pH pH pH->center FlowRate Flow Rate FlowRate->center Polarity Polarity Polarity->center pKa pKa pKa->center

Key factors influencing the HPLC separation of folate vitamers.

References

A Comparative Guide to Folate Extraction Techniques for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of common methodologies for the extraction of folates from complex sample matrices, supported by experimental data and detailed protocols.

For researchers, scientists, and professionals in drug development, the accurate quantification of folates is paramount. The diverse chemical nature of folates and their presence in complex biological and food matrices make sample extraction a critical and challenging step. The chosen extraction technique can significantly impact the final analytical results, influencing recovery, stability, and the effective removal of interfering substances. This guide provides a comparative overview of prevalent folate extraction techniques, presenting their methodologies, performance data, and the logical workflows involved.

Performance Comparison of Folate Extraction Techniques

The selection of an appropriate extraction method is contingent on the sample matrix, the specific folate vitamers of interest, and the downstream analytical technique. The following table summarizes quantitative data from various studies to facilitate a comparison of key performance metrics across different extraction strategies.

Extraction TechniqueKey PrincipleTypical MatrixAverage Recovery (%)Limit of Detection (LOD)Precision (RSD %)Key AdvantagesKey Disadvantages
Tri-Enzyme Extraction Uses α-amylase, protease, and conjugase to release folates from starch and protein matrices and to deconjugate polyglutamates.[1][2]Cereals, Vegetables, Fortified Foods72-96% (can be lower for certain vitamers, e.g., 44-65% for DHF, THF, FA in cereals)[1]0.03–0.88 µ g/100 g (cereal samples)[1]Intra-day: 1.42-1.84%, Inter-day: 1.34-2.25% (for a microbial assay post-extraction)[3]Comprehensive extraction from complex food matrices.[2] Widely considered the standard approach.[1]Method is not uniform across investigators.[2] Can be time-consuming.
Solid-Phase Extraction (SPE) Chromatographic technique for sample clean-up and concentration, often following enzymatic extraction.[4] Uses various sorbents (e.g., anion exchange, phenyl).[4][5]Food Extracts, Whole Blood78-93% (for folic acid in spiked fruit juices)[4]0.04 mg/L (folic acid in fruit juice)[4]< 5% (for whole blood folate analysis)[6]Less expensive and uses commercially available cartridges, making it suitable for routine applications.[7] Allows for batch processing.[6]Less specific than affinity chromatography; may have interferences from some food matrices.[7]
Immunoaffinity Chromatography (IAC) Utilizes monoclonal antibodies immobilized on a solid support to selectively bind and isolate folates.[8][9]Food Extracts, Vitamin Preparations> 85% (for folic acid in buffer)[10]75 ng/g (folic acid in sample)[10]Not explicitly stated in reviewed sourcesHigh specificity, leading to cleaner extracts.[7] Combines purification and concentration.[8]More expensive and time-consuming to prepare columns if not commercially available.[11] May not recover all forms of folate.[11]
Single/Di-Enzyme Extraction A variation of the tri-enzyme method, using only conjugase or a combination of amylase and conjugase.[1][12]Plant material, CerealsNot explicitly stated in reviewed sourcesNot explicitly stated in reviewed sourcesNot explicitly stated in reviewed sourcesFaster than tri-enzyme extraction.[13] Can be sufficient for less complex matrices.[12]May result in incomplete folate release from complex carbohydrate and protein matrices.[14]
Pectinase-Assisted Extraction Employs pectinase to break down pectin matrices, enhancing folate release.[15]High-Pectin Foods (e.g., fruits)Optimized to yield 191–301 µ g/100 g total folate in dates[15]Not explicitly stated in reviewed sourcesNot explicitly stated in reviewed sourcesImproves extraction efficiency in high-pectin matrices where folates can be trapped.[15]Specific to a particular matrix type; adds an extra enzymatic step.

Experimental Workflows and Logical Relationships

The process of folate extraction and analysis follows a logical sequence of steps designed to liberate, stabilize, purify, and quantify the various folate forms. The specific combination of steps depends on the chosen methodology and the sample matrix.

Folate_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Deconjugation cluster_purification Purification & Concentration cluster_analysis Analysis Homogenization Sample Homogenization (in buffer with antioxidants) Enzymatic_Digestion Enzymatic Digestion (e.g., Tri-Enzyme Treatment) Homogenization->Enzymatic_Digestion Matrix Disruption Heat_Treatment Heat Treatment (to release bound folates and inactivate enzymes) Enzymatic_Digestion->Heat_Treatment Hydrolysis Centrifugation Centrifugation / Filtration Heat_Treatment->Centrifugation Stop Reaction SPE Solid-Phase Extraction (SPE) Analysis Final Analysis (e.g., HPLC, LC-MS/MS, Microbiological Assay) SPE->Analysis IAC Immunoaffinity Chromatography (IAC) IAC->Analysis Highly Purified Extract Centrifugation->SPE Crude Extract Centrifugation->IAC Crude Extract

References

A Comparative Guide to Folate Quantification: Linearity and Recovery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of folates is paramount. This guide provides an objective comparison of common folate quantification methods, focusing on the critical performance metrics of linearity and recovery. Experimental data from various studies are summarized to support the comparison, and detailed experimental protocols are provided for key methodologies.

The three primary methods for folate quantification—Microbiological Assay, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—each present distinct advantages and limitations. The choice of method often depends on the specific research question, required sensitivity, sample matrix, and available resources.

Comparison of Method Performance

The following table summarizes the linearity and recovery data for the different folate quantification methods.

Method **Linearity (R²) **Linear Range Recovery (%) Strengths Limitations
Microbiological Assay Not typically defined by R²; relies on standard curve responseDependent on microbial growth kineticsGood (often >90%)[1][2]Measures biologically active folates, cost-effectiveLower precision (~10% CV), susceptible to interference from antibiotics, limited linear range[3]
HPLC >0.99[4][5]Wide, e.g., 1-10 µg/mL, 50-5000 µg/mL[4][6][7]99.04%, 87.86-106.69%[8]Good selectivity and resolution[6][7]Lower sensitivity compared to LC-MS/MS
LC-MS/MS >0.98, often >0.99[9][10][11][12]Very wide, e.g., 25 pg/mL to 1000 ng/mL, 13.16-3657 ng/mL[9][13]>90%[10][12]High sensitivity, specificity, and accuracy[9][10][13]Higher cost and complexity

Experimental Protocols

Detailed methodologies for linearity and recovery studies are crucial for reproducing and comparing results. Below are generalized protocols for each of the key methods based on published studies.

Microbiological Assay

The microbiological assay relies on the growth of a folate-dependent bacterium, typically Lactobacillus rhamnosus or a chloramphenicol-resistant strain (NCIB 10463) to simplify the procedure by avoiding strict aseptic techniques.[1][14]

Linearity (Standard Curve Generation):

  • Prepare Standards: A series of folic acid standards of known concentrations are prepared in a folate-free medium.

  • Inoculation: Each standard concentration is inoculated with a standardized culture of the microorganism.

  • Incubation: The microtiter plates are incubated under controlled conditions (temperature and time) to allow for bacterial growth.

  • Measurement: Bacterial growth is measured by turbidity (absorbance) at a specific wavelength.

  • Plotting: A standard curve is generated by plotting the absorbance values against the corresponding folic acid concentrations. The linear range of the assay is determined from this curve.

Recovery:

  • Spiking: A known amount of folic acid standard is added (spiked) into the sample matrix (e.g., serum, red cell hemolysate) before extraction.

  • Extraction: The folate is extracted from both the spiked and unspiked samples.

  • Quantification: The folate concentration in both samples is determined using the microbiological assay.

  • Calculation: The percentage recovery is calculated as: ((Concentration in spiked sample - Concentration in unspiked sample) / Concentration of added standard) x 100. Good recovery is indicated by values close to 100%.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC methods separate different folate forms based on their physicochemical properties, followed by detection, often using UV or electrochemical detectors.[6][7]

Linearity:

  • Calibration Standards: A series of calibration standards of the folate of interest (e.g., folic acid, 5-methyltetrahydrofolate) are prepared at different concentrations.[5]

  • Chromatographic Analysis: Each standard is injected into the HPLC system. A typical setup might involve a C18 column with a mobile phase consisting of a buffer and an organic solvent (e.g., 0.1% trifluoroacetic acid and acetonitrile).

  • Peak Area Measurement: The peak area of the analyte is measured for each concentration.

  • Linear Regression: A calibration curve is constructed by plotting the peak area against the concentration. The linearity is assessed by the coefficient of determination (R²), with a value >0.99 generally considered excellent.[4][5]

Recovery:

  • Sample Spiking: A known amount of the folate standard is added to the sample matrix before the extraction procedure.

  • Extraction: Folates are extracted from both the spiked and unspiked samples. This may involve enzymatic treatment (e.g., with α-amylase and protease) to release folates from the food matrix.[6][7]

  • HPLC Analysis: Both extracts are analyzed by HPLC, and the folate concentrations are quantified using the calibration curve.

  • Recovery Calculation: The percentage recovery is calculated using the same formula as for the microbiological assay. Recoveries are typically expected to be within a range of 80-120%.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity by coupling the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.[9][10][13]

Linearity:

  • Standard Curve Preparation: A series of calibration standards are prepared in a matrix that mimics the actual samples (e.g., vitamin-depleted serum) to account for matrix effects.[9] An internal standard (e.g., a stable isotope-labeled version of the analyte like folic acid-d4) is added to all standards and samples.[13]

  • LC-MS/MS Analysis: The standards are injected into the LC-MS/MS system. The analytes are separated on a column (e.g., Accucore C18) and detected by the mass spectrometer in selected reaction monitoring (SRM) mode.[9]

  • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated for each concentration.

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio against the concentration. Excellent linearity is typically demonstrated by an R² value of >0.99.[10][12][13]

Recovery:

  • Spiking Procedure: The sample matrix is spiked with a known concentration of the folate standard before any sample preparation steps.

  • Sample Preparation: The spiked and unspiked samples undergo the same extraction procedure, which may involve protein precipitation or solid-phase extraction.[9][13]

  • LC-MS/MS Quantification: The extracts are analyzed by LC-MS/MS, and the concentrations are determined from the calibration curve.

  • Recovery Calculation: The percentage recovery is calculated. In LC-MS/MS, recovery is often assessed alongside matrix effects to ensure accurate quantification. A recovery of >90% is often achieved.[10][12]

Workflow and Pathway Diagrams

To visualize the experimental processes, the following diagrams illustrate the general workflow for a linearity and recovery study and the folate metabolism signaling pathway.

General Workflow for Linearity and Recovery Studies cluster_linearity Linearity Study cluster_recovery Recovery Study prep_standards Prepare Calibration Standards analyze_standards Analyze Standards (HPLC, LC-MS/MS, etc.) prep_standards->analyze_standards measure_response Measure Analyte Response (e.g., Peak Area) analyze_standards->measure_response plot_curve Plot Calibration Curve measure_response->plot_curve assess_linearity Assess Linearity (R²) plot_curve->assess_linearity prep_samples Prepare Spiked and Unspiked Samples extract_folate Extract Folate from Samples prep_samples->extract_folate analyze_samples Analyze Extracts extract_folate->analyze_samples quantify_folate Quantify Folate Concentration analyze_samples->quantify_folate calculate_recovery Calculate % Recovery quantify_folate->calculate_recovery

Caption: Workflow for Linearity and Recovery Studies.

Simplified Folate Metabolism Pathway folic_acid Folic Acid (PteGlu) dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR methylene_thf 5,10-Methylene-THF thf->methylene_thf methyl_thf 5-Methyl-THF methyl_thf->thf homocysteine Homocysteine methyl_thf->homocysteine methylene_thf->methyl_thf methenyl_thf 5,10-Methenyl-THF methylene_thf->methenyl_thf thymidylate Thymidylate Synthesis methylene_thf->thymidylate formyl_thf 10-Formyl-THF methenyl_thf->formyl_thf formyl_thf->thf purine Purine Synthesis formyl_thf->purine methionine Methionine homocysteine->methionine Methionine Synthase

References

A Researcher's Guide to Inter-laboratory Comparison of Folate Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of folate measurement methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating the complexities of folate analysis. Accurate folate determination is critical for assessing nutritional status, diagnosing deficiency-related disorders, and in therapeutic monitoring. However, significant discrepancies in results have been observed between different analytical methods and laboratories, underscoring the need for a comprehensive understanding of each technique's performance.[1]

Overview of Folate Measurement Techniques

The three predominant methods for quantifying folate in biological matrices are:

  • Microbiological Assays (MA): Historically considered a gold standard, these methods rely on the growth of folate-dependent bacteria, such as Lactobacillus rhamnosus, which is proportional to the total folate concentration.[2] The World Health Organization (WHO) recommends the microbiological assay for population surveys.[3]

  • Protein-Binding Assays (PBA): These are typically automated immunoassays that employ folate-binding proteins in a competitive binding format.[4][5] Due to their high throughput and automation, they are widely used in clinical laboratories.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive reference method capable of separating and quantifying individual folate vitamers, such as 5-methyltetrahydrofolate (5-MTHF), the primary circulating form, and folic acid, the synthetic form.[2][6][7]

Quantitative Data Comparison

The following tables summarize the performance characteristics of these methods based on data from inter-laboratory comparison studies.

Table 1: Performance Comparison of Automated Immunoassays for Serum and Whole Blood Folate [4][8]

Assay PlatformPrincipleImprecision (CV%)*Linearity (Systematic Error)Key Findings in Method Comparison Studies
Access Chemiluminescence<10%Higher systematic errors observed.Showed calibration differences when compared to a radioassay reference method.[4][8]
Advia Centaur Chemiluminescence<10%Low systematic error.Demonstrated good agreement for serum samples.
ARCHITECT i2000 Chemiluminescence<10%Low systematic error.Demonstrated the best overall analytical performance in a comparative study.[4][8]
Elecsys 2010 ElectrochemiluminescenceUp to 16% at low concentrations.Low systematic error.Showed calibration differences when compared to a radioassay reference method.[4][8]
IMMULITE 2000 Chemiluminescence<10%Higher systematic errors observed.Showed good agreement for serum samples.

*Coefficient of Variation (CV) indicates the level of precision.

Table 2: Comparative Analysis of Microbiological Assay (MA) vs. LC-MS/MS

ParameterMicrobiological Assay (MA)LC-MS/MS
Principle Measures total folate based on bacterial growth.Separates and quantifies individual folate vitamers by mass.
Specificity Measures all folate vitamers that support bacterial growth.High; distinguishes between different folate forms.[2][6]
Accuracy & Bias Results are highly dependent on the choice of calibrator (5-MTHF is recommended).[2] MA values can be about 6% lower than LC-MS/MS.[7]Considered a highly accurate reference method.
Precision (CV%) Inter-laboratory CVs can be significant, ranging from 24% to 35% in food analyses.[9]Lower imprecision, with CVs for 5-MTHF typically between 1.7% and 11%.[10]
Interference Susceptible to interference from antibiotics and other compounds that affect bacterial growth.Less prone to interferences.[6][7]

Table 3: Inter-laboratory Variability of the Microbiological Assay [11]

LaboratorySerum Folate Geometric Mean (nmol/L)RBC Folate Geometric Mean (nmol/L)
Lab 1 LowestLowest
Lab 2 HighestHighest
Lab 3 IntermediateIntermediate

This data from a study where the same samples were sent to three different laboratories highlights the significant variability that can exist even when using the same fundamental method.[11]

Experimental Protocols

Detailed methodologies are essential for interpreting and comparing results across studies.

3.1. Microbiological Assay Protocol Outline

  • Sample Preparation:

    • Serum/Plasma: Samples are diluted with a 0.2% ascorbic acid solution to prevent folate degradation.

    • Whole Blood/RBCs: Whole blood is lysed with a 1.0% ascorbic acid solution to create a hemolysate. A hematocrit measurement is necessary to calculate the final RBC folate concentration.[4][12]

  • Assay Procedure:

    • Calibrators (typically 5-MTHF), controls, and prepared samples are added to a 96-well microplate containing a folate-free growth medium.

    • A suspension of Lactobacillus rhamnosus is inoculated into each well.

    • The microplate is incubated for 42-48 hours to allow for bacterial growth.

    • The turbidity of each well, which correlates with bacterial growth, is measured using a microplate reader at a specific wavelength.

  • Calculation: Folate concentrations are determined by comparing the sample turbidity to a standard curve generated from the calibrators.

3.2. Automated Immunoassay Protocol Outline

  • Principle: These are competitive binding assays where folate from the sample competes with a labeled folate derivative for a limited number of sites on a specific folate-binding protein. The resulting signal is inversely proportional to the sample's folate concentration.

  • Procedure (Automated):

    • The patient sample (serum or prepared hemolysate) is introduced into the analyzer.

    • Reagents, including the folate-binding protein and a labeled folate analog (e.g., chemiluminescent), are automatically dispensed and incubated with the sample.

    • The signal is measured by the instrument's detector.

  • Calibration: The instrument is calibrated using manufacturer-supplied calibrators, which can be a source of between-method variation.[10]

3.3. LC-MS/MS Protocol Outline

  • Sample Preparation:

    • Internal Standard Addition: Stable isotope-labeled internal standards for each folate vitamer of interest are added to the sample for accurate quantification.

    • Extraction: Folates are extracted, often through protein precipitation followed by solid-phase extraction.

    • Deconjugation: For whole blood or food samples, an enzymatic step using a conjugase enzyme is required to convert folate polyglutamates into monoglutamates for analysis.[13]

  • Chromatographic Separation: The extracted folate vitamers are separated using high-performance liquid chromatography (HPLC), typically with a C18 column.

  • Detection and Quantification: The separated vitamers are ionized and detected by a tandem mass spectrometer. Each vitamer is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern. Total folate is calculated by summing the concentrations of the individual vitamers.[6][7]

Visualizing Workflows and Pathways

G cluster_prep Sample Collection & Preparation cluster_methods Analytical Platforms cluster_analysis Data Comparison Sample Patient Sample (Serum or Whole Blood) Prepare Dilution (Serum) or Hemolysate Preparation (Whole Blood) Sample->Prepare MA Microbiological Assay Prepare->MA PBA Automated Immunoassay (PBA) Prepare->PBA LCMS LC-MS/MS (Reference Method) Prepare->LCMS Data Folate Concentration Data MA->Data PBA->Data LCMS->Data Stats Statistical Analysis (Correlation, Bias, Agreement) Data->Stats Report Inter-laboratory Comparison Stats->Report

Figure 1. A logical workflow for an inter-laboratory comparison study of folate measurement methods.

G cluster_remethylation Homocysteine Remethylation Folate Dietary Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF MethylTHF 5-Methyl-THF (Circulating Folate) THF->MethylTHF MTHFR OneCarbon One-Carbon Donors THF->OneCarbon MTHFR MTHFR Enzyme Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Requires 5-MTHF & Vitamin B12 Synthesis DNA/RNA Synthesis & Methylation Methionine->Synthesis OneCarbon->Synthesis

Figure 2. A simplified signaling pathway of folate metabolism and its role in one-carbon transfer.

References

A Comparative Guide to the Robustness of Analytical Methods for Folate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of folates, a group of essential B vitamins, is critical in various fields, from clinical diagnostics and nutritional monitoring to pharmaceutical research and development. The choice of analytical method can significantly impact the reliability of these measurements. This guide provides an objective comparison of the robustness of three commonly employed analytical methods for folate determination: the Microbiological Assay (MA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, yet deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Introduction to Folate Determination Methods

The three principal methods for folate determination each operate on different principles, offering a unique set of advantages and disadvantages in terms of their performance and robustness.

  • Microbiological Assay (MA): This method relies on the growth of a folate-dependent microorganism, typically Lactobacillus rhamnosus, which is proportional to the amount of biologically active folate in a sample.[2] It is considered a "gold standard" for measuring total folate content as it assesses the functional activity of all folate vitamers.[3][4] However, the assay is known to be labor-intensive and can be influenced by various factors.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods separate different folate vitamers based on their physicochemical properties as they pass through a stationary phase. Detection is typically achieved using ultraviolet (UV) or fluorescence detectors.[6] This technique allows for the quantification of individual folate forms, which is crucial for understanding folate metabolism.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[9][10][11] LC-MS/MS is capable of identifying and quantifying individual folate vitamers and their metabolites with a high degree of accuracy and precision, even in complex biological matrices.[9][10][11][12]

Comparative Analysis of Robustness

The robustness of an analytical method is evaluated by intentionally varying critical parameters and observing the effect on the analytical results. The following tables summarize the performance of the Microbiological Assay, HPLC, and LC-MS/MS under various conditions, based on available experimental data.

Table 1: Impact of pH Variation on Folate Determination
ParameterMicrobiological Assay (MA)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Sample Preparation (Hemolysate pH) Not significantly different across incubation conditions.[13]The pH of the mobile phase is a critical parameter that can affect the retention time and peak shape of folate vitamers.[7]The stability of certain folate vitamers is highly pH-dependent during sample preparation. For instance, tetrahydrofolate shows instability at low pH.[13] 5-Formyltetrahydrofolate and 5,10-methenyltetrahydrofolate can interconvert with changes in pH.[13]
Chromatographic Separation Not ApplicableA change of ±0.2 pH units in the mobile phase can lead to significant shifts in retention times, potentially affecting the resolution of different folate forms.The acidic mobile phase can cause the conversion of 10-formyltetrahydrofolate and 5,10-methylenetetrahydrofolate to other forms, making their direct quantification challenging.[13]
Overall Robustness to pH Changes Generally robust in terms of total folate measurement.Less robust; requires strict pH control of the mobile phase.Method-dependent; stability of individual vitamers is a concern, requiring careful pH control during sample preparation and analysis.
Table 2: Impact of Temperature Variation on Folate Determination
ParameterMicrobiological Assay (MA)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Sample Storage and Handling Folate in whole blood is stable for several days when refrigerated. Moderate losses can occur if whole blood is stored frozen.[14]Folates are heat-labile, and elevated temperatures during sample preparation can lead to degradation.Similar to HPLC, folates are sensitive to heat, and elevated temperatures can cause degradation and interconversion of different vitamers.[9]
Incubation/Analysis Temperature A study on a CDC-developed kit showed that the calibrator and microorganism demonstrated adequate stability (<5% change) at 6°C for up to 3 days and at 20°C for up to 2 days.[15]Column temperature is a critical parameter. Variations of ±5°C can affect retention times and peak resolution.The stability of folate derivatives can be temperature-dependent during analysis.
Overall Robustness to Temperature Changes Moderately robust, with some components being sensitive to prolonged exposure to non-optimal temperatures.[15]Less robust; requires precise temperature control of the column and autosampler.Less robust; requires controlled temperature throughout the sample handling and analysis process to ensure the stability of all folate forms.[9]
Table 3: Impact of Mobile Phase Composition/Media Variation on Folate Determination
ParameterMicrobiological Assay (MA)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Media/Mobile Phase Composition The choice of calibrator (e.g., 5-methyltetrahydrofolate vs. folic acid) can significantly affect the results.[3][4] The use of different Lactobacillus rhamnosus strains can also lead to variations.[4]The percentage of organic solvent in the mobile phase is a critical factor influencing retention times. A 10% change in organic solvent content can change the retention time by a factor of approximately 3.[16]The composition of the mobile phase, including the type and concentration of buffer and organic solvent, is crucial for achieving optimal separation and ionization of folate vitamers.[14]
Overall Robustness to Compositional Changes Less robust; results are highly dependent on the specific reagents and microorganism strain used. Harmonization of these critical reagents is necessary for comparability.[2]Less robust; small variations in mobile phase composition can lead to significant changes in chromatographic performance.Less robust; requires precise and consistent preparation of the mobile phase for reproducible results.

Experimental Protocols for Robustness Testing

Detailed methodologies are crucial for the accurate assessment of method robustness. The following sections outline typical experimental protocols for testing the robustness of each folate determination method.

Microbiological Assay (MA) Robustness Testing Protocol
  • Objective: To assess the influence of minor variations in assay parameters on the quantification of total folate.

  • Parameters to be Varied:

    • Incubation Temperature: ± 2°C from the standard 37°C.

    • Incubation Time: ± 2 hours from the standard 48 hours.

    • Calibrator Lot: Two different lots of the folate calibrator.

    • Microorganism Batch: Two different batches of cryopreserved Lactobacillus rhamnosus.

    • Analyst: Two different analysts performing the assay independently.

  • Procedure:

    • Prepare a set of quality control (QC) samples with known folate concentrations (low, medium, and high).

    • Analyze the QC samples using the standard assay conditions and under each of the varied conditions (one parameter varied at a time).

    • For each condition, perform the analysis in triplicate.

    • Calculate the mean folate concentration and the percentage relative standard deviation (%RSD) for each set of conditions.

    • Compare the results obtained under the varied conditions to those obtained under the standard conditions. The deviation should be within a predefined acceptance criterion (e.g., ±15%).

HPLC Robustness Testing Protocol
  • Objective: To evaluate the effect of small, deliberate changes in chromatographic conditions on the quantification of individual folate vitamers.

  • Parameters to be Varied:

    • Mobile Phase pH: ± 0.2 units.

    • Mobile Phase Composition: ± 2% variation in the proportion of the organic modifier.

    • Column Temperature: ± 5°C.

    • Flow Rate: ± 0.1 mL/min.

    • Wavelength of Detection: ± 2 nm.

  • Procedure:

    • Prepare a standard solution containing a mixture of the folate vitamers of interest.

    • Inject the standard solution onto the HPLC system under the standard chromatographic conditions and under each of the varied conditions.

    • Perform each injection in triplicate.

    • Monitor and record the retention time, peak area, and peak shape (e.g., tailing factor) for each folate vitamer.

    • Calculate the percentage change in these parameters relative to the standard conditions. The changes should be within the acceptance criteria defined in the validation plan (e.g., %RSD of peak areas ≤ 2%).[17]

LC-MS/MS Robustness Testing Protocol
  • Objective: To assess the reliability of the LC-MS/MS method for folate quantification under minor variations in both chromatographic and mass spectrometric parameters.

  • Parameters to be Varied:

    • Chromatographic Parameters (as per HPLC protocol): Mobile phase pH, mobile phase composition, column temperature, and flow rate.

    • Mass Spectrometric Parameters:

      • Ion Source Temperature: ± 10°C.

      • Collision Energy: ± 2 eV.

  • Procedure:

    • Use a stable isotope-labeled internal standard for each folate vitamer to be quantified.

    • Prepare spiked samples at different concentration levels (low, medium, and high).

    • Analyze the samples under the standard LC-MS/MS conditions and under each of the deliberately varied conditions.

    • Perform each analysis in triplicate.

    • Calculate the analyte-to-internal standard peak area ratio.

    • Determine the concentration of each folate vitamer and assess the accuracy and precision. The results should remain within the predefined acceptance limits.

Visualizing Method Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows for robustness testing and the logical relationships between the key attributes of the three analytical methods.

experimental_workflow_ma cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation qc_prep Prepare QC Samples (Low, Medium, High) std_cond Standard Conditions (n=3) var_temp Vary Temperature (± 2°C) var_time Vary Incubation Time (± 2 hours) var_cal Vary Calibrator Lot var_micro Vary Microorganism Batch var_analyst Different Analyst std_prep Prepare Standard Assay Reagents std_prep->std_cond std_prep->var_temp std_prep->var_time std_prep->var_cal std_prep->var_micro std_prep->var_analyst calc Calculate Mean Folate Concentration & %RSD std_cond->calc var_temp->calc var_time->calc var_cal->calc var_micro->calc var_analyst->calc compare Compare Results to Standard Conditions calc->compare accept Check Against Acceptance Criteria compare->accept

Caption: Microbiological Assay Robustness Testing Workflow.

experimental_workflow_hplc_lcms cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation std_sol Prepare Standard Solution (Folate Vitamer Mix) std_cond Standard Conditions (n=3) std_sol->std_cond var_ph Vary Mobile Phase pH (± 0.2) std_sol->var_ph var_comp Vary Mobile Phase Comp. (± 2%) std_sol->var_comp var_temp Vary Column Temp. (± 5°C) std_sol->var_temp var_flow Vary Flow Rate (± 0.1 mL/min) std_sol->var_flow var_ms Vary MS Parameters (for LC-MS/MS) std_sol->var_ms record Record Retention Time, Peak Area, Peak Shape std_cond->record var_ph->record var_comp->record var_temp->record var_flow->record var_ms->record calc Calculate % Change from Standard Conditions record->calc accept Check Against Acceptance Criteria calc->accept

Caption: HPLC and LC-MS/MS Robustness Testing Workflow.

logical_relationship cluster_ma Microbiological Assay cluster_hplc HPLC cluster_lcms LC-MS/MS ma Measures Total Biologically Active Folate ma_strength Strength: Functional Measurement ma->ma_strength ma_weakness Weakness: Susceptible to Reagent Variation, Labor-Intensive ma->ma_weakness hplc Quantifies Individual Folate Vitamers ma->hplc Increasing Specificity hplc_strength Strength: Good Specificity hplc->hplc_strength hplc_weakness Weakness: Sensitive to Mobile Phase & Temperature Variations hplc->hplc_weakness lcms High Specificity & Sensitivity for Individual Vitamers hplc->lcms Increasing Sensitivity & Cost lcms_strength Strength: High Accuracy & Precision lcms->lcms_strength lcms_weakness Weakness: Complex, Expensive, Sensitive to Sample Prep. lcms->lcms_weakness

Caption: Strengths and Weaknesses of Folate Determination Methods.

Conclusion and Recommendations

The choice of an analytical method for folate determination should be guided by the specific requirements of the study, including the need for total folate versus individual vitamer concentrations, the nature of the sample matrix, and the available resources.

  • The Microbiological Assay remains a valuable tool for assessing total biologically active folate, particularly in nutritional studies. However, its robustness is highly dependent on the standardization of reagents and protocols to ensure inter-laboratory comparability.[2]

  • HPLC offers a good balance of specificity and cost for the quantification of major folate vitamers. Its robustness is a concern, and strict control over chromatographic parameters is essential for reliable results.

  • LC-MS/MS stands out as the most specific, sensitive, and accurate method for detailed folate analysis, including the measurement of various metabolites.[10][11][12] While it is a robust technique when properly validated, it is also the most complex and expensive, and careful attention must be paid to sample preparation to ensure the stability of all folate forms.[9]

For research and drug development applications where high accuracy, precision, and the ability to measure individual folate forms are paramount, a well-validated LC-MS/MS method is the preferred choice. For routine monitoring of total folate in large-scale population studies, a harmonized Microbiological Assay can provide valuable data. HPLC serves as a viable alternative to LC-MS/MS when the analysis of specific, more stable folate vitamers is required and resources are a consideration. Ultimately, a thorough method validation, including a comprehensive assessment of robustness, is crucial regardless of the chosen technique to ensure the generation of reliable and reproducible data.

References

Safety Operating Guide

Proper Disposal of 10-Formylfolic Acid-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 10-Formylfolic acid-d4, a deuterated derivative of a folic acid metabolite.

Proper disposal of this compound is critical to mitigate potential health risks and prevent environmental contamination. This compound, like its non-deuterated counterpart, may cause allergic skin reactions and respiratory difficulties if inhaled.[1] Therefore, adherence to established safety protocols and waste management regulations is essential.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically compatible gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Classification and Segregation

This compound should be classified and handled as hazardous chemical waste. It is imperative to segregate this waste stream from other laboratory waste to prevent accidental reactions.

Key Segregation Principles:

  • Do not mix with incompatible chemicals.

  • Store in a designated, well-ventilated Satellite Accumulation Area (SAA) near the point of generation.[2]

  • Use secondary containment to prevent spills from reaching drains.[3][4]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe collection and disposal of this compound waste.

  • Container Selection:

    • Use a dedicated, properly labeled, and leak-proof waste container that is chemically compatible with this compound and any solvents used.[3][5]

    • The original product container may be used for waste accumulation if it is in good condition and properly relabeled as "Hazardous Waste."[2]

  • Waste Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.[2][5]

    • Include the accumulation start date and the responsible researcher's name.[5]

  • Waste Accumulation and Storage:

    • Keep the waste container securely closed except when adding waste.[4]

    • Store the container in your laboratory's designated SAA.

    • Do not exceed the maximum accumulation volumes or time limits set by your institution and regulatory bodies such as the EPA.[3][6]

Waste Accumulation Limits (Typical)
Maximum Volume 55 gallons of hazardous waste
Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid
Maximum Storage Time Up to 12 months (unless accumulation limits are met sooner)[6]
  • Disposal Request and Pickup:

    • Once the container is full or the accumulation time limit is approaching, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][7]

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[7]

  • Empty Container Disposal:

    • Once the waste has been collected, the empty container must also be disposed of properly.

    • For containers that held acutely hazardous waste, triple rinse with a suitable solvent.[7]

    • Collect the rinsate as hazardous waste.[7]

    • Deface the original label and dispose of the clean, empty container as directed by your institution's EHS.[7]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound, from waste generation to final disposal.

G A Waste Generation (this compound) B Segregate as Hazardous Waste A->B C Select & Label Waste Container B->C D Store in Satellite Accumulation Area C->D E Request Waste Pickup (EHS) D->E F Licensed Hazardous Waste Disposal E->F

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 10-Formylfolic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 10-Formylfolic acid-d4.

This guide provides a detailed overview of the necessary personal protective equipment (PPE), handling procedures, and disposal protocols for this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, which may cause allergic skin reactions or respiratory difficulties upon inhalation, a comprehensive PPE strategy is mandatory.[1] The following table summarizes the required equipment.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Chemical-resistant GlovesNitrile or other appropriate material. Inspect for tears or holes before use.
Laboratory CoatLong-sleeved to prevent skin exposure.
Respiratory Protection Air-purifying RespiratorRecommended, especially when handling the powder form to avoid dust inhalation.[1][3]

Operational Plan: Step-by-Step Handling Protocol

Proper handling of this compound is critical to prevent contamination and ensure user safety. The following workflow outlines the key steps from receiving to storage.

Workflow for Handling this compound cluster_receiving Receiving and Inspection cluster_preparation Preparation and Handling cluster_storage Storage A Receive Shipment B Inspect Packaging for Damage A->B C Don Appropriate PPE B->C If intact D Work in a Well-Ventilated Area C->D E Carefully Weigh and Prepare Solutions D->E F Store in a Tightly Sealed Container E->F G Keep in a Cool, Dry, and Well-Ventilated Place F->G H Protect from Light G->H

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Receiving and Inspection:

    • Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

    • If the packaging is compromised, do not open it. Follow your institution's protocol for damaged chemical shipments.

  • Preparation and Handling:

    • Before handling, ensure you are in a well-ventilated laboratory space, preferably within a chemical fume hood.[3]

    • Put on all required PPE as detailed in the table above. This includes safety glasses, a lab coat, and chemical-resistant gloves.[3] For handling the solid form, a respirator is recommended to avoid inhaling dust.[1][3]

    • When weighing the compound, use a spatula and handle it gently to minimize dust generation.[2]

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • After use, ensure the container is tightly sealed to prevent exposure to air and moisture.[2]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[2]

    • The compound is light-sensitive and should be protected from direct sunlight.[2] Long-term storage in a refrigerator (2-8°C) is recommended.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled bag and dispose of as chemical waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container according to institutional guidelines.

Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your institution's environmental health and safety (EHS) department.

  • Labeling: Clearly label all waste containers with the chemical name and associated hazards.

  • Collection: Arrange for waste collection through your institution's EHS-approved hazardous waste disposal service.[3]

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in their work. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。